4-Methoxypyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxypyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWBBTYRMBHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672170 | |
| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208682-80-7 | |
| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxypyrimidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-methoxypyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The synthesis of this key structural motif is crucial for the development of novel therapeutic agents, and this document aims to serve as a practical and authoritative resource for its preparation.
Introduction
Pyrimidine-2-carboxylic acids are a class of heterocyclic compounds that are integral to the structure of numerous biologically active molecules.[1] The substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these compounds. Specifically, the 4-methoxy substitution is a key feature in several compounds with therapeutic potential. This guide will explore two robust synthetic strategies for the preparation of this compound:
-
Route 1: Functional Group Interconversion from a Pre-functionalized Pyrimidine Core. This approach leverages a commercially available or readily synthesized pyrimidine derivative, which undergoes a series of transformations to yield the target molecule.
-
Route 2: Ring System Construction Followed by Functionalization. This strategy involves the initial synthesis of the pyrimidine ring from acyclic precursors, followed by the introduction of the desired functional groups.
Each route will be discussed in detail, highlighting the underlying chemical principles, providing step-by-step experimental procedures, and offering insights into the advantages and limitations of each approach.
Route 1: Synthesis via Functional Group Interconversion
This synthetic pathway commences with a pre-formed pyrimidine ring and modifies its substituents to arrive at the final product. A logical and efficient starting material for this route is 2,4-dichloropyrimidine, which can be selectively functionalized.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine
The initial step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloropyrimidine with a methoxy group. The 4-position is generally more reactive towards nucleophilic attack than the 2-position, allowing for regioselective substitution.
Experimental Protocol:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4-methoxypyrimidine.[2]
| Parameter | Value |
| Reactants | 2,4-Dichloropyrimidine, Sodium Methoxide |
| Solvent | Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 4-Methoxypyrimidine-2-carbonitrile
The subsequent step is the conversion of the remaining chloro group at the 2-position to a nitrile group. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 4-methoxypyrimidine-2-carbonitrile.
| Parameter | Value |
| Reactants | 2-Chloro-4-methoxypyrimidine, Sodium Cyanide |
| Solvent | DMF or DMSO |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Step 3: Hydrolysis of 4-Methoxypyrimidine-2-carbonitrile
The final step in this route is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions.[3][4][5][6][7]
Experimental Protocol (Acidic Hydrolysis):
-
Suspend 4-methoxypyrimidine-2-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture under reflux for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (if basic workup is performed later) or by TLC.
-
Cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol (Alkaline Hydrolysis):
-
Heat a mixture of 4-methoxypyrimidine-2-carbonitrile (1.0 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10-20%) under reflux for 2-4 hours.[3]
-
Monitor the reaction for the cessation of ammonia evolution.
-
Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Concentrated HCl, Water | Aqueous NaOH, Concentrated HCl |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 80-95% | 85-98% |
Route 2: Synthesis via Ring Construction and Subsequent Functionalization
This alternative approach involves the de novo synthesis of the pyrimidine ring, followed by the installation of the methoxy group. A plausible strategy is to first synthesize a 4-hydroxypyrimidine-2-carboxylic acid derivative, which can then be methylated.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of a 4-Hydroxypyrimidine-2-carboxylic Acid Derivative
The construction of the pyrimidine ring can be achieved through various condensation reactions. A common method is the reaction of a β-ketoester with urea or a urea derivative.[8][9]
Experimental Protocol (Illustrative Example):
-
Dissolve sodium metal (2.2 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 equivalent) and urea (1.1 equivalents).
-
Heat the mixture under reflux for 6-8 hours, during which a solid precipitate will form.
-
Cool the reaction mixture and add hot water to dissolve the solid.
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.
-
The resulting precipitate of the 4,6-dihydroxypyrimidine derivative is collected by filtration, washed with water, and dried.
-
Further functional group manipulations would be required to obtain the desired 4-hydroxy-2-carboxylic acid structure, which can be complex.
Note: The direct synthesis of 4-hydroxypyrimidine-2-carboxylic acid via this route can be challenging and may require multiple steps and protecting group strategies.
Step 2: Methylation of the 4-Hydroxy Group
Assuming the successful synthesis of a suitable 4-hydroxypyrimidine-2-carboxylic acid precursor, the final step is the methylation of the hydroxyl group. This is typically carried out using a methylating agent in the presence of a base.[10][11]
Experimental Protocol:
-
Suspend the 4-hydroxypyrimidine-2-carboxylic acid derivative (1.0 equivalent) in a suitable solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.
-
Add a methylating agent, for instance, methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization to obtain this compound.
| Parameter | Value |
| Reactants | 4-Hydroxypyrimidine-2-carboxylic acid derivative, Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) |
| Solvent | DMF or Acetone |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 60-80% |
Comparative Analysis of Synthetic Routes
| Aspect | Route 1: Functional Group Interconversion | Route 2: Ring Construction |
| Starting Materials | Readily available substituted pyrimidines. | Simple acyclic precursors. |
| Number of Steps | Generally fewer and more direct steps. | Can be multi-step and complex. |
| Regioselectivity | Generally good control over regiochemistry. | Can be challenging to control regioselectivity during ring formation. |
| Overall Yield | Often higher due to fewer steps. | May be lower due to the complexity of the synthesis. |
| Scalability | Well-suited for large-scale synthesis. | May present challenges for scaling up. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. Route 1 , which relies on the functional group interconversion of a pre-existing pyrimidine ring, is generally the more efficient and higher-yielding approach, making it preferable for most applications, including large-scale production. Route 2 , involving the de novo construction of the pyrimidine ring, provides a more flexible approach for the synthesis of diverse analogs but can be more labor-intensive and result in lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale of synthesis, and the need for analog preparation.
References
- Kalogirou, A. S., & Koutentis, P. A. (2019). Pyrimidine containing drugs.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. RSC Publishing.
- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.
- Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- National Institutes of Health. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
- ChemSpider. (n.d.). Permanganate oxidation of a methyl group to carboxylic acid.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
- International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98%.
- ChemScene. (n.d.). 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.
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- TCI Chemicals. (n.d.). 2-Chloro-4-methoxypyrimidine.
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- Chemguide. (n.d.). hydrolysis of nitriles.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
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Spectroscopic Profile of 4-Methoxypyrimidine-2-carboxylic acid: A Technical Guide for Researchers
Introduction
4-Methoxypyrimidine-2-carboxylic acid (CAS: 1208682-80-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a substituted pyrimidine, it belongs to a class of molecules that form the structural core of nucleobases and numerous pharmaceuticals. The presence of a carboxylic acid at the 2-position and a methoxy group at the 4-position creates a unique electronic and structural landscape, making it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.
This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. In the absence of a consolidated, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's spectral signatures for identification, purity assessment, and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the three protons of the methoxy group. The acidic proton of the carboxyl group is often broad and may exchange with deuterium in solvents like D₂O, sometimes rendering it invisible or shifted significantly downfield.
Rationale for Predictions:
-
H5 and H6 Protons : The pyrimidine ring protons at positions 5 and 6 form an AX spin system and are expected to appear as doublets. The proton at C6 is adjacent to a ring nitrogen (N1), which is deshielding, placing its signal downfield. The proton at C5 is influenced by the electron-donating methoxy group at C4, shifting its signal upfield relative to H6.
-
Methoxy Protons : The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet. Its position around 4.0 ppm is characteristic for a methoxy group attached to an aromatic system.
-
Carboxylic Acid Proton : The -COOH proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its exact chemical shift is highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |
| ~8.85 | Doublet | 1H | H6 |
| ~7.15 | Doublet | 1H | H5 |
| ~4.05 | Singlet | 3H | -OCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable acidic proton.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Acquire the spectrum at room temperature. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Processing : Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Diagram 1: ¹H NMR Structural Assignments
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Rationale for Predictions:
-
Carbonyl Carbon (C=O) : The carboxylic acid carbonyl carbon is the most deshielded, typically appearing around 160-170 ppm.[3]
-
Aromatic Carbons : The chemical shifts of the pyrimidine ring carbons are influenced by their position relative to the nitrogen atoms and the substituents. C2, C4, and C6 are generally downfield due to their direct attachment to electronegative nitrogen atoms. The methoxy group at C4 will cause a significant downfield shift for C4 itself (ipso-carbon) but an upfield (shielding) effect on the ortho- and para-positions if it were a benzene ring; here, its effect on C5 and C6 is modulated by the ring nitrogens. C2 is attached to the carboxylic acid, further shifting it downfield.
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear in the typical region for sp³ carbons bonded to oxygen, around 55-60 ppm.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | C=O (Carboxylic Acid) |
| ~163.5 | C4 |
| ~158.0 | C6 |
| ~155.0 | C2 |
| ~108.0 | C5 |
| ~56.0 | -OCH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg) for natural abundance ¹³C detection.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
Processing : Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the substituted aromatic ring.
Rationale for Predictions: The most characteristic feature will be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often spans from 2500 to 3300 cm⁻¹.[2][3] The C=O stretch will be a strong, sharp band around 1700-1730 cm⁻¹. The pyrimidine ring will exhibit several C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
|---|---|---|---|
| 2500-3300 | Strong | Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~2950 | Medium | Sharp | C-H stretch (Methoxy) |
| 1700-1730 | Strong | Sharp | C=O stretch (Carboxylic acid) |
| 1580-1610 | Medium-Strong | Sharp | C=N stretch (Pyrimidine ring) |
| 1400-1550 | Medium-Strong | Multiple Sharp | C=C stretch (Pyrimidine ring) |
| 1250-1300 | Strong | Sharp | C-O stretch (Aryl ether) |
| ~1200 | Medium | Broad | C-O stretch (Carboxylic acid) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument Setup : Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Diagram 2: Spectroscopic Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 154.12 g/mol ), electron ionization (EI) would be a common technique.
Rationale for Predictions: The molecular ion peak (M⁺) at m/z 154 should be observable. The fragmentation of pyrimidine carboxylic acids is often driven by initial losses from the substituent groups, followed by cleavage of the stable pyrimidine ring.[3][4]
-
Loss of •OH (M-17) : A common fragmentation for carboxylic acids, though less prominent than in aliphatic acids.[5]
-
Loss of •OCH₃ (M-31) : Cleavage of the methoxy radical is a likely pathway.
-
Loss of CO₂ (M-44) : Decarboxylation is a very common fragmentation pathway for carboxylic acids, leading to a fragment corresponding to the 4-methoxypyrimidine cation.
-
Loss of •COOH (M-45) : Loss of the entire carboxyl radical is also a characteristic fragmentation.[5]
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [M]⁺ | Molecular Ion |
| 137 | [M - OH]⁺ | Loss of hydroxyl radical |
| 123 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 110 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 109 | [M - COOH]⁺ | Loss of carboxyl radical |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization : Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.
-
Analysis : Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection : Detect the ions to generate the mass spectrum.
Diagram 3: Predicted Primary Mass Spectrometry Fragmentation
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework outlining the expected spectroscopic signatures. The key diagnostic features include: two distinct doublets in the aromatic region of the ¹H NMR, a characteristic broad O-H and sharp C=O stretch in the IR spectrum, and a prominent molecular ion peak at m/z 154 with a likely base peak resulting from decarboxylation (m/z 110) in the mass spectrum. By understanding these predicted data points and the rationale behind them, researchers can effectively identify and verify the structure of this important synthetic intermediate.
References
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Poplawski, J., & Sarzynska, J. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 4-Methoxypyrimidine-2-carboxylic acid: Structure, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Methoxypyrimidine-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, synthesis, and functional applications, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 1208682-80-7) belongs to the pyrimidine class of heterocycles, a scaffold that is foundational to numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The molecule's structure is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly valuable for molecular design.
The carboxylic acid moiety is a crucial functional group in many pharmaceuticals, often acting as a key pharmacophore that can form strong hydrogen bonds or ionic interactions with biological targets.[2][3] However, its presence can also influence pharmacokinetic properties, a consideration that medicinal chemists actively address through strategies like bioisosteric replacement.[4] The methoxy group and the nitrogen atoms in the pyrimidine ring provide additional points for hydrogen bonding and can be modulated to fine-tune the molecule's solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Below is a summary of its key chemical properties:
| Property | Value | Source/Method |
| CAS Number | 1208682-80-7 | [5] |
| Molecular Formula | C₆H₆N₂O₃ | Calculated |
| Molecular Weight | 154.12 g/mol | PubChem[6] |
| IUPAC Name | This compound | IUPAC Nomenclature |
| SMILES | COC1=NC(=NC=C1)C(=O)O | OEChem |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| pKa (acidic) | ~3-4 (Predicted) | Inferred from pyrimidine carboxylic acids |
| pKa (basic) | ~1-2 (Predicted) | Inferred from pyrimidine ring pKa |
Chemical Structure:
Caption: 2D structure of this compound.
Spectroscopic Characterization Profile
While a publicly available, complete set of experimental spectra for this specific compound is limited, its spectroscopic profile can be reliably predicted based on the well-established behavior of its constituent functional groups.[7] This predictive analysis is a crucial step in structure verification and quality control during synthesis.
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.
-
δ ~13.0-14.0 ppm (s, 1H, broad): This very downfield and broad singlet is characteristic of the carboxylic acid proton (-COOH), which is often broadened due to hydrogen bonding and exchange.[7]
-
δ ~8.8 ppm (d, 1H, J ≈ 5 Hz): This signal corresponds to the proton at the C6 position of the pyrimidine ring. It is expected to be a doublet due to coupling with the C5 proton.
-
δ ~7.2 ppm (d, 1H, J ≈ 5 Hz): This signal corresponds to the proton at the C5 position. It appears as a doublet from coupling to the C6 proton.
-
δ ~4.0 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃) protons.
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
The carbon NMR would provide insights into the electronic environment of each carbon atom.
-
δ ~165 ppm: The carbonyl carbon of the carboxylic acid.
-
δ ~170 ppm: The C4 carbon, which is attached to the electronegative oxygen of the methoxy group.
-
δ ~160 ppm: The C2 carbon, attached to the carboxylic acid group.
-
δ ~158 ppm: The C6 carbon of the pyrimidine ring.
-
δ ~110 ppm: The C5 carbon of the pyrimidine ring.
-
δ ~56 ppm: The carbon of the methoxy group (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the carboxylic acid and the aromatic system.
-
3300-2500 cm⁻¹ (broad): A very broad and strong absorption band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8]
-
~1710-1730 cm⁻¹ (strong): A sharp and strong absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid.[7]
-
~1600 cm⁻¹, ~1570 cm⁻¹ (medium): Absorptions from C=N and C=C stretching vibrations within the pyrimidine ring.
-
~1250-1300 cm⁻¹ (strong): C-O stretching vibration associated with the carboxylic acid.
-
~1030-1250 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the methoxy ether group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of key groups, such as:
-
m/z = 109: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z = 123: Loss of the methoxy radical (·OCH₃, 31 Da).
-
The fragmentation of pyrimidine carboxylic acids is influenced by the substituents on the ring.[9]
-
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned starting from the commercially available 2-Chloro-4-methoxypyrimidine.[10] This pathway leverages well-established organometallic chemistry.
Step 1: Halogen-Metal Exchange. The starting material, 2-Chloro-4-methoxypyrimidine, is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This facilitates a halogen-metal exchange, replacing the chlorine atom at the 2-position with lithium to form a highly reactive 2-lithiated pyrimidine intermediate. The choice of low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
Step 2: Carboxylation. The freshly prepared 2-lithiated pyrimidine is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice. The nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂.
Step 3: Acidic Workup. A final aqueous acidic workup (e.g., with dilute HCl) protonates the resulting lithium carboxylate salt to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Key Reactivity Insights
The reactivity of this molecule is dominated by its functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Coupling: Activation (e.g., with HATU, HOBt) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
-
Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitrogen atoms are basic and can be protonated or alkylated. The methoxy group is a potential site for O-demethylation under harsh conditions (e.g., with BBr₃).
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a valuable heterocyclic building block for the synthesis of more complex drug candidates.[1] Its utility stems from the strategic placement of its functional groups, which serve as versatile handles for molecular elaboration.
Role as a Molecular Scaffold
In drug discovery, the goal is often to synthesize a library of related compounds to explore the structure-activity relationship (SAR) around a biological target. The pyrimidine core provides a rigid and defined geometry, while the carboxylic acid and methoxy groups offer vectors for diversification.
-
Amide Library Synthesis: The carboxylic acid is an ideal anchor point for amide coupling reactions. By reacting it with a diverse collection of amines, researchers can rapidly generate a library of compounds, systematically varying the substituents to probe for improved potency, selectivity, or pharmacokinetic properties.
-
Fragment-Based Drug Design (FBDD): This molecule is an excellent candidate for use as a chemical fragment in FBDD. Its relatively low molecular weight and defined chemical features allow it to be used in screening campaigns to identify initial, low-affinity binders to a protein target. The methoxy and carboxylic acid groups then provide clear vectors for growing the fragment into a more potent lead compound.
Caption: Role as a scaffold in drug discovery.
Bioisosteric Potential and Target Interactions
The carboxylic acid group is a well-known mimic of phosphate groups and can chelate key metal ions (like Zn²⁺) in enzyme active sites, a strategy employed in the design of some enzyme inhibitors.[11] The pyrimidine scaffold itself is a bioisostere of other aromatic systems, such as benzene or pyridine, and its nitrogen atoms can act as crucial hydrogen bond acceptors in protein-ligand interactions. This has been demonstrated in the development of various inhibitors targeting enzymes in pathways like the methylerythritol phosphate (MEP) pathway, which is essential in many bacteria.[11]
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its well-defined structure, characterized by a trifunctionalized heterocyclic core, provides chemists with multiple avenues for synthetic elaboration. A deep understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective deployment in the rational design and synthesis of novel therapeutic agents. As the demand for new and innovative small molecule drugs continues to grow, scaffolds such as this will remain at the forefront of pharmaceutical research and development.
References
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Genta, M., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12828998, 4-Methoxypyrimidine-5-carboxylic Acid. [Link]
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Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
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Taylor, R. D., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221512. [Link]
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Various Authors. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]
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Various Authors. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Current Medicinal Chemistry. [Link]
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Various Authors. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]
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The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery and the Untapped Potential of 4-Methoxypyrimidine-2-carboxylic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its prevalence in nature as a core component of nucleic acids has made it a focal point for the design of molecules that can modulate fundamental biological processes.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide explores the therapeutic landscape of pyrimidine-based drugs and extrapolates the potential biological activities of a specific, under-investigated derivative: 4-Methoxypyrimidine-2-carboxylic acid. We will delve into hypothesized mechanisms of action, propose a comprehensive research workflow for its evaluation, and provide detailed, actionable protocols for its investigation.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring is an aromatic heterocycle that is synthetically tractable and possesses physicochemical properties conducive to favorable pharmacokinetic and pharmacodynamic profiles.[3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with a wide array of biological targets.[3] This has led to the development of numerous successful drugs, such as the anticancer agent 5-Fluorouracil, which acts as an antimetabolite to inhibit DNA synthesis, and Imatinib, a tyrosine kinase inhibitor.[4] The diverse mechanisms of action of pyrimidine-containing drugs highlight the scaffold's potential for generating novel therapeutics against a wide range of diseases.[4][5]
This compound (CAS: 1208682-80-7) is a small molecule that combines the established pyrimidine core with a methoxy group and a carboxylic acid moiety. While direct biological data on this specific compound is scarce, its structural features suggest several plausible avenues for therapeutic activity. The carboxylic acid group can act as a key interacting moiety, for instance, a zinc-binding group in metalloenzymes, while the methoxy group can influence solubility and metabolic stability.[6] This guide will build a scientific case for the investigation of this compound, outlining a logical progression from in-silico analysis to robust in-vitro validation.
Physicochemical Properties and Synthetic Considerations
| Property | Value | Source |
| IUPAC Name | 4-methoxy-pyrimidine-2-carboxylic acid | - |
| CAS Number | 1208682-80-7 | [7] |
| Molecular Formula | C₆H₆N₂O₃ | - |
| Molecular Weight | 154.13 g/mol | - |
The synthesis of this compound and its derivatives can be approached through various established methods in heterocyclic chemistry. For instance, functional group interconversion starting from commercially available substituted pyrimidines, such as 2-chloro-4-methoxypyrimidine, could be a viable route.[8] The carboxylic acid moiety can be introduced via methods like oxidation of a corresponding methyl or hydroxymethyl group, or through carboxylation using organometallic reagents.
Hypothesized Biological Activities & Mechanistic Targets
Based on the extensive literature on pyrimidine derivatives, we can postulate several high-potential biological activities for this compound.
Anticancer Activity: Targeting Kinase Signaling
A significant number of pyrimidine-based anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[9] Key targets include Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are often dysregulated in various cancers.[10][11] The pyrimidine scaffold can effectively occupy the ATP-binding pocket of these kinases.
Hypothesized Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of oncogenic kinases like EGFR and HER2. The pyrimidine ring could form key hydrogen bonds with the hinge region of the kinase, while the carboxylic acid and methoxy groups could be oriented to interact with other residues in the active site, conferring potency and selectivity.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key factor in the progression of several diseases, and cyclooxygenase-2 (COX-2) is a major therapeutic target.[12][13] Certain pyrimidine derivatives have been shown to be selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[12][14]
Hypothesized Mechanism: The carboxylic acid group of this compound could mimic the carboxylate of arachidonic acid, the natural substrate of COX enzymes. This would allow it to bind to the active site of COX-2. The pyrimidine core and methoxy substituent could then interact with the secondary pocket of the COX-2 active site, leading to selective inhibition.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
The search for novel antimicrobial agents is a global health priority. Pyrimidine derivatives have been explored as inhibitors of essential bacterial pathways not present in mammals, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[6]
Hypothesized Mechanism: this compound could potentially inhibit a key metalloenzyme in a bacterial-specific metabolic pathway. The carboxylic acid and nitrogen atoms of the pyrimidine ring could act as chelating agents for a catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site, thereby blocking its function and inhibiting bacterial growth.[6]
Proposed Research Workflow: A Roadmap for Discovery
A systematic approach is essential to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from computational prediction to in-vitro validation.
Caption: A proposed workflow for investigating the compound.
In Silico Screening: Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[15][16]
Objective: To predict the binding affinity and interaction patterns of this compound with the active sites of EGFR, HER2, and COX-2.
Step-by-Step Methodology:
-
Target Preparation:
-
Obtain the 3D crystal structures of the target proteins (EGFR, HER2, COX-2) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound.
-
Perform energy minimization and assign appropriate charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the active site occupied by a known inhibitor.
-
Run the docking algorithm (e.g., AutoDock) to generate multiple binding poses of the ligand within the active site.[16]
-
-
Analysis:
-
Rank the poses based on their predicted binding energy (docking score).
-
Visualize the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.
-
In Vitro Biological Evaluation: Detailed Experimental Protocols
This protocol is adapted from luminescent kinase assays like ADP-Glo™, which quantify kinase activity by measuring ADP production.[8][17]
Objective: To determine the IC₅₀ value of this compound against recombinant EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR/HER2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in Kinase Assay Buffer.
-
To a 96-well plate, add 5 µL of the diluted test compound or control inhibitor (e.g., Erlotinib). Include "no inhibitor" and "no enzyme" controls.
-
Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer. Add 10 µL to each well.
-
Initiate the reaction by adding 10 µL of diluted EGFR or HER2 enzyme to each well.
-
Incubate at room temperature for 60 minutes.[17]
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5][8]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the "no inhibitor" control and determine the IC₅₀ value by plotting inhibition versus log-concentration of the compound.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][10][18]
Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., A549 - lung, MCF-7 - breast).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium and add 100 µL to the respective wells. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
Aspirate the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[18]
-
Aspirate the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[14]
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 and to calculate its selectivity index.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, heme, the COX-1 or COX-2 enzyme, and the diluted test compound or control inhibitor (e.g., Celecoxib, Piroxicam).
-
Incubate for 10 minutes at 37°C.[19]
-
Add the colorimetric substrate TMPD.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the absorbance at 590 nm over a period of 5 minutes to measure the rate of TMPD oxidation.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition.
-
Plot percent inhibition versus log-concentration to determine the IC₅₀ values for COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][20][21]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]
-
Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate over a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, its structural features, viewed through the lens of established pyrimidine pharmacology, suggest significant therapeutic potential. The hypotheses presented in this guide—targeting oncogenic kinases, inflammatory enzymes, and essential microbial pathways—provide a rational basis for its investigation. The detailed protocols offer a clear and actionable framework for researchers to systematically evaluate its biological activity.
Positive results from these in-vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advancement into more complex cellular and in-vivo models. The journey from a promising chemical structure to a clinically effective drug is long and challenging, but it begins with rigorous and well-designed foundational research as outlined herein.
References
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-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 19, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 19, 2026, from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 19, 2026, from [Link]
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Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018, January 20). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved January 19, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 19, 2026, from [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 19, 2026, from [Link]
-
Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC. (2019, September 3). NIH. Retrieved January 19, 2026, from [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE. Retrieved January 19, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 19, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 19, 2026, from [Link]
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-
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Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
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The Versatility of the 4-Methoxypyrimidine-2-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery
Introduction: In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents and biologically active molecules.[1] Among its many variations, the 4-methoxypyrimidine-2-carboxylic acid moiety has emerged as a particularly versatile building block in the design of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogs. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic potential of this chemical class and providing practical insights for its application in drug discovery programs.
The this compound Core: A Favorable Pharmacophore
The this compound scaffold possesses a unique combination of chemical features that make it an attractive starting point for drug design. The pyrimidine ring itself is a bioisostere of a phenyl ring but with the added advantage of hydrogen bond acceptors (the nitrogen atoms), which can facilitate crucial interactions with biological targets. The 2-carboxylic acid group provides a key interaction point, often acting as a metal-chelating group or a hydrogen bond donor/acceptor, anchoring the molecule within a target's active site. The 4-methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability, and can also be a key determinant in target engagement. The strategic placement of these functional groups provides a rich platform for chemical modification and optimization of pharmacological properties.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and versatile precursor is 2-chloro-4-methoxypyrimidine, which allows for nucleophilic substitution at the 2-position.[2][3][4]
Synthesis of Key Precursor: 2-Chloro-4-methoxypyrimidine
A reliable method for the preparation of 2-chloro-4-methoxypyrimidine involves the reaction of 2,4-dichloropyrimidine with sodium methoxide.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-4-methoxypyrimidine
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol at 0°C.
-
Slowly add a solution of sodium methoxide (1.0 eq) in methanol while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to obtain a solid.
-
Dilute the solid with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield 2-chloro-4-methoxypyrimidine as a white solid.[3]
General Synthesis of this compound Derivatives
With the 2-chloro-4-methoxypyrimidine precursor in hand, the 2-carboxylic acid functionality can be introduced, followed by further derivatization. A common approach involves a metal-catalyzed carbonylation reaction or reaction with a suitable carbon dioxide equivalent. Subsequent amide coupling or esterification reactions can then be employed to generate a library of analogs.
Experimental Workflow: Synthesis of 4-Methoxypyrimidine-2-carboxamides
Caption: General workflow for the synthesis of 4-methoxypyrimidine-2-carboxamide derivatives.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
3.1.1. Inhibition of Monocarboxylate Transporter 4 (MCT4)
A notable example of a bioactive derivative is a 4-methoxypyridine-2-carboxylic acid analog that has been identified as a highly selective and potent inhibitor of the monocarboxylate transporter 4 (MCT4).[5] MCT4 is a key player in tumor metabolism, responsible for the efflux of lactate from glycolytic cancer cells, thereby maintaining a favorable pH for tumor growth and proliferation.[5] Inhibition of MCT4 leads to intracellular lactate accumulation and acidification, ultimately resulting in reduced cancer cell viability.[5]
The discovery and optimization of a novel class of MCT4 inhibitors stemmed from a cellular screening in MDA-MB-231 breast cancer cells.[5] The optimized compound demonstrated direct interaction with the cytosolic domain of MCT4 and inhibited lactate efflux in vitro.[5] Importantly, this compound exhibited favorable pharmacokinetic properties, allowing for in vivo studies where it demonstrated antitumor activity in a mouse tumor model.[5]
Signaling Pathway: Impact of MCT4 Inhibition on Cancer Cell Metabolism
Caption: Inhibition of MCT4 by a this compound derivative disrupts lactate efflux, leading to intracellular acidification and cancer cell death.
3.1.2. Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6] Derivatives of 4-methoxypyrimidine have been explored as inhibitors of various kinases implicated in cancer, such as Aurora kinases and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[7][8] The carboxylic acid moiety can form key interactions with the hinge region of the kinase domain, while the 4-methoxy group can be tailored to occupy specific hydrophobic pockets, thereby influencing potency and selectivity.
Antiviral and Antibacterial Activity
Pyrimidine analogs have a long history as antiviral and antibacterial agents, often acting as nucleoside/nucleotide mimics that disrupt viral or bacterial replication.[9][10][11] The this compound scaffold can be envisioned as a non-nucleoside scaffold that can be decorated with appropriate functional groups to target viral enzymes such as polymerases or proteases, or bacterial enzymes involved in essential metabolic pathways.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has provided valuable insights into the structural requirements for potent and selective biological activity.
Key SAR Observations:
-
The 2-Carboxylic Acid: This group is often crucial for activity, forming key hydrogen bonds or chelating with metal ions in the active site of target enzymes. Conversion to an ester or amide can modulate pharmacokinetic properties, but often at the cost of in vitro potency.
-
The 4-Methoxy Group: This group can be critical for maintaining a specific conformation or for occupying a hydrophobic pocket. Replacement with other alkoxy groups or halogens can be used to fine-tune potency and metabolic stability.
-
Substitution on the Pyrimidine Ring: The 5- and 6-positions of the pyrimidine ring are amenable to substitution to enhance potency, selectivity, and physicochemical properties. For example, introducing a fluorine atom at the 5-position can improve metabolic stability and cell permeability.[12]
-
Analogs and Bioisosteres: Replacement of the pyrimidine ring with other heterocyclic systems, such as pyridine, can lead to compounds with altered selectivity profiles. The choice of the heterocyclic core is a critical determinant of the overall pharmacological profile.
Table 1: Representative this compound Analogs and their Biological Activities
| Compound ID | Core Scaffold | R1 | R2 | Biological Target | IC50/EC50 (nM) | Reference |
| 1 | 4-Methoxypyridine | -H | Complex side chain | MCT4 | 10 | [5] |
| 2 | 2,4-Diaminopyrimidine | Aryl | Substituted amine | MK2 | 19 | [7] |
| 3 | Pyrimidine | 4-chloro-2-fluorophenyl | Pyrrolidinyl methanone | Aurora A Kinase | 38.6 | [8] |
| 4 | 4-Amino-2-thiopyrimidine | -H | -COOH | Platelet Aggregation | >10,000 | [13] |
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising and versatile platform for the development of novel therapeutics. The demonstrated activity against a range of important drug targets, including metabolic enzymes and kinases, underscores the potential of this chemical class. Future research in this area should focus on:
-
Expansion of Target Space: Exploring the activity of this scaffold against other emerging drug targets.
-
Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their targets to guide the design of more potent and selective inhibitors.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable pharmacokinetic profiles for in vivo efficacy.
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A Scientist's Guide to Unraveling Molecular Mysteries: Elucidating the Mechanism of Action of 4-Methoxypyrimidine-2-carboxylic acid
Preamble: From Chemical Scaffold to Biological Insight
In the landscape of drug discovery and chemical biology, countless molecules exist as mere entries in a catalog, their biological potential untapped. 4-Methoxypyrimidine-2-carboxylic acid is one such entity. While commercially available as a synthetic building block, its specific mechanism of action (MOA) remains undefined in the public domain.[1][2][3][4] However, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents with activities spanning oncology, virology, and microbiology.[5][6][7][8][9] This inherent potential makes any novel pyrimidine derivative, including our subject molecule, a compelling starting point for investigation.
This guide eschews a rigid template to provide a dynamic, logic-driven framework for elucidating the MOA of a novel chemical entity, using this compound as our central case study. We will navigate from broad phenotypic observations to the precise identification of a molecular target and the subsequent dissection of its downstream signaling pathways. This is a roadmap for transforming a chemical structure into a story of biological function.
Phase 1: Foundational Analysis - Charting the Waters
Before embarking on extensive wet-lab experimentation, a confluence of in silico and broad-spectrum cellular screening is essential. This initial phase is designed to generate tractable hypotheses and narrow the vast field of potential biological activities.
In Silico Profiling: The Digital Hypothesis Generator
Computational tools provide a cost-effective and rapid first pass at predicting a molecule's behavior. The chemical structure of this compound—a pyrimidine ring substituted with a methoxy and a carboxylic acid group—offers distinct features for target prediction.
-
Structural Similarity Analysis: We begin by querying databases like PubChem and ChEMBL for molecules with high structural similarity. The goal is to identify compounds with known biological targets. For instance, the pyrimidine-carboxylic acid motif is present in inhibitors of enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the bacterial MEP pathway for isoprenoid synthesis.[10] This immediately suggests a potential antibacterial application and a class of enzymes to investigate.
-
Target Prediction Modeling: Platforms like SwissTargetPrediction can forecast potential protein targets based on the ligand's 2D and 3D structure. These algorithms often predict a range of possibilities, from kinases and G-protein coupled receptors to metabolic enzymes. The output for our molecule might suggest an affinity for dihydrofolate reductase or cyclin-dependent kinases, given the prevalence of pyrimidines in inhibitors of these targets.
Phenotypic Screening: Casting a Wide Net
Phenotypic screening allows us to observe the effect of a compound on whole cells or organisms without a preconceived bias about its target. This is a powerful, unbiased approach to uncovering unexpected biological activities.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: A diverse panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a normal fibroblast cell line (e.g., WI-38) are selected to identify potential anti-proliferative activity and assess selectivity.[8]
-
Plate Preparation: Cells are seeded into 384-well microplates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM). The compound is then added to the cell plates using an automated liquid handler.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well. After a 1-4 hour incubation, the fluorescence is read on a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The raw fluorescence data is normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model (log[inhibitor] vs. response).
Interpreting the Data: A potent and selective effect against a particular cancer cell line would strongly guide our subsequent investigations toward an oncological MOA. Conversely, a lack of activity might steer us toward antimicrobial or other applications, as suggested by our in silico analysis.
Phase 2: Target Deconvolution - Finding the "Who"
Assuming our phenotypic screen reveals, for instance, potent and selective anti-proliferative activity in HCT-116 colon cancer cells, our next objective is to identify the direct molecular target(s) responsible for this effect.
Workflow for Target Identification
The process of moving from a cellular phenotype to a specific protein target is known as target deconvolution. Several powerful techniques can be employed.
Caption: A logical workflow for identifying the molecular target of a bioactive compound.
-
Affinity Chromatography: This classic biochemical method involves immobilizing this compound on a solid support (e.g., sepharose beads). A lysate from HCT-116 cells is then passed over this matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.
-
Chemical Proteomics: A more sophisticated approach involves synthesizing a "probe" version of our molecule. This would entail adding a "handle," such as an alkyne group, to a position on the molecule that is predicted not to interfere with its binding activity. HCT-116 cells are treated with this probe. The alkyne handle is then used in a "click chemistry" reaction to attach a reporter tag (like biotin), allowing for the selective pull-down and identification of target proteins.
Phase 3: Target Validation and Mechanistic Dissection - The "How" and "Why"
Once we have a list of putative targets, we must rigorously validate the direct interaction and dissect the downstream consequences of this binding event. Let's hypothesize that our target identification efforts consistently point to a specific enzyme: Cyclooxygenase-2 (COX-2) , an enzyme known to be upregulated in many cancers and a key player in inflammation.[7]
Confirming the Direct Interaction
We must prove that this compound physically binds to COX-2.
-
Surface Plasmon Resonance (SPR): This biophysical technique provides real-time, label-free analysis of binding kinetics. Recombinant COX-2 protein is immobilized on a sensor chip, and our compound is flowed over the surface at various concentrations. The binding event is detected as a change in the refractive index, allowing for the calculation of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.
Quantifying the Functional Effect
Binding does not always equate to a functional consequence. We must demonstrate that the binding of our compound modulates the activity of COX-2.
Experimental Protocol: COX-2 Enzyme Inhibition Assay
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent that measures prostaglandin E2 (PGE2), the product of the COX-2 reaction.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the COX-2 enzyme in assay buffer.
-
Inhibition: this compound is added at various concentrations to the wells and pre-incubated with the enzyme.
-
Initiation: The reaction is initiated by adding arachidonic acid. The plate is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Detection: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive ELISA or a fluorescence-based method.
-
Data Analysis: The amount of PGE2 produced is plotted against the compound concentration to determine the IC50 value for enzyme inhibition.
Hypothetical Results Summary
| Assay Type | Parameter | Value |
| Cell Viability (HCT-116) | IC50 | 1.2 µM |
| COX-2 Binding (SPR) | KD | 85 nM |
| COX-2 Enzyme Activity | IC50 | 150 nM |
This data would strongly support the hypothesis that this compound exerts its anti-proliferative effect by directly binding to and inhibiting the enzymatic activity of COX-2.
Mapping the Downstream Cellular Cascade
With a validated target in hand, the final step is to connect the inhibition of COX-2 to the observed anti-proliferative phenotype. This involves examining the downstream signaling pathways regulated by COX-2.
Caption: Hypothetical signaling pathway inhibited by this compound.
To validate this proposed pathway, we would treat HCT-116 cells with our compound and measure key nodes in the pathway using techniques like Western blotting (to measure the phosphorylation status of Akt) and ELISA (to measure cellular PGE2 levels). A successful outcome would show that treatment with this compound leads to a dose-dependent decrease in PGE2 production, reduced phosphorylation of Akt, and an increase in markers of apoptosis (e.g., cleaved caspase-3).
Conclusion: A Framework for Discovery
While the precise biological role of this compound is not yet a matter of public record, it serves as an ideal model for illustrating the systematic, multi-faceted process of MOA elucidation. By integrating in silico predictions, unbiased phenotypic screening, rigorous target deconvolution, and detailed mechanistic studies, we can build a robust, evidence-based understanding of how a small molecule exerts its effects. This logical progression from "what it does" to "how it works" is the cornerstone of modern drug discovery and chemical biology, transforming simple chemical entities into powerful tools for research and medicine.
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An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxypyrimidine-2-carboxylic acid Interactions
Abstract
The convergence of computational power and molecular biology has established in silico modeling as an indispensable pillar in modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of 4-Methoxypyrimidine-2-carboxylic acid, a heterocyclic compound representative of scaffolds with significant therapeutic potential.[4][5][6] We will navigate the critical steps from ligand and target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each methodological choice to ensure robust, reproducible, and meaningful results.
Introduction: The Rationale for In Silico Investigation
The drug discovery pipeline is a long and costly endeavor, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[7] In silico techniques, or experiments conducted via computer simulation, offer a powerful means to de-risk and accelerate this process by predicting molecular interactions at an atomic level.[2][3][7] This allows for the early-stage identification and optimization of promising lead compounds before committing to expensive and time-consuming wet-lab synthesis and testing.[1]
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and anti-inflammatory agents.[5][6][8] Its derivatives are known to target a wide range of proteins. Specifically, compounds containing the pyrimidine-2-carboxylic acid motif have shown inhibitory activity against enzymes like Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] DHODH is a validated therapeutic target for autoimmune diseases and certain cancers.[9][10][12][13]
This guide will use this compound as a case study to demonstrate a complete in silico workflow, targeting human DHODH as its putative protein receptor.
Part 1: Foundational Workflow & System Preparation
A successful in silico study is built upon meticulous preparation of both the small molecule (ligand) and the protein (receptor). The principle of "garbage in, garbage out" is paramount; inaccuracies in the initial structures will invariably lead to unreliable results.
Overall In Silico Workflow
The process follows a logical progression from preparing the individual components to simulating their interaction and analyzing the stability and nature of the resulting complex.
Caption: High-level workflow for in silico protein-ligand interaction analysis.
Ligand Preparation: this compound (4-MPCA)
The goal of ligand preparation is to generate a realistic, low-energy 3D conformation with correct atom types and partial charges, which are crucial for accurate force field calculations.[14]
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound. A common method is to use the SMILES string (COC1=NC(=C(C=N1))C(O)=O).
-
Generate 3D Coordinates: Use a molecular editor (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D generation.[15] Perform a geometry optimization using a quantum mechanical method (like PM3 semi-empirical) or a robust molecular mechanics force field (like MMFF94). This ensures the ligand is in a low-energy, physically plausible conformation.[15]
-
Assign Partial Charges: The electrostatic potential of the ligand is determined by the partial charges on each atom. These are vital for calculating interaction energies. Use a charge model like Gasteiger or AM1-BCC.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This information is used by docking software to explore different conformations (torsional degrees of freedom) within the protein's binding site.
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the docking software, such as .pdbqt for AutoDock Vina or .mol2.
Target Preparation: Human Dihydroorotate Dehydrogenase (DHODH)
Target preparation involves cleaning a crystal structure from the Protein Data Bank (PDB) to make it suitable for simulation.[16] This process corrects for experimental artifacts and prepares the protein for the introduction of the new ligand.
Protocol: Target Preparation
-
Select a PDB Structure: Choose a high-resolution (ideally < 2.5 Å) crystal structure of human DHODH. For this example, we might select PDB ID: 4X0O , which is a structure of human DHODH in complex with an inhibitor.
-
Clean the PDB File:
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.[15][16] While some water molecules can be critical for binding, a standard initial approach is to dock into an empty, unsolvated pocket.
-
Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or tetramer, remove the extraneous protein chains.[16]
-
-
Repair Structural Issues:
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens according to the appropriate protonation states at a physiological pH (e.g., 7.4). This is crucial for defining the hydrogen bond donor/acceptor network.[16]
-
Model Missing Residues/Loops: Check for missing residues in the PDB file. If they are far from the binding site, they may be ignored. If they are near the active site, they must be modeled using loop modeling software (e.g., MODELLER, CHARMM-GUI).[15]
-
-
Assign Charges and Atom Types: Assign partial charges (e.g., from the Amber or CHARMM force field) and atom types to the protein residues.
-
Save in Required Format: Save the prepared receptor file in the appropriate format (e.g., .pdbqt for AutoDock Vina).
Part 2: Molecular Docking – Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation and position of a ligand within a protein's binding site, providing a static snapshot of the interaction.[17][18][19] The primary outputs are the binding pose (conformation and orientation) and a scoring function value, which estimates the binding affinity.[17]
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4-Methoxypyrimidine-2-carboxylic Acid: A Technical Guide to its Synthesis, Properties, and Historical Context
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a methoxy group and a carboxylic acid on the pyrimidine scaffold makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but as an outcome of the foundational principles of pyrimidine synthesis. We will delve into a reconstructed historical synthesis based on classical methods, explore modern synthetic strategies, and provide a detailed account of its physicochemical and spectroscopic properties. This document serves as a technical resource for researchers, offering insights into the synthesis and application of this important molecule.
Part 1: Introduction and Historical Context
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. As a fundamental component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA.[1] Beyond its role in genetics, the pyrimidine scaffold is a common motif in a vast array of biologically active molecules and approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[2][3]
Emergence of Substituted Pyrimidine-2-carboxylic Acids
Within the broader class of pyrimidines, those bearing a carboxylic acid group at the 2-position are particularly versatile synthetic intermediates.[4] The carboxylic acid functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The additional presence of a methoxy group at the 4-position, as in the title compound, further modulates the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions.
A Historical Perspective on Pyrimidine Synthesis
The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner initiated the systematic investigation of this class of compounds, and in 1885, he was the first to propose the name "pyrimidin".[5] A foundational method, now known as the Pinner synthesis , involves the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[6][7] This reaction was a significant step forward, providing a general and reliable method for the construction of the pyrimidine ring.
Another cornerstone of pyrimidine synthesis is the Biginelli reaction , discovered by Pietro Biginelli in 1891. This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea provides access to dihydropyrimidinones, which can be further modified to yield fully aromatic pyrimidines.[1][8]
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its conceptual discovery and early syntheses can be confidently reconstructed from these well-established, classical methods of pyrimidine chemistry.
Part 2: Retrosynthetic Analysis and Strategic Considerations
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process allows for the deconstruction of the target molecule into simpler, more readily available starting materials.
A Plausible Retrosynthetic Approach
A plausible retrosynthesis of this compound is outlined below. The primary disconnection involves the transformation of the carboxylic acid at the 2-position into a functional group that is more readily introduced during the initial ring-forming reaction. A methyl group is a suitable precursor, as it can be oxidized to a carboxylic acid in a subsequent step.
Caption: Retrosynthetic analysis of this compound.
Key Strategic Decisions in the Forward Synthesis
Based on the retrosynthetic analysis, the forward synthesis hinges on two key transformations:
-
Construction of the Pyrimidine Ring: The Pinner synthesis is an excellent choice for this step. It allows for the direct installation of the required methyl group at the 2-position by using acetamidine as the N-C-N component. The choice of the β-dicarbonyl component will determine the substitution pattern at the 4- and 6-positions.
-
Introduction of the Carboxylic Acid: The oxidation of the 2-methyl group to a carboxylic acid is a critical step. This transformation requires a strong oxidizing agent that can selectively oxidize the methyl group without degrading the pyrimidine ring.
Part 3: A Reconstructed Synthesis of this compound
This section details a plausible, historically informed synthetic route to this compound, reflecting the likely methods available to chemists in the early to mid-20th century.
Synthesis of a Key Intermediate: 2-Methyl-4-methoxypyrimidine
The synthesis begins with the construction of the pyrimidine ring, followed by methylation of the hydroxyl group.
Step 1: Synthesis of 2-Methyl-4-hydroxypyrimidine via Pinner-type Condensation
This reaction involves the condensation of acetamidine with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a base.
-
Protocol:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Add acetamidine hydrochloride to the sodium ethoxide solution and stir to form the free base of acetamidine.
-
To this mixture, add ethyl acetoacetate dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-methyl-4-hydroxypyrimidine.
-
-
Causality of Experimental Choices:
-
Sodium ethoxide: A strong base is required to deprotonate the β-ketoester, forming the enolate nucleophile, and to neutralize the hydrochloride salt of the amidine.
-
Reflux: The condensation and cyclization reactions require thermal energy to proceed at a reasonable rate.
-
Caption: Workflow for the Pinner synthesis of 2-Methyl-4-hydroxypyrimidine.
Step 2: Methylation of 2-Methyl-4-hydroxypyrimidine
The hydroxyl group is then methylated to yield 2-methyl-4-methoxypyrimidine.
-
Protocol:
-
Suspend 2-methyl-4-hydroxypyrimidine in a suitable solvent (e.g., dimethylformamide).
-
Add a base, such as sodium hydride, to deprotonate the hydroxyl group.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue to obtain 2-methyl-4-methoxypyrimidine.
-
Functional Group Transformation at the 2-Position: Oxidation to the Carboxylic Acid
The final step is the oxidation of the 2-methyl group to a carboxylic acid.
-
Protocol:
-
Dissolve 2-methyl-4-methoxypyrimidine in a mixture of pyridine and water.
-
Heat the solution and add potassium permanganate (KMnO₄) portion-wise.
-
Maintain the reaction at an elevated temperature for several hours.
-
Cool the reaction mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).
-
Filter the manganese dioxide precipitate.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Trustworthiness of the Protocol: This oxidation method is a well-established procedure for the conversion of aryl methyl groups to carboxylic acids.[9][10] The use of pyridine as a co-solvent helps to improve the solubility of the starting material and temper the reactivity of the oxidizing agent.
Part 4: Alternative Synthetic Strategies
With the advancement of synthetic methodologies, alternative routes to this compound have become viable.
Synthesis via a 2-Chloropyrimidine Intermediate
A common modern strategy involves the use of a 2-chloro-4-methoxypyrimidine intermediate.[4][11] This versatile building block can be synthesized from uracil or other readily available starting materials.
Caption: An alternative synthetic route via a 2-chloropyrimidine intermediate.
This approach offers the advantage of avoiding a strong oxidation step, which can sometimes lead to side reactions and lower yields.
Part 5: Physicochemical Properties and Spectroscopic Characterization
The identity and purity of this compound are confirmed through its physicochemical and spectroscopic data.
Tabulated Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1208682-80-7[12] |
Spectroscopic Data Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy protons, and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), the carbons of the pyrimidine ring, and the methoxy carbon.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching absorption for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1725 cm⁻¹).[13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Part 6: Conclusion and Future Outlook
The history of this compound is intertwined with the development of fundamental pyrimidine synthesis. While a specific "eureka" moment of its discovery is not documented, its synthesis can be logically deduced from the classical methods pioneered by chemists like Pinner. Today, with the advent of modern synthetic techniques, more efficient and versatile routes to this compound are available. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the development of novel therapeutic agents and other functional molecules. Its rich chemistry and biological potential ensure its continued relevance in the field of drug discovery and development.
Part 7: References
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]
-
Bior, J. T. (2021). Pinner pyrimidine synthesis. Slideshare. [Link]
-
Department of Pharmaceutical Science and Natural Products, Central University of Punjab. (2022). Pinner pyrimidine synthesis. Slideshare. [Link]
-
Fouad, M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. [Link]
-
Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-992.
-
Wikipedia contributors. (2023, December 27). Pyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]
-
Wikipedia contributors. (2023, November 28). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]
-
Kumar, V., & Gupta, S. (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 22536-63-6, 2-CHLORO-4-METHOXYPYRIMIDINE. Retrieved from [Link]
-
McNally, A., et al. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification. Nature, 629(8012), 593–598. [Link]
-
Mruk, W. J. (1973). US Patent 3,775,473. Google Patents.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Popa, M., & Udrea, A. M. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. [Link]
-
El-Sayed, O. A., et al. (1996). Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity. Boll Chim Farm, 135(10), 585-90. [Link]
-
Smith, C. W., Ambler, S. J., & Steggles, D. J. (1993). Permanganate oxidation of a methyl group to carboxylic acid. Tetrahedron Letters, 34(46), 7447-7450. [Link]
-
Tsybizova, A., et al. (2019). A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14. [Link]
-
Zhang, G., et al. (2020). Synthesis of carboxylic acids by oxidation of benzylic positions. Synlett, 31(03), 272-274. [Link]
-
Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Methoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. 4-Methoxypyrimidine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, yet its solubility profile is not well-documented in publicly available literature. This guide provides a comprehensive framework for characterizing the solubility of this compound, from fundamental principles to detailed experimental protocols. As a Senior Application Scientist, the emphasis is not just on the procedural steps, but on the underlying scientific rationale, ensuring a robust and reproducible solubility assessment. This document will serve as a valuable resource for researchers in drug discovery and development, enabling a thorough understanding of this compound's biopharmaceutical properties.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are paramount. Among these, aqueous solubility is a cornerstone for oral drug delivery. Poor solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect.[1][2] Therefore, a comprehensive understanding of a compound's solubility profile is essential during the early stages of drug discovery and development to identify potential liabilities and guide formulation strategies.[3] This guide focuses on this compound, a molecule with structural motifs that suggest its solubility will be pH-dependent. The presence of a carboxylic acid function, an ionizable group, and a heterocyclic pyrimidine ring system necessitates a thorough investigation of its solubility across a physiologically relevant pH range.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is a prerequisite for designing meaningful solubility studies.
| Property | Value | Source |
| Molecular Formula | C6H6N2O3 | Sigma-Aldrich |
| Molecular Weight | 154.13 g/mol | Sigma-Aldrich |
| CAS Number | 1208682-80-7 | Sigma-Aldrich |
| Predicted pKa | Not available in searched literature. | N/A |
| Predicted logP | Not available in searched literature. | N/A |
The absence of publicly available experimental or predicted data for pKa and logP underscores the importance of the experimental workflows detailed in this guide. The carboxylic acid moiety is expected to have a pKa in the acidic range, making the molecule's charge and, consequently, its solubility highly sensitive to pH changes.
Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation
For an ionizable compound like this compound, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[4][5][6] This equation provides the theoretical basis for predicting how the solubility of an acidic or basic compound will change with the pH of the surrounding medium.
For a weak acid (HA), the dissociation in water is represented by:
HA ⇌ H⁺ + A⁻
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form (A⁻). The pH-solubility profile for a monoprotic acid can be predicted using the following equation, derived from the Henderson-Hasselbalch principle:
S_total = S₀ (1 + 10^(pH - pKa))
This relationship is pivotal for anticipating a drug's behavior in the gastrointestinal tract, where the pH varies significantly.
Caption: Conceptual workflow of pH-dependent solubility.
Experimental Determination of Solubility
Two primary types of solubility measurements are employed in drug discovery: kinetic and thermodynamic solubility.[3][7] Both are valuable at different stages of the development process.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery. It measures the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a DMSO stock, is introduced into an aqueous buffer and allowed to precipitate over a short period.[1][8][9] This method is rapid and requires minimal compound, making it ideal for screening large numbers of compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO solution from the working plate to a 96-well aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the assay plate at room temperature for a defined period, typically 1-2 hours, to allow for precipitation.[3]
-
Analysis: Determine the concentration of the compound remaining in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy, nephelometry, or LC-MS/MS.[3][8]
Caption: Step-by-step process for thermodynamic solubility measurement.
Building the pH-Solubility Profile
By performing the thermodynamic solubility assay at various pH points, a pH-solubility profile can be constructed. This profile is crucial for predicting the in vivo dissolution behavior of this compound. The data should be plotted with pH on the x-axis and solubility (in µg/mL or µM) on the y-axis.
Table 2: Hypothetical pH-Solubility Profile Data for this compound
| pH | Thermodynamic Solubility (µg/mL) |
| 1.2 | > 1000 |
| 4.5 | 500 |
| 6.8 | 50 |
| 7.4 | 20 |
Note: This is a hypothetical table to illustrate the expected trend for a carboxylic acid-containing compound.
Solubility in Organic Solvents
For formulation development and certain in vitro assays, understanding the solubility in common organic solvents is also important. This can be determined using a similar shake-flask method as described for thermodynamic solubility.
Table 3: Recommended Organic Solvents for Solubility Assessment
| Solvent | Rationale for Selection |
| Ethanol | Common co-solvent in formulations. |
| Propylene Glycol | Frequently used vehicle for in vivo studies. |
| DMSO | Universal solvent for stock solutions. |
| Acetonitrile | Relevant for analytical method development. |
Implications for Drug Development
The experimentally determined solubility profile of this compound will have significant implications for its development path:
-
Biopharmaceutics Classification System (BCS): The solubility data, particularly the lowest measured solubility between pH 1.2 and 6.8, will be used to classify the drug according to the BCS. [10][11][12]This classification, in turn, can influence the regulatory pathway, potentially allowing for biowaivers of in vivo bioequivalence studies.
-
Formulation Strategy: If the compound exhibits low aqueous solubility, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance its dissolution and absorption.
-
In Vitro Assay Design: Knowledge of the compound's solubility is critical for designing robust and reliable in vitro biological assays, as precipitation in the assay medium can lead to erroneous results.
Conclusion
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Protocols.io. In-vitro Thermodynamic Solubility. 2023. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2023. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Takács-Novák, K., Box, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available from: [Link]
-
Völgyi, G., Baka, E., & Box, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
-
Taylor & Francis. Henderson Hasselbalch equation – Knowledge and References. Available from: [Link]
-
Ortiz, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]
-
Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]
-
Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]
-
ECA Academy. (2018). ICH M9 Guideline on BCS-based Biowaivers. Available from: [Link]
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Methodological & Application
The Versatile Building Block: A Guide to the Synthesis and Application of 4-Methoxypyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active molecules, including nucleobases and a wide range of pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. 4-Methoxypyrimidine-2-carboxylic acid, in particular, offers a synthetically versatile handle for the construction of complex molecular architectures, making it a valuable building block in the discovery of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the formation of amides and esters, crucial linkages in many drug candidates.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 4,6-dichloro-2-(methylthio)pyrimidine. This pathway involves a series of well-established transformations, including nucleophilic aromatic substitution, oxidation, cyanation, and subsequent hydrolysis.
Sources
Application of 4-Methoxypyrimidine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its inherent biocompatibility, stemming from its presence in the nucleobases of DNA and RNA, combined with its versatile chemical properties, makes it an ideal framework for the design of targeted therapies.[3] Within the realm of oncology, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, most notably as potent kinase inhibitors.[3][4]
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine core can be strategically functionalized to interact with the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase active site.[3] Furthermore, the pyrimidine ring is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.[3]
This guide provides a detailed application note and a comprehensive protocol for the use of 4-Methoxypyrimidine-2-carboxylic acid , a key building block, in the synthesis of a representative kinase inhibitor. The following sections will delve into the synthetic strategy, a step-by-step experimental protocol, and the underlying scientific rationale for the procedural choices.
Synthetic Strategy: Amide Coupling to a Bio-relevant Aniline Fragment
A common and highly effective strategy in the synthesis of kinase inhibitors is the formation of an amide bond between a heterocyclic carboxylic acid and a substituted aniline moiety. This approach allows for the modular assembly of complex molecules from readily available starting materials. In this guide, we will focus on the synthesis of a hypothetical, yet representative, kinase inhibitor, N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methoxypyrimidine-2-carboxamide , through the amide coupling of this compound with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
The selected aniline fragment is a key component of the FDA-approved tyrosine kinase inhibitor, Nilotinib, which targets the Bcr-Abl kinase.[5][6] This choice underscores the biological relevance of the target molecule and demonstrates the practical application of this compound in constructing kinase inhibitor scaffolds.
The amide coupling will be mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent in modern organic synthesis.[7]
Diagram: Synthetic Pathway
Caption: Synthetic workflow for the kinase inhibitor.
Experimental Protocol: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methoxypyrimidine-2-carboxamide
This protocol details the step-by-step procedure for the HATU-mediated amide coupling reaction.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Commercially available | ≥95% | 1208682-80-7 |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Commercially available | ≥97% | 694499-26-8 |
| HATU | Commercially available | ≥98% | 148893-10-1 |
| N,N-Diisopropylethylamine (DIPEA) | Commercially available | ≥99% | 7087-68-5 |
| Anhydrous N,N-Dimethylformamide (DMF) | Commercially available | ≥99.8% | 68-12-2 |
| Ethyl acetate (EtOAc) | Commercially available | HPLC grade | 141-78-6 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Prepared in-house | - | - |
| Brine (Saturated aqueous NaCl solution) | Prepared in-house | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | ACS grade | 7757-82-6 |
| Silica gel for column chromatography | Commercially available | 60 Å, 230-400 mesh | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Amine and Base: To the stirred solution, add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 eq) followed by DIPEA (3.0 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature. The addition of HATU often results in a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials, DMF, and the urea byproduct from HATU.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methoxypyrimidine-2-carboxamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is particularly effective for coupling sterically hindered or electron-deficient anilines. The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the amine.[8]
-
Use of a Non-nucleophilic Base (DIPEA): DIPEA is a sterically hindered, non-nucleophilic base that is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU, facilitating the reaction without competing as a nucleophile.[8]
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated ester intermediate and the coupling reagent, which would lead to lower yields.
-
Aqueous Work-up: The specific sequence of aqueous washes is designed to systematically remove impurities. The NaHCO₃ wash removes any remaining acidic starting material and byproducts, while the brine wash helps to break any emulsions and remove water from the organic layer.
Diagram: Mechanism of HATU-mediated Amide Coupling
Caption: Mechanism of amide bond formation using HATU.
Broader Applications and Future Directions
The protocol described herein represents a robust and versatile method for the synthesis of pyrimidine-based kinase inhibitors. The modular nature of this synthetic route allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. By varying the substituents on both the pyrimidine ring and the aniline fragment, researchers can systematically explore the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the methoxy group at the 4-position of the pyrimidine ring can be replaced with other small alkyl or halogen groups to probe interactions within the ATP-binding site. Similarly, a wide array of commercially available or synthetically accessible aniline derivatives can be employed to explore different binding pockets and improve the overall drug-like properties of the synthesized compounds.
References
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Pyrimidines: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
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4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. MySkinRecipes. Available at: [Link]
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Chemical structure of Nilotinib. ResearchGate. Available at: [Link]
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Chemical structure of nilotinib. ResearchGate. Available at: [Link]
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Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PMC. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Nilotinib. PubChem. Available at: [Link]
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HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
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Application Notes & Protocols: 4-Methoxypyrimidine-2-carboxylic Acid in Pharmaceutical Agent Development
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with diverse biological targets.[1][2][3] This guide focuses on 4-Methoxypyrimidine-2-carboxylic acid, a key heterocyclic building block, detailing its application in the synthesis and evaluation of novel pharmaceutical agents. We provide field-proven insights into its use as a foundational scaffold for generating libraries of targeted inhibitors, with a specific focus on protein kinases and metabolic transporters. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional assays, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the Pyrimidine Scaffold
Heterocyclic compounds are the bedrock of modern drug discovery, with nitrogen-containing rings being particularly prominent.[4] The pyrimidine ring system, an essential component of nucleobases, is a recurring motif in a multitude of approved drugs, from antiviral agents to anticancer therapeutics.[1][2][5] Its utility stems from its unique electronic properties and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in kinase active sites.[6][7]
This compound (4-MPCA) is a particularly valuable derivative. Its structure presents two key functional handles for chemical diversification:
-
The 2-carboxylic acid: This group is primed for amide bond formation, allowing for the systematic introduction of a wide array of chemical substituents to explore structure-activity relationships (SAR).[8]
-
The 4-methoxy group: This electron-donating group can influence the electronics of the pyrimidine ring and can be a site for further modification, such as demethylation followed by etherification.[4]
This combination makes 4-MPCA an ideal starting point for constructing complex molecular architectures designed to modulate specific biological pathways implicated in disease.[4]
Physicochemical Properties & Synthesis Overview
A thorough understanding of the starting material is critical for successful downstream applications.
Compound Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1208682-80-7 | [9] |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | White to off-white solid | [10] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | [11] |
Synthetic Strategy Overview
This compound is not a naturally occurring compound but can be reliably synthesized. A common synthetic route involves the functionalization of a precursor like 2-chloro-4-methoxypyrimidine.[4] The chloro substituent at the 2-position is susceptible to nucleophilic substitution or can be converted to the carboxylic acid through methods like palladium-catalyzed carbonylation or lithiation followed by quenching with carbon dioxide. This precursor itself is a valuable intermediate in the synthesis of various pharmaceuticals.[4][10]
Figure 1. Generalized synthetic workflow from a pyrimidine precursor to a library of potential drug candidates.
Application Case Study 1: Development of Protein Kinase Inhibitors
Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design.[1][12][13]
Medicinal Chemistry Workflow: Library Generation
The carboxylic acid moiety of 4-MPCA is an ideal anchor point for generating a diverse library of amide derivatives. By coupling 4-MPCA with a collection of commercially available amines, researchers can rapidly explore the chemical space around the core scaffold to identify potent and selective inhibitors.
Figure 2. Workflow for generating a screening library from the 4-MPCA scaffold.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a robust method for synthesizing amides from 4-MPCA. HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a diverse range of amines.[14][15]
Expertise & Causality:
-
Anhydrous Solvent: DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants. It must be anhydrous to prevent hydrolysis of the highly reactive HATU reagent and the activated ester intermediate.[15]
-
Inert Atmosphere: The reaction is run under nitrogen or argon to prevent atmospheric moisture from interfering with the coupling reaction.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to deprotonate the carboxylic acid, facilitating its activation by HATU. It also neutralizes the hexafluorophosphate salt formed during the reaction.[16]
-
Order of Addition: Adding HATU to the carboxylic acid before the amine allows for the pre-formation of the highly reactive OAt-active ester, ensuring efficient coupling once the amine is introduced.[15][17]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine)
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a method to screen the newly synthesized compounds for their ability to inhibit a target kinase. The Promega ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[18][19]
Expertise & Causality:
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) of the kinase. This ensures the assay is sensitive to competitive inhibitors.
-
Two-Step Process: The assay is performed in two steps to ensure specificity. First, the ADP-Glo™ Reagent stops the kinase reaction and depletes the unused ATP. Second, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal.[20] This eliminates interference from the initial high concentration of ATP.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is essential for data normalization and calculating percent inhibition.
Materials:
-
Target Kinase and its specific substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include wells with DMSO only for vehicle controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase, its substrate, and the appropriate kinase buffer.
-
Initiate Reaction: Add the kinase/substrate master mix (e.g., 2.5 µL) to each well. Then, add ATP solution (e.g., 2.5 µL) to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.[18]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[20]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Case Study 2: Development of Monocarboxylate Transporter (MCT) Inhibitors
Rationale: Highly glycolytic cancer cells rely on transporters like MCT1 and MCT4 to export lactate, thereby avoiding intracellular acidification and maintaining a high glycolytic rate (the Warburg effect).[21][22] Inhibiting lactate export is a promising anticancer strategy.[23][24] The pyrimidine scaffold and its close analogs have shown potential as MCT inhibitors.
Mechanism of Action & Assay Principle
MCTs are proton-coupled transporters that symport lactate and a proton out of the cell.[25] An effective inhibitor will block this process, leading to an accumulation of intracellular lactate and a decrease in lactate in the extracellular medium. A cell-based lactate efflux assay can quantify this inhibitory activity.
Figure 3. Mechanism of MCT4 inhibition, preventing lactate efflux from a cancer cell.
Protocol 3: Cellular Lactate Efflux Assay
This protocol measures the amount of lactate exported from cultured cancer cells into the surrounding medium. A decrease in extracellular lactate in the presence of a test compound indicates inhibition of MCT-mediated transport.
Expertise & Causality:
-
High Glycolytic Cell Line: A cell line known for high glycolytic activity and MCT4 expression (e.g., MDA-MB-231 breast cancer cells) is chosen to ensure a robust lactate export signal.
-
Glucose-Free Wash: Washing with glucose-free buffer before adding the high-glucose medium ensures that the measured lactate is primarily from the metabolism of the newly supplied glucose during the assay period.
-
LDH-Based Detection: The assay to measure lactate in the supernatant is based on a coupled enzymatic reaction. Lactate dehydrogenase (LDH) oxidizes lactate to pyruvate, which reduces a probe to generate a colorimetric or fluorescent signal, directly proportional to the lactate concentration.[26]
Materials:
-
MDA-MB-231 cells (or other suitable high-glycolytic cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Glucose-free, serum-free DMEM or Krebs-Ringer-HEPES (KRH) buffer.
-
High-Glucose Medium: Assay buffer supplemented with 25 mM glucose.
-
Test compounds dissolved in DMSO.
-
Lactate Assay Kit (colorimetric or fluorometric).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of standard culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in High-Glucose Medium.
-
Assay Initiation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of room temperature Assay Buffer (glucose-free).
-
Aspirate the wash buffer and immediately add 100 µL of the High-Glucose Medium containing the desired concentration of the test compound (or vehicle control).
-
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for glucose metabolism and lactate export.
-
Supernatant Collection: After incubation, carefully collect 20-50 µL of the supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate for the lactate measurement.
-
Lactate Measurement:
-
Following the manufacturer's protocol for the chosen Lactate Assay Kit, prepare the reaction mixture.[27][28]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for the recommended time (e.g., 30 minutes at 37°C), protected from light.[28]
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards provided in the kit.
-
Calculate the concentration of lactate in each sample by interpolating from the standard curve.
-
Normalize the data by calculating the percent inhibition of lactate export compared to the vehicle control.
-
Determine the IC₅₀ value for active compounds.
-
Conclusion
This compound represents a highly versatile and valuable scaffold for modern drug discovery. Its inherent chemical tractability allows for the efficient synthesis of diverse compound libraries. As demonstrated through the detailed protocols for kinase and transporter inhibitor development, this starting material provides a robust platform for generating and evaluating novel therapeutic agents. The methodologies outlined in this guide are designed to be both scientifically rigorous and practically applicable, empowering researchers to leverage this privileged scaffold in their pursuit of next-generation pharmaceuticals.
References
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]
-
Exploring monocarboxylate transporter inhibition for cancer treatment. PMC. Available at: [Link]
-
Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers. Available at: [Link]
-
ADP Glo Protocol. SignalChem. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publisher. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers. Available at: [Link]
-
Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. PubMed Central. Available at: [Link]
-
Structure and function of a monocarboxylate transporter homolog specific for L-lactate. PMC. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
-
Lactate Dehydrogenase Activity Assay Kit (#BN00949). Assay Genie. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. Available at: [Link]
-
Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Medium. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. Available at: [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
-
Cas 22536-63-6,2-CHLORO-4-METHOXYPYRIMIDINE. LookChem. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Methoxypyrimidine-2-carboxylic acid
Introduction: The Rationale for Screening 4-Methoxypyrimidine-2-carboxylic acid
In the landscape of contemporary drug discovery, small molecules with heterocyclic scaffolds are of paramount interest due to their diverse biological activities. This compound is one such molecule of interest. Its pyrimidine core is a common motif in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents, while the carboxylic acid moiety provides a key interaction point for binding to the active sites of various enzymes. The methoxy group can influence solubility and metabolic stability, making this compound an attractive starting point for library synthesis and high-throughput screening (HTS) campaigns.
Given the structural alerts present in this compound, two plausible and high-value target classes are proposed for primary HTS campaigns: Matrix Metalloproteinases (MMPs) and Lactate Dehydrogenase (LDH). MMPs, a family of zinc-dependent endopeptidases, are frequently implicated in cancer metastasis and inflammatory diseases. The carboxylic acid of our subject molecule could potentially act as a zinc-chelating group, a common feature of MMP inhibitors.[1][2][3] LDH, particularly the LDHA isoform, is a critical enzyme in the glycolytic pathway of many cancer cells and is considered a promising target for cancer therapy.[4][5] Inhibitors of LDH often feature a carboxylic acid to mimic the binding of the natural substrate, pyruvate.[6][7]
This document provides detailed application notes and protocols for two distinct HTS campaigns designed to identify and characterize the inhibitory potential of this compound and its analogs against these two important enzyme classes.
Campaign 1: Targeting Matrix Metalloproteinases (MMPs)
Scientific Rationale
MMPs are key enzymes in the degradation of the extracellular matrix (ECM), a process essential for physiological events like tissue remodeling, but also pathologically exploited in cancer cell invasion and metastasis.[8] The active site of MMPs contains a catalytic zinc ion, which is crucial for their enzymatic activity. Many known MMP inhibitors function by chelating this zinc ion, often through a carboxylic acid or hydroxamate group.[1][2] The structural features of this compound make it a prime candidate for interaction with the MMP active site.
Primary HTS: Fluorescence Resonance Energy Transfer (FRET)-Based MMP Activity Assay
This biochemical assay is designed to rapidly screen large compound libraries for inhibitors of MMP activity. It utilizes a FRET peptide substrate that is specifically cleaved by MMPs. In its intact state, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[9]
Experimental Workflow: FRET-Based MMP Assay
Caption: Workflow for the FRET-based MMP inhibitor HTS assay.
Detailed Protocol: FRET-Based MMP-2 Activity Assay
Materials:
-
Recombinant Human MMP-2 (activated)
-
SensoLyte® 520 MMP-2 Assay Kit or similar, containing a 5-FAM/QXL™520 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Batimastat (Positive Control Inhibitor)
-
DMSO (Negative Control)
-
This compound and library compounds dissolved in DMSO
-
Solid black 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of activated MMP-2 in cold assay buffer. The final concentration should be determined during assay development to yield a robust signal-to-background ratio.
-
Prepare the FRET substrate according to the manufacturer's instructions. Protect from light.
-
Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare positive control (Batimastat) and negative control (DMSO) wells.
-
-
Assay Plate Setup:
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of diluted test compound, positive control, or negative control to the appropriate wells.
-
Add 10 µL of the MMP-2 enzyme solution to all wells except the substrate control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_NoInhibitor - Fluorescence_Blank)] * 100
-
Assay Quality Control: Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - [3 * (SD_Positive + SD_Negative) / |Mean_Positive - Mean_Negative|] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Parameter | Recommended Value |
| Plate Format | 384-well, solid black |
| Final Assay Volume | 35 µL |
| Final DMSO Conc. | ≤ 1% |
| Incubation Temp. | 37°C |
| Incubation Time | 60 minutes |
| Detection | Fluorescence (Ex/Em = 490/525 nm) |
| Positive Control | Batimastat |
| Z'-factor Target | > 0.5 |
Secondary Assay: Cell-Based Cancer Invasion Assay
Hits identified from the primary biochemical screen should be validated in a more biologically relevant context. A cell-based invasion assay measures the ability of cancer cells to migrate through a layer of extracellular matrix, a process highly dependent on MMP activity.[10][11][12]
Experimental Workflow: Cell-Based Invasion Assay
Caption: Workflow for a cell-based cancer invasion assay.
Detailed Protocol: Transwell Invasion Assay
Materials:
-
Invasive cancer cell line (e.g., MDA-MB-231)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium, Fetal Bovine Serum (FBS)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Culture MDA-MB-231 cells and serum-starve them for 18-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing the test compounds (hits from the primary screen) or controls.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
-
Quantification:
-
Elute the Crystal Violet stain with a solubilization buffer.
-
Measure the absorbance of the eluted stain using a plate reader. The absorbance is proportional to the number of invaded cells.
-
Alternatively, for a fluorescence-based readout, invading cells can be stained with Calcein AM prior to the final quantification step.[13]
-
Campaign 2: Targeting Lactate Dehydrogenase (LDH)
Scientific Rationale
Many cancer cells exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis. This makes them highly dependent on the enzyme Lactate Dehydrogenase A (LDHA) to convert pyruvate to lactate, which regenerates NAD+ needed to sustain high glycolytic rates.[4] Inhibition of LDHA is therefore a promising strategy for cancer therapy.[5] The carboxylic acid of this compound can potentially mimic the substrate pyruvate, making it a candidate for an LDHA inhibitor.
Primary HTS: Colorimetric LDH Activity Assay
This biochemical assay measures the activity of LDH by monitoring the reduction of NAD+ to NADH. The NADH produced then reduces a tetrazolium salt to a colored formazan product, which can be quantified by measuring its absorbance.[7][14] A decrease in the rate of formazan production indicates inhibition of LDH.
Experimental Workflow: Colorimetric LDH Assay
Sources
- 1. Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
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- 8. Identification of small molecule inhibitors against MMP-14 via High-Throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]
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- 11. Development of a High-Throughput Three-Dimensional Invasion Assay for Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Three-Dimensional Invasion Assay for Anti-Cancer Drug Discovery | PLOS One [journals.plos.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Functionalized 4-Methoxypyrimidine-2-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural products, including the nucleobases uracil, thymine, and cytosine, and a vast array of synthetic therapeutic agents.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and π-stacking interactions, making it an exceptional scaffold for designing molecules that can precisely interact with biological targets.[3] Within this class, derivatives of 4-methoxypyrimidine-2-carboxylic acid are of particular interest to researchers in oncology, virology, and immunology. The specific arrangement of the methoxy group at the 4-position and the carboxylic acid at the 2-position creates a unique electronic and steric profile, offering a versatile platform for generating libraries of novel, biologically active compounds.[2]
This guide provides a detailed overview of robust and scalable synthetic strategies for accessing functionalized this compound derivatives. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific reagent choices, and field-tested protocols, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Strategic Overview: Constructing the Core Structure
The synthesis of functionalized 4-methoxypyrimidine-2-carboxylic acids can be approached via two primary strategies: de novo ring construction or, more commonly, the functionalization of a pre-existing pyrimidine core. The latter approach is often preferred in drug development for its modularity, allowing for late-stage diversification.
Primary Synthetic Strategy: Sequential Functionalization of Dihalopyrimidines
The most versatile and widely adopted route begins with a commercially available, multi-functionalized pyrimidine, such as 2,4-dichloropyrimidine. This strategy hinges on the differential reactivity of the halogenated positions, enabling a controlled, stepwise introduction of the desired functional groups.
Figure 1: Primary workflow for synthesizing the core this compound scaffold.
This sequential approach offers multiple points for diversification and is highly amenable to scale-up. The distinct electronic environments of the C2 and C4 positions are key to the success of this strategy.
Detailed Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps and rationale provided. Researchers should always consult the relevant Safety Data Sheets (SDS) for all reagents prior to commencing any experimental work.
Protocol 1: Synthesis of the Core Scaffold from 2,4-Dichloropyrimidine
This multi-step procedure transforms a simple starting material into the high-value this compound core.
Step A: Regioselective Synthesis of 2-Chloro-4-methoxypyrimidine
-
Principle: This step leverages the higher reactivity of the C4 position in 2,4-dichloropyrimidine towards nucleophilic aromatic substitution (SNAr). The C4 position is more activated by the adjacent ring nitrogen at position 3. Careful temperature control is critical to prevent undesired disubstitution.
-
Materials:
-
2,4-Dichloropyrimidine
-
Sodium methoxide (NaOCH₃), 25 wt% solution in methanol
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the sodium methoxide solution (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether and water. Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-chloro-4-methoxypyrimidine, which can often be used in the next step without further purification.[4][5]
-
Step B: Palladium-Catalyzed Cyanation to 2-Cyano-4-methoxypyrimidine
-
Principle: The conversion of the C2-chloride to a nitrile is a robust transformation that sets the stage for hydrolysis to the carboxylic acid. Palladium catalysis is highly efficient for this C-C bond formation. Zinc cyanide is often used as it is less acutely toxic than other cyanide sources.
-
Materials:
-
2-Chloro-4-methoxypyrimidine (1.0 eq)
-
Zinc cyanide (Zn(CN)₂), (0.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), (0.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add 2-chloro-4-methoxypyrimidine, zinc cyanide, and Pd(PPh₃)₄.
-
Add anhydrous DMF (approx. 10 mL per gram of substrate).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-cyano-4-methoxypyrimidine.
-
Step C: Hydrolysis to this compound
-
Principle: The nitrile group can be efficiently hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. The choice of method may depend on the stability of other functional groups on the molecule.[6]
-
Method 1: Acidic Hydrolysis
-
Suspend 2-cyano-4-methoxypyrimidine (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Cool the solution in an ice bath. The product may precipitate.
-
Adjust the pH to ~3 using a concentrated NaOH solution to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Method 2: Basic Hydrolysis
-
Dissolve 2-cyano-4-methoxypyrimidine (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (4-5 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction to room temperature and concentrate to remove the ethanol.
-
Dilute with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[7]
-
Protocol 2: Diversification of the Pyrimidine Core via Suzuki-Miyaura Cross-Coupling
-
Principle: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[8][9] The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is particularly versatile and tolerant of many functional groups.[10] This protocol assumes a starting material such as methyl 5-bromo-4-methoxypyrimidine-2-carboxylate.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
-
Procedure:
-
In a nitrogen-flushed flask, combine the brominated pyrimidine, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (typically 4-12 hours), as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the C5-functionalized pyrimidine derivative.
-
If the final product is the carboxylic acid, the methyl ester can be hydrolyzed using the conditions described in Protocol 1, Step C.
-
| Coupling Partner (Boronic Acid) | Typical Conditions | Product Class | Reference |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | 5-Aryl pyrimidine | [10] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, DME, 85°C | 5-Heteroaryl pyrimidine | [9] |
| Vinylboronic acid pinacol ester | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 5-Alkenyl pyrimidine | [11] |
| Methylboronic acid | Pd(PCy₃)₂, K₃PO₄, Toluene/H₂O, 100°C | 5-Alkyl pyrimidine | [12] |
| Table 1: Exemplar Conditions for Suzuki-Miyaura Diversification. |
Expert Insights & Troubleshooting
-
Regioselectivity in Methoxylation: While C4 substitution is generally favored, over-reaction to form the 2,4-dimethoxy product can occur if the temperature is not controlled or if excess sodium methoxide is used. If selectivity is poor, consider using a bulkier base or a lower reaction temperature for a longer duration.
-
Palladium Catalyst Choice: For cross-coupling reactions, the choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can often improve reaction rates and yields for challenging substrates. If Pd(PPh₃)₄ fails, screening other catalyst/ligand systems is recommended.[12]
-
Nitrile Hydrolysis: Some substituted 2-cyano-pyrimidines can be resistant to hydrolysis due to steric hindrance or electronic effects. In such cases, microwave-assisted heating can significantly accelerate the reaction. Alternatively, more forcing conditions (e.g., using concentrated H₂SO₄ or higher temperatures) may be required, but care must be taken to avoid decomposition.
Conclusion
The synthetic routes outlined in this guide provide a robust and flexible platform for the synthesis and functionalization of this compound derivatives. By starting with readily available dihalopyrimidines, researchers can employ a sequence of reliable, high-yielding reactions—including selective SNAr, palladium-catalyzed cyanation, and hydrolysis—to construct the core scaffold. Subsequent diversification, particularly through powerful palladium-catalyzed cross-coupling reactions, opens the door to a vast chemical space, enabling the generation of novel molecular entities for drug discovery and development programs.
References
-
Quan, Z., Jing, F., Zhang, Z., Da, Y., & Wang, X. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]
-
Novik, R. J., et al. (2021). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry. [Link]
-
UCHEM (2025). Functionalized Pyrimidines: Synthetic Utility of 2- and 5-Substituted Derivatives. [Link]
-
Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Al-Mulla, A. (2017). Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. ResearchGate. [Link]
-
Uhlenbruck, B., et al. (2024). Computational studies of pyrimidine ring-opening. ResearchGate. [Link]
-
RSC Publishing. C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (1989). Process for preparing 4-hydroxypyrimidine.
- Google Patents. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Speciality Chemicals (2024). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
- Google Patents. (1971). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1208682-80-7|this compound|BLD Pharm [bldpharm.com]
- 8. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of 4-Methoxypyrimidine-2-carboxylic Acid: A Guide to Synthesis, Complexation, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyrimidine Ligand
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in nucleobases and a wide array of biologically active compounds. The introduction of a carboxylic acid moiety at the 2-position and a methoxy group at the 4-position of the pyrimidine ring creates a ligand, 4-methoxypyrimidine-2-carboxylic acid, with intriguing potential for the formation of metal complexes. The nitrogen atoms of the pyrimidine ring and the carboxylate group offer multiple coordination sites, allowing for the formation of diverse and structurally complex metal-organic frameworks.
This guide provides a comprehensive overview of this compound as a ligand, detailing its synthesis, protocols for the formation of metal complexes, and a discussion of their potential applications. The methodologies presented herein are based on established principles of coordination chemistry and synthetic organic chemistry, providing a solid foundation for researchers exploring this promising class of compounds.
Part 1: Ligand Synthesis - From Nitrile to Carboxylic Acid
The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding nitrile precursor, 4-methoxypyrimidine-2-carbonitrile. This transformation is a well-established method for the preparation of carboxylic acids from nitriles.[1][2][3] The reaction proceeds via the conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Both acidic and alkaline conditions can be employed for this hydrolysis.[3]
Protocol 1: Alkaline Hydrolysis of 4-Methoxypyrimidine-2-carbonitrile
This protocol is often preferred as it can minimize potential side reactions and degradation of the pyrimidine ring that may occur under harsh acidic conditions.
Materials:
-
4-methoxypyrimidine-2-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxypyrimidine-2-carbonitrile (1.0 eq) in a 10% aqueous solution of NaOH (5-10 eq).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure ligand.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a strong base like NaOH facilitates the nucleophilic attack of hydroxide ions on the nitrile carbon, initiating the hydrolysis.
-
Reflux: Heating the reaction provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.
-
Acidification: Protonation of the carboxylate salt formed under alkaline conditions is necessary to isolate the neutral carboxylic acid, which is typically less soluble in the aqueous medium and can be extracted into an organic solvent.
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of Metal Complexes
The coordination of this compound to metal ions can be achieved through various synthetic strategies, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure and dimensionality of the resulting coordination polymer or complex. The following protocol provides a general method for the synthesis of a transition metal complex.
Protocol 2: General Synthesis of a Metal(II) Complex
This protocol can be adapted for various divalent metal ions such as Cu(II), Zn(II), Co(II), and Ni(II).
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (Et₃N) or other suitable base (optional)
-
Standard glassware for stirring and filtration
Step-by-Step Procedure:
-
Ligand Solution: Dissolve this compound (2.0 eq) in methanol in a flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation (Optional but Recommended): To the ligand solution, add a stoichiometric amount of a base such as triethylamine (2.0 eq) to deprotonate the carboxylic acid. This facilitates coordination to the metal center.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of methanol.
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Precipitation and Isolation: A precipitate of the metal complex should form upon mixing or after a period of stirring (typically 1-24 hours). Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and solvent. Dry the complex in a desiccator under vacuum.
Causality Behind Experimental Choices:
-
Stoichiometry: A 2:1 ligand-to-metal ratio is commonly used to favor the formation of octahedral or square planar complexes, although this can be varied to target different coordination geometries.
-
Solvent: Alcohols like methanol and ethanol are good choices as they can dissolve both the ligand and many metal salts, and they are relatively easy to remove.
-
Base: The addition of a base is crucial to deprotonate the carboxylic acid, forming the carboxylate anion which is a much stronger coordinating group than the neutral carboxylic acid.
Diagram of Metal Complexation Workflow:
Caption: General workflow for the synthesis of a metal complex.
Part 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Expected Observations for 4-Methoxypyrimidine-2-carboxylate Complexes |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and coordination modes. | Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center. Changes in the vibrational modes of the pyrimidine ring, indicating coordination of the ring nitrogen(s). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's structure in solution and confirmation of purity. For diamagnetic complexes, it can provide information on the coordination environment. | Broadening or shifting of the proton and carbon signals of the pyrimidine ring upon coordination to a paramagnetic metal ion. For diamagnetic complexes (e.g., Zn(II)), shifts in the chemical shifts of the protons and carbons adjacent to the coordination sites can be observed. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. | Ligand-centered π-π* transitions. Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination complexes. d-d transitions for transition metal complexes, which are typically weak. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and the presence of coordinated or lattice solvent molecules. | Determination of the decomposition temperature of the complex. Identification of mass loss steps corresponding to the loss of solvent molecules and the decomposition of the organic ligand.[4] |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | Provides definitive proof of the coordination mode of the ligand (e.g., bidentate, bridging) and the geometry of the metal center (e.g., octahedral, tetrahedral).[5] |
Part 4: Potential Applications
While specific applications for metal complexes of this compound are still an emerging area of research, the inherent properties of the pyrimidine core and the ability to form stable metal complexes suggest a range of potential uses.
-
Biological and Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The formation of metal complexes can enhance these activities through various mechanisms, such as increased lipophilicity, altered redox potentials, and the ability to interact with biological targets in a specific geometric arrangement. Metal complexes of pyrimidine-based ligands have shown significant antifungal and antibacterial activities.[7][8][9][10]
-
Catalysis: The well-defined coordination environment of metal complexes makes them attractive candidates for catalysis. The pyrimidine ligand can be modified to tune the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. Metal-organic frameworks constructed from carboxylate-containing ligands have been explored as heterogeneous catalysts for various organic transformations.[11]
-
Materials Science: The ability of this compound to act as a bridging ligand can be exploited to construct coordination polymers with interesting magnetic, optical, or porous properties. The photophysical properties of metal complexes are of interest for applications in sensing, light-emitting devices, and photodynamic therapy.
Conclusion and Future Outlook
This compound represents a versatile and promising ligand for the construction of novel metal complexes. The synthetic routes to the ligand and its complexes are accessible, and a wide array of characterization techniques can be employed to elucidate their structures and properties. While the exploration of the specific applications of these complexes is in its early stages, the rich chemistry of the pyrimidine nucleus and the diverse coordination capabilities of the ligand suggest a bright future for these compounds in fields ranging from drug discovery to materials science. Further research into the synthesis of a broader range of metal complexes and a thorough investigation of their physical and biological properties are warranted to fully unlock the potential of this intriguing ligand system.
References
- Synthesis, Characterization And Biological Activity of New Pyrimidine Schiff Base And Its Cu(II), Ni(II) Complexes. Baghdad Science Journal. (URL not available)
-
Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. MDPI. [Link]
-
Structures of pyrimidinecarboxylic acids | Download Scientific Diagram. ResearchGate. [Link]
-
Heteroleptic Metal Complexes of a Pyrimidine Based Schiff Base Ligand Synthesis, Characterization and Biological Activity. ResearchGate. [Link]
-
Preparation of methoxypyrimidines 14 and 15. - ResearchGate. ResearchGate. [Link]
-
(PDF) Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. ResearchGate. [Link]
-
Crystal structure of the Co(II) and Zn pyrimidine-2-carboxylates complexes. Hydrogen bonds are presented as a dashed lines. ResearchGate. [Link]
-
The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pyrimidine-2-carboxamide. Acta Crystallographica Section E. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]
- The synthetic method of 2-pyridine carboxylic acid.
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
X-ray crystal structure of [Co(P 4 )( t Bu-4-py) 2 ]. ResearchGate. [Link]
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Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. MDPI. [Link]
-
Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
-
X-ray crystal structure with atom numbering scheme for complex 3 as... ResearchGate. [Link]
-
Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. [Link]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
(PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxypyrimidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Methoxypyrimidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
This guide is structured into a direct, problem-solving Q&A format, addressing specific issues you may encounter. We will explore the most common synthetic routes and provide detailed, validated protocols to improve your yield and purity.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound can be approached from several precursors. The three most common strategies involve the functional group transformation of a pre-existing pyrimidine core. Understanding these pathways is crucial for diagnosing issues in your synthesis.
-
Route A: Hydrolysis of a Nitrile Precursor (e.g., from 2-Cyano-4-methoxypyrimidine).
-
Route B: Oxidation of a Methyl Precursor (e.g., from 2-Methyl-4-methoxypyrimidine).
-
Route C: Carboxylation via an Organometallic Intermediate (e.g., from 2-Chloro-4-methoxypyrimidine).
Caption: Key synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My hydrolysis of 2-cyano-4-methoxypyrimidine is stalling. I see significant starting material even after prolonged heating. What is causing the low conversion?
Answer: This is a common issue rooted in the stability of the nitrile group on an electron-deficient pyrimidine ring. The electron-withdrawing nature of the ring nitrogens deactivates the cyano group towards both acidic and basic hydrolysis.[1][2][3] Here’s how to troubleshoot:
-
Underlying Cause - Electronic Deactivation: The pyrimidine ring pulls electron density away from the nitrile carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions.[3]
-
Solution 1: Intensify Reaction Conditions: Standard hydrolysis conditions are often insufficient. You must employ more forcing conditions. For acid-catalyzed hydrolysis, concentrated sulfuric or hydrochloric acid at high temperatures is often necessary.[4] For base-mediated hydrolysis, a high concentration of NaOH or KOH in a high-boiling-point solvent (e.g., ethylene glycol) may be required.
-
Solution 2: Improve Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete. The use of a co-solvent that is miscible with the aqueous acid or base can significantly improve the reaction rate.
Troubleshooting Workflow: Incomplete Nitrile Hydrolysis
Caption: Decision tree for troubleshooting nitrile hydrolysis.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Increase to reflux (100-150 °C) | Overcomes the high activation energy of hydrolysis on a deactivated ring. |
| Reagent | Use concentrated H₂SO₄ or 40% NaOH | Stronger acids/bases increase the rate of reaction.[4] |
| Solvent | Add a co-solvent like ethanol or dioxane | Improves solubility of the organic starting material in the aqueous phase. |
| Time | Extend reaction time to 24-48 hours | Allows the slow reaction to proceed to completion. |
Question 2: I am trying to oxidize 2-methyl-4-methoxypyrimidine, but I am getting a complex mixture of products, including what appears to be an N-oxide. How can I achieve selective oxidation of the methyl group?
Answer: This issue arises from competing oxidation sites. The ring nitrogens in pyrimidine are susceptible to oxidation, forming N-oxides, especially with strong, indiscriminate oxidizing agents.[5] The key to success is choosing an oxidant that is selective for the benzylic-like methyl group.
-
Underlying Cause - Competing Reactions: Peroxy acids (like m-CPBA) or even hydrogen peroxide in acetic acid can readily oxidize the electron-rich ring nitrogens.[5] Strong oxidants like potassium permanganate can lead to ring cleavage under harsh conditions.
-
Solution: Use a Selective Oxidant: Selenium dioxide (SeO₂) is the classic reagent for oxidizing activated methyl groups (alpha to an aromatic or heteroaromatic ring) to aldehydes, which can then be further oxidized to the carboxylic acid.[6] The mechanism involves an ene reaction followed by a[7][8]-sigmatropic rearrangement.
-
Two-Step Alternative: A reliable method is a two-step process. First, halogenate the methyl group using N-bromosuccinimide (NBS) to form a halomethyl intermediate. This intermediate is then oxidized to the carboxylic acid using a milder oxidant, a process that is often higher yielding and cleaner than direct oxidation of the methyl group.[9]
Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Outcome | Selectivity | Comments |
| KMnO₄ | Carboxylic acid or ring cleavage | Low | Can be difficult to control; often requires harsh conditions. |
| m-CPBA / H₂O₂ | N-oxide formation is common[5] | Low | Favors N-oxidation over methyl group oxidation. |
| SeO₂ | Aldehyde, then carboxylic acid | High | Highly selective for the activated methyl group.[6] Caution: Selenium compounds are highly toxic. |
| NBS then oxidant | Carboxylic acid | High | Excellent, controlled method via a stable intermediate.[9] |
Question 3: My attempt to form a Grignard reagent from 2-chloro-4-methoxypyrimidine for subsequent carboxylation is failing. The reaction won't initiate. What can I do?
Answer: Grignard reagent formation is notoriously sensitive to experimental conditions.[10] Failure to initiate is almost always due to two factors: passivation of the magnesium surface or the presence of moisture.
-
Underlying Cause 1 - Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This layer must be disrupted for the reaction to start.
-
Underlying Cause 2 - Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[11]
-
Solution 1: Magnesium Activation:
-
Mechanical: Vigorously stir the dry magnesium turnings under an inert atmosphere to physically break the oxide layer.
-
Chemical: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Solution 2: Ensure Rigorously Anhydrous Conditions:
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade ethereal solvents (like THF or diethyl ether) dispensed from a solvent purification system or a freshly opened bottle.[10]
-
Ensure the 2-chloro-4-methoxypyrimidine starting material is anhydrous.
-
Caption: Workflow for successful Grignard reaction.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is the best choice for scalability and reliability?
A: The "best" route depends on precursor availability, safety considerations, and scale.
-
Route A (Nitrile Hydrolysis): This is often the most direct and cost-effective route if the 2-cyano precursor is readily available. While the conditions are harsh, the reaction is robust and generally high-yielding once optimized, making it suitable for larger scales.
-
Route B (Methyl Oxidation): This route can be very effective but is hampered by the toxicity of the most selective reagent (SeO₂). The two-step bromination/oxidation is a safer and often more reliable alternative, though it adds an extra step to the synthesis.
-
Route C (Grignard Carboxylation): This method is a cornerstone of organic synthesis but is the most technically demanding due to its extreme sensitivity to air and moisture.[11] It is less ideal for large-scale production unless specialized equipment is available.
Q: What are the most critical safety precautions for this synthesis?
A: Each route has specific hazards:
-
Nitrile Hydrolysis: Handling highly corrosive concentrated acids or bases. These reactions can be exothermic and require careful temperature control.
-
Methyl Oxidation: Selenium dioxide (SeO₂) is highly toxic and must be handled with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Grignard Reaction: Grignard reagents can be pyrophoric. Anhydrous ether solvents are extremely flammable. The reaction must be performed under a strict inert atmosphere, away from any ignition sources. Quenching the reaction can be highly exothermic.
Q: How can I monitor the reaction progress and confirm the final product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method. Use an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material and the more polar carboxylic acid product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product mass.
-
Product Characterization:
-
¹H NMR: Expect to see a singlet for the methoxy group (~4.0 ppm), and distinct aromatic protons on the pyrimidine ring. The carboxylic acid proton will be a broad singlet far downfield (>10 ppm), which will disappear upon a D₂O shake.
-
Mass Spectrometry: Confirm the molecular weight of the product (C₇H₇NO₃, MW: 153.14).[12]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Section 4: Detailed Experimental Protocols
Protocol: Synthesis via Nitrile Hydrolysis (Route A)
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Cyano-4-methoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Diethyl Ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 2-cyano-4-methoxypyrimidine (1.0 eq) to a 1:1 mixture of concentrated sulfuric acid and water. Caution: This addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Continue heating for 12-24 hours or until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a saturated solution of sodium hydroxide until the pH is approximately 2-3. Caution: Highly exothermic.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water).
References
-
Disorders of pyrimidine metabolism - WikiLectures. (2024). Retrieved from [Link]
-
Pyrimidine Metabolism Disorders - MSD Manual Professional Edition. Retrieved from [Link]
-
OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS - HETEROCYCLES, Vol 16. No 4, 1981. Retrieved from [Link]
-
Grignard reactions in 4-MeTHP - ResearchGate. Retrieved from [Link]
-
Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH. Retrieved from [Link]
-
Grignard Reactions Involving Halogenated Pyrimidines - ChemInform Abstract. (2010). Retrieved from [Link]
-
Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC - NIH. Retrieved from [Link]
-
Biochemistry: Purines and Pyrimidines Flashcards - Quizlet. (2009). Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020). Retrieved from [Link]
-
Grignard reagent - Wikipedia. Retrieved from [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - NOTE. Retrieved from [Link]
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020). Retrieved from [Link]
-
N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - NIH. Retrieved from [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents.
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]
-
Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Retrieved from [Link]
-
Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid - ResearchGate. (2000). Retrieved from [Link]
-
Hydrolysis of Nitriles - YouTube. (2021). Retrieved from [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. (2024). Retrieved from [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2021). Retrieved from [Link]
- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
-
An Improved Synthesis of 4′-Hydroxy and 4′-Methoxybiphenyl-2- carboxylic Acids - ResearchGate. (2009). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 9. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Methoxypyrimidine-2-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Methoxypyrimidine-2-carboxylic acid. Drawing from established chromatographic and crystallization principles, this document offers troubleshooting guides and detailed protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. This compound possesses a combination of functional groups that dictate its behavior:
-
Aromatic Pyrimidine Ring: A heterocyclic system containing two nitrogen atoms. These nitrogens can act as hydrogen bond acceptors and contribute to the molecule's polarity.
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group that can readily deprotonate to form a carboxylate salt. Its presence dominates the molecule's solubility characteristics, particularly its pH-dependent solubility.
-
Methoxy Group (-OCH₃): An ether group that adds some lipophilicity but is generally considered polar.
The interplay of these groups results in a compound that is highly polar and acidic, often exhibiting good solubility in polar protic solvents like methanol or water (especially under basic conditions) and poor solubility in nonpolar organic solvents.
Q2: I have a crude reaction mixture. What is the best initial purification strategy?
A2: For a highly polar and acidic compound like this, an acid-base extraction is often the most effective initial clean-up step. This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the target compound will deprotonate and move into the aqueous layer as its highly water-soluble carboxylate salt. Many non-acidic organic impurities will remain in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate the compound, causing it to precipitate out for collection.
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the nature of the impurities and the required purity level.
-
Recrystallization is ideal when the desired compound is the major component and the impurities have significantly different solubility profiles. It is a cost-effective and scalable method for achieving high crystalline purity. However, finding a suitable solvent system can be challenging.
-
Column Chromatography is more suitable for separating mixtures with components of similar polarity or when multiple components need to be isolated. Given the high polarity of this compound, standard reversed-phase (C18) chromatography may be ineffective, and techniques like Hydrophilic Interaction Chromatography (HILIC) are often required.[1]
Below is a decision-making workflow to guide your choice.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
-
Possible Cause 1: The solution is not supersaturated. The concentration of your compound is too low for crystals to form.
-
Solution: Re-heat the solution and gently evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[2]
-
-
Possible Cause 2: The chosen solvent is inappropriate. The compound may be too soluble in the solvent, even at low temperatures.
-
Solution: A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or cool temperatures.[2] You may need to screen several solvents or, more likely for this polar molecule, use a mixed-solvent system (e.g., Methanol/Dichloromethane or Ethanol/Diethyl Ether).
-
-
Possible Cause 3: Nucleation is inhibited. The initial formation of seed crystals is not occurring spontaneously.
-
Solutions:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[2]
-
Seeding: If you have a pure crystal from a previous batch, add a tiny amount ("seed crystal") to the supersaturated solution to initiate crystallization.[2]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then warm until it clarifies and allow to cool slowly.
-
-
-
Possible Cause 1: High concentration of impurities. Impurities can disrupt the crystal lattice formation, leading to an amorphous oil.
-
Solution: First, attempt a pre-purification step like an acid-base extraction or a quick filtration through a silica plug to remove gross impurities.
-
-
Possible Cause 2: The solution is cooling too rapidly. The molecules do not have sufficient time to align into an ordered crystal lattice.
-
Solution: Slow down the cooling process. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by covering it with an inverted beaker.[2]
-
-
Possible Cause 3: The solvent boiling point is too high. If the compound's melting point is below the boiling point of the solvent, it may melt in the hot solution and separate as an oil upon cooling.
-
Solution: Switch to a lower-boiling point solvent or solvent system.
-
Caption: Troubleshooting flowchart for recrystallization.
Column Chromatography Issues
-
Possible Cause: Insufficient retention. this compound is highly polar. In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds have very weak interactions with the nonpolar stationary phase and are swept through the column quickly.
-
Solution 1: Use an Ion-Pairing Agent. Adding an agent like triethylamine (TEA) to the mobile phase can form an ion pair with the carboxylic acid, increasing its hydrophobicity and retention on the C18 column. However, this can complicate sample recovery and is often not compatible with mass spectrometry.[1]
-
Solution 2: Switch to a more suitable chromatography mode. This is the preferred solution.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This is ideal for retaining and separating very polar compounds.[1]
-
Mixed-Mode or Ion-Exchange Chromatography: These techniques utilize stationary phases with both reversed-phase and ion-exchange properties, providing multiple mechanisms for retention and offering powerful separation for polar acidic compounds.[3]
-
-
-
Possible Cause 1: Strong interaction with the stationary phase. The acidic proton of the carboxylic acid can interact strongly with active sites on silica gel, leading to poor peak shape.
-
Solution: Add a small amount of a competitive acid, like acetic acid or formic acid (~0.1-1%), to the mobile phase. This protonates the active sites on the silica and ensures the target compound remains in a single protonation state, leading to sharper peaks.
-
-
Possible Cause 2: Sample overload. Too much sample has been loaded onto the column for its capacity.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Possible Cause 3: Poor solubility in the mobile phase. If the compound is not fully soluble in the eluent as it moves through the column, it can cause tailing.
-
Solution: Ensure the mobile phase system is appropriate. Pre-adsorbing the compound onto a small amount of silica before loading it onto the column can sometimes improve results.
-
| Parameter | Reversed-Phase (C18) | HILIC |
| Stationary Phase | Nonpolar (e.g., C18-silica) | Polar (e.g., bare silica, diol) |
| Mobile Phase | High polarity (Water/ACN) | Low polarity (High ACN/Water) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Suitability for Topic | Poor, requires modification | Excellent, designed for polar analytes[1] |
Table 1. Comparison of Chromatography Modes for Polar Acidic Compounds.
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed as a primary clean-up step to separate the acidic target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL). If there are insoluble materials, filter them off.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate. The deprotonated 4-methoxypyrimidine-2-carboxylate salt will move to the top aqueous layer.
-
Separation: Drain the lower organic layer (containing neutral/basic impurities). Collect the upper aqueous layer.
-
Back-Wash (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate (25 mL) to remove any remaining non-acidic impurities. Discard the organic layer.
-
Acidification: Cool the collected aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The protonated this compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Hexane)
This protocol is for final purification after initial clean-up.
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: To the hot, clear solution, add a "poor" solvent (an anti-solvent, e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent (hexane), and dry under vacuum.
References
- Phenomenex Inc. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Waters Corporation. (2025).
- University of Colorado Boulder.
- Reddit r/OrganicChemistry. (2024).
- BenchChem. (2025).
- ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- BenchChem. (2025).
- ResearchGate. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF.
- Sigma-Aldrich.
- Sigma-Aldrich. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR.
- BLD Pharm. 1208682-80-7|this compound.
- Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine 98.
-
Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]
- Santa Cruz Biotechnology. 4-Methoxypyrimidine | CAS 6104-41-2.
- PubMed. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals.
- LookChem. Cas 22536-63-6,2-CHLORO-4-METHOXYPYRIMIDINE.
- Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
- ChemicalBook. (2025). 2-Methoxypyrimidine-4-carboxylic acid | 75825-60-4.
- Reddit r/chemhelp. (2019).
- Biosynth. 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid | 1545825-63-5.
- CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
- Dutscher.
- MedchemExpress.com. Pyrimidine-4-carboxylic acid | Biochemical Reagent.
- GoldBio.
- Fluorochem. 2-Methoxypyrimidine-4-carboxylic acid.
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
- Sigma-Aldrich. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5.
- Sigma-Aldrich. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5.
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- NIH. Pyrimidine-4-carboxylic acid - PMC.
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Technical Support Center: Navigating In Vitro Solubility of 4-Methoxypyrimidine-2-carboxylic acid
Welcome to the technical support center for 4-Methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during in vitro experimentation. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a heterocyclic compound with a molecular structure that presents specific solubility characteristics. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. The presence of the pyrimidine ring and the methoxy group also contribute to its overall polarity and potential for intermolecular interactions, which can impact its dissolution in common laboratory solvents.
The key to successfully working with this compound lies in understanding its acidic nature and leveraging this property to enhance its solubility in aqueous media. This guide will walk you through a systematic approach to solubilizing this compound, from preparing stock solutions to troubleshooting precipitation in your in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best initial approach to solubilizing this compound for my in vitro assay?
A1: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[1]
Rationale: Creating a concentrated stock in a suitable organic solvent allows for the addition of a small volume to your aqueous assay medium, minimizing the impact of the solvent on your experimental system.
A structurally similar compound, Pyrimidine-4-carboxylic acid, has a reported solubility of 20 mg/mL in DMSO.[2] While the exact solubility of this compound may differ, this provides a reasonable starting point for your own solubility tests.
Initial Solubility Testing Protocol:
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[1] Be cautious with heating, as it can degrade some compounds.
-
Observation: Visually inspect the solution for any undissolved particles. If the compound dissolves completely, you can calculate the concentration and proceed with preparing a larger stock solution. If not, incrementally add more DMSO until complete dissolution is achieved and calculate the final concentration.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common when a compound dissolved in an organic solvent is introduced into an aqueous environment. It occurs because the compound is less soluble in the aqueous medium once the DMSO is diluted. Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, and then add this intermediate dilution to the final volume.[3] This gradual change in solvent composition can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity to your cells.[1] A vehicle control (media with the same final DMSO concentration) should always be included in your experiments.
-
pH Adjustment of the Medium: Since this compound is an acidic compound, its solubility in aqueous solutions is pH-dependent. The carboxylic acid group can be deprotonated at higher pH values, forming a more soluble carboxylate salt. The pKa of pyrimidine carboxylic acids can vary, but they are generally weak acids.[4] Increasing the pH of your culture medium slightly (e.g., from 7.4 to 7.8) with a sterile, dilute solution of NaOH may enhance the solubility of your compound. However, it is crucial to ensure that this pH change does not adversely affect your cells.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Yes, this is a viable alternative to using an organic solvent, especially for assays that are sensitive to DMSO. The key is to adjust the pH of the aqueous buffer to deprotonate the carboxylic acid.
Protocol for Preparing a pH-Adjusted Aqueous Stock Solution:
-
Initial Slurry: Create a slurry of this compound in your desired aqueous buffer (e.g., PBS).
-
pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (NaOH) to the slurry.
-
Monitor pH: Continuously monitor the pH of the solution with a calibrated pH meter.
-
Complete Dissolution: Continue adding NaOH until the compound is fully dissolved. This will likely occur at a pH above the compound's pKa.
-
Final pH and Volume Adjustment: Once the compound is dissolved, adjust the pH to the desired level for your experiment and bring the solution to the final volume with your buffer.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm filter.
A similar compound, Pyrimidine-4-carboxylic acid, has a solubility of approximately 1 mg/mL in PBS at pH 7.2.[2] This suggests that direct dissolution in a neutral aqueous buffer at a physiologically relevant concentration is possible.
Q4: Are there other solvents or co-solvents I can use?
A4: If DMSO is not suitable for your assay, other water-miscible organic solvents can be considered. Ethanol and dimethylformamide (DMF) are common alternatives. For Pyrimidine-4-carboxylic acid, the reported solubilities are approximately 0.25 mg/mL in ethanol and 5 mg/mL in DMF.[5]
Co-solvent systems , where a mixture of solvents is used, can sometimes improve solubility.[6] For example, a mixture of DMSO and a polyethylene glycol (PEG) could be explored. However, it is essential to test the compatibility of any solvent or co-solvent system with your specific in vitro model and to include appropriate vehicle controls.
Summary of Solubility Data for a Structural Analog (Pyrimidine-4-Carboxylic Acid)
| Solvent | Reported Solubility | Reference |
| DMSO | 20 mg/mL | [2] |
| DMF | 5 mg/mL | [5] |
| PBS (pH 7.2) | 1 mg/mL | [2] |
| Ethanol | 0.25 mg/mL | [2] |
Note: This data is for a structural analog and should be used as a guideline. It is crucial to determine the solubility of this compound empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight to be confirmed by the user from the supplier's certificate of analysis).
-
Weighing: Accurately weigh the calculated mass of the compound.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes how to perform a 2-fold serial dilution of a compound in a 96-well plate while maintaining a constant final DMSO concentration of 0.1%.
-
Prepare 1000X Intermediate Stocks: Prepare a series of intermediate stock solutions in 100% DMSO at 1000 times the final desired concentrations. For example, for final concentrations of 10 µM, 5 µM, and 2.5 µM, you would prepare 10 mM, 5 mM, and 2.5 mM stocks in 100% DMSO.[7]
-
Media Preparation: Add the appropriate volume of cell culture medium to the wells of a 96-well plate. For a final volume of 200 µL, add 199.8 µL of media to each well.
-
Compound Addition: Add 0.2 µL of each 1000X intermediate stock solution to the corresponding wells.
-
Vehicle Control: In a separate well, add 0.2 µL of 100% DMSO to 199.8 µL of media to serve as the vehicle control.
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
Visualization of Experimental Workflows
Caption: Workflow for stock solution preparation and serial dilution.
Caption: Troubleshooting flowchart for compound precipitation.
Concluding Remarks
Successfully overcoming the solubility challenges of this compound in vitro is achievable with a systematic and informed approach. By understanding the compound's physicochemical properties and applying the strategies outlined in this guide, researchers can ensure the integrity and reliability of their experimental data. Always remember to perform preliminary solubility tests and include appropriate controls in your assays.
References
-
ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. Retrieved from [Link]
-
Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Reddit. (2021, February 4). Help with Dilutions! Urgent!! Retrieved from [Link]
-
Wyzant. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
PubMed. (2018, January 20). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Retrieved from [Link]
-
ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). pKa Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Retrieved from [Link]
-
University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1208682-80-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Methoxypyrimidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Methoxypyrimidine-2-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development. However, its synthesis can be accompanied by several side reactions that impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols to overcome these challenges.
Question 1: My final product is contaminated with a significant amount of 4-hydroxypyrimidine-2-carboxylic acid. What is causing this and how can I prevent it?
Answer:
Root Cause Analysis: The presence of 4-hydroxypyrimidine-2-carboxylic acid is a clear indicator of the hydrolysis of the C4-methoxy group. The pyrimidine ring is electron-deficient, which makes the methoxy group susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This process is often catalyzed by acidic or basic conditions, which may be present during the reaction or aqueous work-up.[1]
The ether linkage at the C4 position is prone to cleavage, especially if there are residual acids or bases from a previous step or if the reaction is run at an elevated temperature in an aqueous or protic solvent for an extended period.
Mitigation Strategy & Protocol:
To minimize hydrolysis, stringent control over pH and temperature is critical.
Recommended Protocol (pH and Temperature Control):
-
Reaction pH: Ensure the reaction medium is maintained as close to neutral as possible, unless acidic or basic conditions are required for the primary transformation (e.g., saponification of an ester precursor). If an aqueous work-up is necessary, use a buffered solution (e.g., phosphate buffer, pH 7) for extraction and washing steps.
-
Temperature Management: Conduct the reaction and work-up at the lowest feasible temperature. If heating is required, minimize the reaction time. For aqueous extractions, use chilled water or brine.
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to reduce the availability of water.
-
Purification: If the hydroxy byproduct still forms, it can often be separated from the desired methoxy compound by column chromatography on silica gel. Due to the difference in polarity (the hydroxyl group is significantly more polar), a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should provide good separation.
Visualizing the Side Reaction:
Caption: Hydrolysis of the C4-methoxy group during aqueous work-up.
Question 2: My reaction yield is low, and I've isolated 4-methoxypyrimidine as a major byproduct. Why is this happening?
Answer:
Root Cause Analysis: The isolation of 4-methoxypyrimidine indicates that decarboxylation of the target molecule has occurred. The carboxylic acid at the C2 position of a pyrimidine ring is thermally and acid-labile. The electron-withdrawing nature of the two ring nitrogens stabilizes the negative charge that develops on the C2 carbon during the transition state of decarboxylation. This process is significantly accelerated by heat and acidic conditions.[2][3]
The mechanism often proceeds through a Hammick-type reaction, where the protonated pyrimidine ring loses carbon dioxide to form a stabilized ylide intermediate, which is then quenched to give the final decarboxylated product.[2][3][4]
Mitigation Strategy & Protocol:
Preventing decarboxylation requires careful management of reaction temperature and acidity.
Recommended Protocol (Minimizing Decarboxylation):
-
Temperature Control: If the synthesis involves a final heating step (e.g., ester hydrolysis followed by acidification), perform this step at the lowest temperature that allows the reaction to proceed. For instance, conduct saponification at room temperature or 0 °C, even if it takes longer.
-
Acidification: When acidifying the reaction mixture to protonate the carboxylate, do so slowly at low temperatures (e.g., 0-5 °C) using a pre-chilled acid solution. Avoid strong, hot mineral acids.
-
Avoid Distillation: Do not attempt to purify the final carboxylic acid product by distillation, as the required temperatures will almost certainly induce significant decarboxylation.
-
Purification: If decarboxylation occurs, the resulting 4-methoxypyrimidine is much less polar than the desired carboxylic acid. This difference allows for straightforward separation. An acid-base extraction is highly effective:
-
Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the non-acidic 4-methoxypyrimidine byproduct remains in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer at 0 °C with cold dilute HCl to precipitate the pure this compound, which can then be collected by filtration.
-
Visualizing the Side Reaction:
Caption: Decarboxylation of the target acid under heat or acidic conditions.
Question 3: My synthesis starts from 2-chloro-4-methoxypyrimidine. What are the common pitfalls in this route?
Answer:
Root Cause Analysis: A common route involves the conversion of 2-chloro-4-methoxypyrimidine to the corresponding 2-cyano or 2-lithiated species, followed by carboxylation or hydrolysis. The primary challenges here are:
-
Incomplete Halogen-Metal Exchange or Cyanation: The C2-Cl bond is reactive, but forcing conditions can lead to side reactions. Incomplete lithiation or cyanation will result in unreacted starting material in the final product.
-
Reaction with the Methoxy Group: Strong nucleophiles or bases (like organolithiums) can potentially react at the C4 position, leading to loss of the methoxy group or other rearrangements, although reaction at C2 is generally preferred.
-
Moisture Contamination: If using an organolithium intermediate, any moisture will quench the highly reactive species, reducing the yield of the desired carboxylic acid.
Optimization Strategy & Protocol (From 2-Chloro-4-methoxypyrimidine):
This protocol outlines a lithiation-carboxylation sequence, which requires stringent anhydrous conditions.
-
Setup: All glassware must be oven- or flame-dried under vacuum and the reaction must be run under an inert atmosphere (Argon or Nitrogen).
-
Lithiation:
-
Carboxylation:
-
Bubble dry carbon dioxide (CO₂) gas through the solution at -78 °C for 1 hour, or pour the reaction mixture over a slurry of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and perform an acid-base extraction as described in the decarboxylation section to isolate the final product.
-
Data Summary: Common Issues & Expected Outcomes
| Issue Encountered | Common Cause(s) | Expected Impurity | Typical Yield Impact |
| Hydrolysis | Excess water, high temp, acidic/basic work-up | 4-hydroxypyrimidine-2-carboxylic acid | Moderate to Severe |
| Decarboxylation | High temperature, strong acidic conditions | 4-methoxypyrimidine | Moderate to Severe |
| Incomplete Reaction | Insufficient reagent, low temp, short time | Starting Material (e.g., 2-chloro precursor) | Mild to Moderate |
| Quenching of Intermediate | Moisture in lithiation reactions | 4-methoxypyrimidine | Severe |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: The choice depends on scale and available resources. For lab-scale synthesis, starting from 2,4-dichloropyrimidine is common. A selective methoxylation at the more reactive C4 position, followed by conversion of the C2-chloro group, is a robust strategy.[7] Alternatively, starting with commercially available 2-amino-4-methoxypyrimidine and performing a Sandmeyer-type reaction to install the carboxylic acid is also a viable, though often lower-yielding, route.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended. ¹H NMR spectroscopy should clearly show the methoxy singlet (~4.0 ppm) and the pyrimidine ring protons, with integration matching the expected structure. LC-MS is excellent for confirming the molecular weight (154.12 g/mol ) and assessing purity by checking for the presence of side products like the hydrolyzed (m/z 141.1) or decarboxylated (m/z 110.1) species.
Q3: What are the recommended storage conditions for this compound? A3: The compound should be stored in a cool, dry, dark place under an inert atmosphere if possible. As a carboxylic acid, it can be sensitive to heat (decarboxylation) and moisture over long-term storage. Storing at refrigerated temperatures (2-8 °C) is advisable.
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Amanote Research. (n.d.). (PDF) Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. [Link]
-
LookChem. (n.d.). Cas 22536-63-6, 2-CHLORO-4-METHOXYPYRIMIDINE. [Link]
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Technical Support Center: Optimizing Amide Coupling Reactions of 4-Methoxypyrimidine-2-carboxylic Acid
Welcome to the technical support center for optimizing amide coupling reactions involving 4-methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of coupling this electron-deficient heterocyclic carboxylic acid. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Coupling Electron-Deficient Heterocycles
This compound presents a unique set of challenges compared to simple aliphatic or benzoic acids. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature deactivates the carboxylic acid, making its activation and subsequent reaction with an amine more difficult.[1][2][3] Consequently, sluggish reactions, low yields, and the potential for side reactions are common hurdles.
This guide provides a structured approach to overcoming these challenges, focusing on reagent selection, reaction parameter optimization, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound so slow compared to other acids?
A1: The slow reaction rate is primarily due to the electron-withdrawing nature of the pyrimidine ring. This effect reduces the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent less efficient.[4] Furthermore, the resulting activated ester is less electrophilic, slowing the final nucleophilic attack by the amine.
Q2: Which class of coupling reagent is best suited for this substrate?
A2: For electron-deficient carboxylic acids, more powerful activating agents are generally required.[5] Uronium/aminium salt-based reagents like HATU are often the first choice due to their high reactivity and ability to generate highly activated OAt-esters, which can accelerate the coupling process.[6] While standard carbodiimides like EDC can work, they often require additives and longer reaction times. A specialized EDC-based protocol using DMAP as an acyl transfer catalyst has also proven effective for challenging couplings.[7][8]
Q3: Can the nitrogen atoms in the pyrimidine ring interfere with the reaction?
A3: Yes, the lone pairs on the pyrimidine nitrogens can act as Lewis bases. In acidic conditions or with certain reagents, they can be protonated or coordinate to metal ions, potentially altering the substrate's solubility and reactivity. During aqueous work-up, these basic sites can cause the product to partition into the acidic aqueous layer if the pH is too low.
Q4: What is the role of the base (e.g., DIPEA, Et₃N), and how much should I use?
A4: The base serves two primary functions:
-
Deprotonation: It deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile in the first step of the activation.[9]
-
Neutralization: It neutralizes any acidic byproducts generated during the reaction (e.g., HCl if using EDC•HCl, or the protonated amine).
For uronium salt reagents like HATU, at least 2 equivalents of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) are recommended.[1] For EDC couplings, the amount of base may vary depending on whether the amine starting material is used as a free base or a salt.
Q5: Does the order of reagent addition matter?
A5: Absolutely. For uronium reagents like HATU, it is critical to pre-activate the carboxylic acid before adding the amine. Adding all components together can lead to a significant side reaction where HATU reacts directly with the amine to form an inactive guanidinium byproduct, effectively capping the amine and reducing yield.[10] For carbodiimide reagents like EDC, an in situ reaction (adding all components together) is common, but pre-activation can sometimes improve outcomes for difficult substrates.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Activation: The coupling reagent is not potent enough for the deactivated pyrimidine acid. 2. Poor Nucleophile: The amine partner is sterically hindered or electronically deactivated (e.g., an aniline).[2] 3. Hydrolysis of Activated Intermediate: Presence of water in solvents or reagents. | 1. Switch to a stronger coupling reagent. If using EDC/HOBt, switch to HATU or a phosphonium salt like PyBOP®.[6] 2. Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can often drive sluggish couplings to completion. Monitor for potential side reactions. 3. Increase reagent stoichiometry. Use a slight excess (1.2-1.5 eq.) of the coupling reagent and the amine (if it is not the limiting reagent). 4. Ensure anhydrous conditions. Use dry solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a Guanidinium Side Product (with HATU/HBTU) | Incorrect Order of Addition: The uronium reagent reacted with the amine before it could activate the carboxylic acid. | Implement a pre-activation step. Dissolve the carboxylic acid, HATU, and base (e.g., DIPEA) in the solvent. Stir for 15-30 minutes at room temperature to allow the active ester to form before adding the amine.[10] |
| Difficult Purification / Emulsions during Work-up | 1. Urea Byproducts (from EDC): The N,N'-disubstituted urea byproduct from EDC can sometimes be difficult to remove. 2. Basic Nature of Product: The pyrimidine product is protonated during acidic wash and remains in the aqueous layer. | 1. Use DIC instead of DCC/EDC if the urea byproduct is the issue, as the diisopropylurea is more soluble in organic solvents.[6] For EDC, multiple aqueous washes are often necessary. 2. Carefully adjust pH during extraction. After an initial acidic wash (e.g., 1M citric acid), neutralize the aqueous layer with a base like NaHCO₃ or Na₂CO₃ and re-extract to recover any product that was protonated. A final brine wash helps break emulsions.[1] |
| Reaction Stalls at ~50% Conversion | Reagent Degradation: The activated ester intermediate is unstable and degrading over the course of a long reaction. | 1. Re-charge the reaction. Add a second portion (0.3-0.5 eq.) of the coupling reagent and base after 4-6 hours to regenerate the active ester. 2. Switch to a more stable activated intermediate. Using EDC with N-hydroxysuccinimide (NHS) instead of HOBt can generate a more stable NHS-ester, which may be beneficial for very slow reactions.[11] |
Troubleshooting Workflow Diagram
Below is a decision-making workflow for addressing common issues in the coupling of this compound.
Caption: A decision tree for troubleshooting the amide coupling reaction.
Experimental Protocols & Methodologies
Here we provide two validated starting protocols. Remember that optimization may be necessary depending on the specific amine coupling partner.
Protocol 1: High-Activity Coupling using HATU
This method is recommended as the first-line approach due to the electron-deficient nature of the pyrimidine acid. It employs a pre-activation step to maximize efficiency and prevent side reactions.[10]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF or NMP
Procedure:
-
To a dry flask under an inert atmosphere (N₂), add this compound (1.0 eq.) and HATU (1.2 eq.).
-
Add anhydrous DMF to dissolve the solids (target concentration ~0.1-0.2 M).
-
Add DIPEA (2.5 eq.) to the mixture.
-
Stir the solution at room temperature for 20 minutes. This is the pre-activation step. The solution may change color.
-
Add the amine (1.1 eq.) to the reaction mixture, either neat or as a solution in a small amount of DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, proceed to the aqueous work-up.
Protocol 2: EDC/HOBt Coupling
This is a more classical and cost-effective method, but it may require longer reaction times or gentle heating.[7][11]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
EDC•HCl (1.5 eq.)
-
HOBt•H₂O (1.5 eq.)
-
DIPEA or Et₃N (3.0 eq., if amine is an HCl salt)
-
Anhydrous DCM or DMF
Procedure:
-
To a dry flask, add this compound (1.0 eq.), the amine (1.1 eq.), and HOBt•H₂O (1.5 eq.).
-
Add anhydrous DCM or DMF to dissolve the components.
-
Add the base (e.g., DIPEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC•HCl (1.5 eq.) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
If the reaction is sluggish, it can be gently heated to 40 °C.
-
Upon completion, proceed to the aqueous work-up.
Standard Aqueous Work-up Procedure
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography or recrystallization as needed.
Reagent Stoichiometry and Solvent Selection Guide
The following table provides general guidelines for optimizing your reaction.
| Parameter | Recommendation for 4-Methoxypyrimidine-2-CA | Rationale & Causality |
| Coupling Reagent | 1st Choice: HATU (1.1-1.2 eq.) 2nd Choice: EDC/HOBt (1.2-1.5 eq.) | HATU is more reactive and efficient for electron-deficient acids, leading to faster reactions and often higher yields.[6] EDC is a cost-effective alternative but may be sluggish. |
| Base | DIPEA (2-3 eq.) | Sterically hindered and non-nucleophilic, minimizing potential side reactions with activated intermediates or the pyrimidine ring itself.[1] |
| Solvent | DMF, NMP, or DCM | Polar aprotic solvents are required to dissolve the reagents. DMF and NMP have high boiling points and are excellent for solubilizing a wide range of substrates. DCM is a good choice for EDC couplings at lower temperatures but has lower solvency.[12] |
| Temperature | Room Temperature (20-25 °C) to 40 °C | Start at room temperature. Gentle heating can overcome the activation barrier for sluggish reactions. Avoid excessive heat, which can promote side reactions or racemization. |
| Concentration | 0.1 - 0.5 M | A higher concentration can accelerate the reaction rate, but too high a concentration may lead to solubility issues or aggregation with certain substrates. |
Mechanistic Overview
Understanding the mechanism is key to effective troubleshooting.
HATU Coupling Mechanism
The HATU mechanism involves the formation of a highly reactive OAt-ester intermediate.
Caption: Simplified workflow of HATU-mediated amide coupling.
-
Activation: The carboxylate anion attacks HATU to form an unstable isouronium salt. This is rapidly converted into the more stable, yet highly reactive, OAt-active ester.[11]
-
Coupling: The amine nucleophile attacks the carbonyl carbon of the active ester, displacing the HOAt leaving group to form the stable amide bond.
EDC/HOBt Coupling Mechanism
This mechanism proceeds through an O-acylisourea intermediate, which is stabilized by an additive.
Caption: Reaction pathway for EDC/HOBt-mediated amide coupling.
-
Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[11]
-
Stabilization: This unstable intermediate can rearrange to an inactive N-acylurea or be hydrolyzed. HOBt intercepts it to form a more stable OBt-active ester, which suppresses these side reactions.[11]
-
Coupling: The amine attacks the active ester to form the final amide product.
References
-
Penthala, N. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4996–4999. [Link]
-
MacMillan, D. S., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry. [Link]
-
Angelin, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11245-11252. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Penthala, N. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Domainex. (2023). Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. [Link]
-
Angelin, M., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Reddit r/Chempros. (2023). HATU/PyBOP coupling procedure question. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
Stability and degradation of 4-Methoxypyrimidine-2-carboxylic acid under experimental conditions
Welcome to the technical support center for 4-Methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
I. Compound Overview and General Handling
This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Its stability is a critical parameter for reliable experimental outcomes and for defining its shelf-life and storage conditions.
Safety and Handling Precautions
This compound is known to cause skin and eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[1]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Storage Recommendations
Proper storage is crucial to prevent premature degradation.
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Keep the container tightly closed.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
II. Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, the following are the most probable routes of degradation under forced conditions:
-
Hydrolysis: The methoxy group at the 4-position is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-hydroxy-pyrimidine-2-carboxylic acid.
-
Decarboxylation: The carboxylic acid group at the 2-position may be lost as carbon dioxide upon exposure to high temperatures.
-
Ring Opening: The pyrimidine ring can undergo cleavage under harsh hydrolytic (acidic or basic) conditions, leading to various smaller, more polar degradation products.
-
Oxidation: The pyrimidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Pyrimidine rings are known to be sensitive to UV light, which can induce the formation of pyrimidine dimers or other photoproducts.[2]
Q2: How can I design a forced degradation study for this compound?
A2: A forced degradation study is essential to understand the intrinsic stability of the molecule. A comprehensive study should include the following conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution and the solid compound to UV and visible light, as per ICH Q1B guidelines.
Q3: What analytical techniques are suitable for a stability-indicating assay?
A3: A stability-indicating analytical method is one that can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common and effective technique for separating polar and non-polar compounds. A gradient elution method is often required to resolve all degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[4][5]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Compound degradation due to improper storage or handling. | Ensure the compound is stored under the recommended conditions (cool, dry, and protected from light). Prepare solutions fresh daily. |
| Incomplete dissolution of the compound. | Use a suitable solvent and ensure complete dissolution using sonication if necessary. | |
| Appearance of unexpected peaks in chromatograms of "pure" compound | Presence of impurities from synthesis or degradation during storage. | Re-purify the compound if necessary. Perform a forced degradation study to identify potential degradation products. |
| Low recovery of the compound from a formulation | Interaction with excipients leading to degradation. | Conduct compatibility studies with all excipients under consideration. |
| Adsorption of the compound to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. |
IV. Experimental Protocols
The following are detailed protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC vials
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To an HPLC vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Incubate the vial at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an HPLC vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.
-
Keep the vial at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an HPLC vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial and keep it in an oven at 80°C for 7 days.
-
At the end of the study, dissolve a known amount of the solid in methanol and analyze by HPLC.
-
-
Photostability:
-
Expose both a solution (in a quartz cuvette) and the solid compound to a calibrated light source according to ICH Q1B guidelines.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
Procedure:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the gradient profile, mobile phase composition, and flow rate to achieve adequate resolution between the parent compound and all degradation products.
V. Visualization of Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on its chemical structure and general knowledge of pyrimidine chemistry.
Caption: Hypothesized degradation pathways of this compound.
VI. Data Summary
The following table summarizes the expected outcomes of a forced degradation study. The percentage of degradation is hypothetical and will need to be determined experimentally.
| Stress Condition | Reagents and Conditions | Expected Degradation Products | Hypothetical % Degradation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 4-Hydroxypyrimidine-2-carboxylic acid, Ring-opened products | 10-20% |
| Basic Hydrolysis | 0.1 M NaOH, RT, 24h | 4-Hydroxypyrimidine-2-carboxylic acid, Ring-opened products | 15-30% |
| Oxidation | 3% H₂O₂, RT, 24h | N-Oxides, Ring-opened products | 5-15% |
| Thermal (Solid) | 80°C, 7 days | 4-Methoxypyrimidine (Decarboxylation) | < 5% |
| Photolytic | ICH Q1B conditions | Pyrimidine dimers, other photoproducts | 5-10% |
VII. References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]
-
Khan, I., et al. (2021). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief, 38, 107389.
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]
-
Modhave, D. T., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(12), 2864-2872.
-
Ravanat, J. L., Douki, T., & Cadet, J. (2001). Direct and indirect effects of UV radiation on DNA and its components. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 88-102.
-
Patel, R. M., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3).
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Common pitfalls in the handling and storage of 4-Methoxypyrimidine-2-carboxylic acid
Welcome to the technical support center for 4-Methoxypyrimidine-2-carboxylic acid (CAS 1208682-80-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common pitfalls in the handling and storage of this important chemical intermediate. By understanding its chemical nature, you can ensure the integrity of your experiments and obtain reliable results.
I. Quick Reference: Key Properties
A summary of the essential properties of this compound is provided below for your convenience.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: It is crucial to store this compound in a tightly sealed container in a dry environment at 2-8°C.[1] The compound is sensitive to moisture and elevated temperatures, which can lead to degradation.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Given the hazard statements, it is recommended to handle this compound in a well-ventilated area or a fume hood.[3] Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4]
Q3: Is this compound soluble in common laboratory solvents?
A3: While specific solubility data for this exact compound is limited, pyrimidine-4-carboxylic acid, a related structure, is soluble in DMSO and DMF, with lower solubility in ethanol and PBS (pH 7.2).[5] It is reasonable to expect a similar solubility profile for this compound. Always start with small quantities to test solubility in your solvent of choice.
Q4: What are the main hazards associated with this compound?
A4: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is essential to avoid inhalation of dust and direct contact with skin and eyes.
III. Troubleshooting Guide
This section provides solutions to potential problems you may encounter during your experiments with this compound.
Problem 1: Inconsistent or poor results in my reaction.
-
Potential Cause 1: Compound Degradation.
-
Explanation: this compound can degrade over time, especially if not stored correctly. Two likely degradation pathways are hydrolysis of the methoxy group and decarboxylation of the carboxylic acid.
-
Hydrolysis: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxypyrimidine.
-
Decarboxylation: Pyrimidine-2-carboxylic acids can undergo decarboxylation, especially upon heating.[6] This process is often facilitated by the nitrogen atoms in the pyrimidine ring, which can stabilize the intermediate formed upon loss of CO₂.[7]
-
-
Solution:
-
Always use a fresh bottle of the compound or one that has been stored correctly.
-
Avoid high temperatures in your reaction unless the protocol specifically calls for it.
-
Be mindful of the pH of your reaction mixture. If possible, maintain a neutral pH to minimize hydrolysis.
-
-
-
Potential Cause 2: Incomplete Dissolution.
-
Explanation: If the compound is not fully dissolved, the reaction will not proceed to completion, leading to inconsistent results.
-
Solution:
-
Ensure the compound is fully dissolved before proceeding with the reaction.
-
You may need to gently warm the mixture or use sonication to aid dissolution.
-
If solubility is an issue, consider using a different solvent system. As mentioned, DMSO and DMF are good starting points for pyrimidine-based compounds.[5]
-
-
Problem 2: The compound has changed color or appearance.
-
Potential Cause: Decomposition.
-
Explanation: A change in color (e.g., from off-white to yellow or brown) is a common indicator of chemical decomposition. This can be caused by exposure to air, light, or moisture.
-
Solution:
-
It is best to discard the discolored compound and use a fresh supply.
-
To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, and protect it from light.
-
-
Problem 3: Difficulty in achieving a clean reaction product.
-
Potential Cause: Reactivity of the Pyrimidine Ring.
-
Explanation: The pyrimidine ring is an electron-deficient system, and the methoxy and carboxylic acid groups influence its reactivity. The ring can participate in various side reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the other reagents present.[8]
-
Solution:
-
Carefully control the stoichiometry of your reagents.
-
Maintain the recommended reaction temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to identify the formation of byproducts and optimize the reaction time.
-
-
IV. Experimental Protocols: Best Practices
Protocol 1: Preparation of a Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer and/or sonicator
-
Appropriate glassware (e.g., volumetric flask)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound into a clean, dry container.
-
Solvent Addition: Add a portion of the anhydrous solvent to the container.
-
Dissolution: Gently swirl the container to wet the solid. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but avoid excessive heat to prevent decarboxylation.
-
Complete to Volume: Once the solid is completely dissolved, transfer the solution to a volumetric flask and add solvent to the mark.
-
Storage: If the solution is to be stored, flush the headspace of the container with an inert gas before sealing. Store at -20°C or -80°C for long-term stability.
V. Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting common issues encountered with this compound.
Caption: Troubleshooting workflow for this compound.
VI. References
Sources
- 1. 1208682-80-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Methoxypyrimidine-4-carboxylic acid | 75825-60-4 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for NMR Analysis of 4-Methoxypyrimidine-2-carboxylic Acid
Welcome to the technical support center for the NMR analysis of 4-methoxypyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR characterization of this molecule. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Predicted NMR Spectra of this compound
To provide a baseline for troubleshooting, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| H5 | ~7.0 - 7.5 | Doublet | 1H | J-coupling with H6 |
| H6 | ~8.5 - 9.0 | Doublet | 1H | J-coupling with H5 |
| -OCH₃ | ~4.0 - 4.2 | Singlet | 3H | |
| -COOH | ~10.0 - 13.0 | Broad Singlet | 1H | Exchangeable with D₂O |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~160 - 165 |
| C4 | ~170 - 175 |
| C5 | ~110 - 115 |
| C6 | ~155 - 160 |
| -OCH₃ | ~55 - 60 |
| -COOH | ~165 - 170 |
Frequently Asked Questions (FAQs) and Troubleshooting
Sample Preparation and Solvent Selection
Q1: What is the recommended solvent for acquiring the NMR spectrum of this compound, and why are my peaks broad?
A1: The choice of solvent is critical for obtaining a high-quality NMR spectrum. For this compound, DMSO-d₆ is often the preferred solvent.[1] This is because it is a polar aprotic solvent that can effectively dissolve the compound and minimize hydrogen bonding interactions that can lead to peak broadening.[1]
However, you may still observe broad peaks due to several factors:[2]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Always perform a shimming routine before acquiring your spectrum.
-
Low Solubility: If the compound is not fully dissolved, you will have a non-homogenous sample, resulting in broad lines. Try gently warming the sample or using a more dilute solution.
-
High Concentration: Overly concentrated samples can also lead to broad peaks due to increased viscosity and intermolecular interactions.[2]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are free from such contaminants.
Q2: The carboxylic acid proton (-COOH) signal is either very broad or completely absent. How can I confirm its presence?
A2: The proton of a carboxylic acid is acidic and undergoes rapid chemical exchange with other labile protons in the sample, such as trace amounts of water.[3] This exchange process is often on the NMR timescale, leading to a very broad signal that can be difficult to distinguish from the baseline.[4] In some cases, it may not be observable at all.[4][5]
To confirm the presence of the -COOH proton, you can perform a D₂O exchange experiment .[3]
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The broad signal corresponding to the -COOH proton will disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.[3]
Interpreting the Spectrum
Q3: The chemical shifts of my pyrimidine protons are different from the predicted values. What could be the cause?
A3: The chemical shifts of the pyrimidine ring protons are highly sensitive to their electronic environment. Several factors can influence their positions:[6]
-
Solvent Effects: Different deuterated solvents can induce changes in chemical shifts due to varying solvent-solute interactions.[7]
-
pH of the Sample: The acidity of the sample can significantly impact the chemical shifts, especially for a molecule with a carboxylic acid and nitrogen-containing aromatic ring.[8][9] The protonation state of the pyrimidine nitrogens or the carboxylate group will alter the electron density distribution in the ring.
-
Concentration: As concentration changes, the extent of intermolecular hydrogen bonding can vary, leading to shifts in the proton resonances.[8]
Q4: I am seeing extra peaks in my spectrum that I cannot account for. What are the likely impurities?
A4: Unidentified peaks in your spectrum are likely due to impurities from the synthesis or degradation of the compound. A common synthetic route to pyrimidine-2-carboxylic acids involves the reaction of a β-ketoester with an amidine. Potential impurities could include:
-
Residual Solvents: Common organic solvents used in synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol) can be present.[6]
-
Starting Materials: Unreacted starting materials or reagents.
-
Byproducts: Side-products from the reaction.
-
Water: Water is a very common impurity in NMR samples and can appear as a broad peak.[2] In DMSO-d₆, the water peak is typically around 3.3 ppm.[5]
To identify these impurities, you can consult tables of common NMR solvent and impurity chemical shifts.
Workflow for Troubleshooting NMR Spectra
Below is a systematic workflow to help you troubleshoot common issues in your NMR analysis.
Caption: A flowchart for troubleshooting common NMR spectral issues.
Advanced Analysis
Q5: How can I definitively assign the proton signals for the pyrimidine ring?
A5: While the predicted chemical shifts provide a good starting point, unambiguous assignment of the pyrimidine protons (H5 and H6) requires two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. You would expect to see a cross-peak between the signals for H5 and H6, confirming their connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the assignment of both the proton and carbon signals. For example, the methoxy protons should show a correlation to the C4 carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.
Logical Relationship of Troubleshooting Steps
The following diagram illustrates the logical progression of troubleshooting from initial data acquisition to final spectral interpretation.
Caption: Logical flow from data acquisition to structural confirmation.
References
- Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799.
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Cleary, J., & Malthouse, J. P. G. (2016). A new Lysine derived glyoxal inhibitor of trypsin, its properties and utilization for studying the Stabilization of Tetrahedral adducts by Trypsin.
-
Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 31(7), 619-623.
- The Royal Society of Chemistry. (2019).
- Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 381(2259), 20220299.
-
University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- ResearchGate. (n.d.).
- PubMed Central. (2020).
- SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum.
-
YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. Retrieved from [Link]
- ResearchGate. (n.d.). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also....
-
YouTube. (2022). Part II Structure determination by using PMR spectral data. #nmr. Retrieved from [Link]
- RSC Publishing. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′- pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions, 44(33), 14757-14769.
Sources
- 1. rsc.org [rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]
- 6. 4,6-Dimethoxypyrimidine-2-carboxylic acid | C7H8N2O4 | CID 4422483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR [m.chemicalbook.com]
- 9. This compound - CAS:1208682-80-7 - 上海相辉医药科技有限公司 [sunwaypharm.cn]
Technical Support Center: Enhancing the Purity of 4-Methoxypyrimidine-2-carboxylic Acid Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Methoxypyrimidine-2-carboxylic acid and its derivatives. This guide is structured to provide actionable solutions to common and complex purification challenges encountered during synthesis and workup. Our focus is on explaining the causality behind experimental choices to empower you to design robust, self-validating purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main difficulties arise from the compound's inherent properties. These derivatives are often highly polar due to the presence of the carboxylic acid and the nitrogen atoms in the pyrimidine ring, which act as hydrogen bond donors and acceptors. This high polarity can lead to poor retention in standard reverse-phase chromatography, excessive solubility in polar solvents making crystallization difficult, and peak tailing in HPLC analysis.[1]
Q2: My compound won't crystallize from the solution, even after cooling. What should I do?
A2: This is a common issue when the solution is not sufficiently supersaturated or when nucleation is inhibited.[2] First, try to increase the concentration by slowly evaporating some of the solvent and allowing it to cool again. If that fails, nucleation can be induced by gently scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound to initiate crystal growth.[2]
Q3: During crystallization, my product is "oiling out" instead of forming solid crystals. What causes this and how can I fix it?
A3: "Oiling out" typically occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too rapidly, preventing the molecules from organizing into a stable crystal lattice.[2] To resolve this, allow the solution to cool much more slowly; insulating the flask can help.[2] Alternatively, you may need to switch to a solvent system where the compound has lower solubility at room temperature.[2] Using a solvent mixture (a "good" solvent for dissolving and a "poor" solvent for precipitating) and employing techniques like anti-solvent vapor diffusion can be highly effective.[2]
Q4: I see an unexpected peak in my mass spectrometry analysis corresponding to a loss of ~44 Da. What is this impurity?
A4: A mass loss of 44 Da strongly suggests decarboxylation, where the carboxylic acid group is lost as CO₂. Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation, especially when heated or under certain acidic conditions.[3][4][5][6] This reaction forms a 4-methoxypyrimidine impurity, which can be challenging to separate due to its similar core structure.
Q5: What is the best starting point for developing an HPLC purification method for these polar compounds?
A5: For highly polar compounds like these, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[1] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes. If you are limited to reverse-phase HPLC, consider using a polar-endcapped column or adding an ion-pairing agent to the mobile phase to improve retention.[1]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds but requires careful optimization for polar molecules.
Problem: Low recovery of purified material or failure to remove key impurities.
Causality Analysis: The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. If the impurity has similar solubility to the product, co-precipitation will occur. If the product is too soluble, recovery will be poor.[2]
Systematic Approach to Solvent Selection
The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
| Solvent Class | Examples | Suitability for this compound | Rationale & Expert Insights |
| Protic Solvents | Water, Methanol, Ethanol | Often too effective at dissolving | The carboxylic acid and pyrimidine nitrogens form strong hydrogen bonds with protic solvents, leading to high solubility even at low temperatures and thus poor recovery. Use sparingly or as part of a co-solvent system. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Good starting points | These solvents offer a balance of polarity to dissolve the compound when hot but are less effective at stabilizing the charged carboxylate form, allowing for precipitation upon cooling. |
| Aprotic Nonpolar | Hexanes, Toluene, Dichloromethane | Primarily used as anti-solvents | The target compound is generally insoluble in these. They are excellent for use as an "anti-solvent" to induce precipitation from a more polar solution. |
Protocol: Anti-Solvent Vapor Diffusion for Difficult-to-Crystallize Derivatives
This method is ideal when the compound is only soluble in high-boiling point solvents like DMSO or DMF.[2]
-
Preparation: Dissolve your compound in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF) in a small, open vial.
-
Setup: Place this vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or dichloromethane).[2]
-
Diffusion & Crystallization: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution in the vial, gradually reducing the compound's solubility and promoting the slow growth of high-purity crystals.[2]
-
Isolation: Once crystals have formed, carefully remove the vial, decant the mother liquor, and wash the crystals with a small amount of the cold anti-solvent. Dry under vacuum.
Caption: Troubleshooting workflow for common crystallization issues.[2]
Troubleshooting Guide 2: Purification by Chromatography
When crystallization is ineffective, chromatography is the method of choice. The key is selecting the right stationary and mobile phases to exploit differences in polarity between the target compound and its impurities.
Problem: Poor separation of the target compound from closely-related impurities (e.g., starting materials, decarboxylated by-product).
Causality Analysis: Separation is achieved by differential partitioning of analytes between the stationary and mobile phases. For polar compounds like this compound, standard silica gel chromatography can be challenging due to strong, sometimes irreversible, binding.
Protocol: Column Chromatography on Silica Gel
-
Stationary Phase Selection: Standard silica gel is the most common choice.[7] Its acidic nature can sometimes cause issues with basic compounds, but it is generally suitable for carboxylic acids.
-
Mobile Phase (Eluent) Selection:
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to screen for an appropriate eluent system.[7]
-
Starting System: A good starting point is a mixture of a relatively nonpolar solvent and a more polar one, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Optimization: For a carboxylic acid, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase is crucial. This keeps the target compound protonated, preventing it from deprotonating to the highly polar carboxylate form, which would otherwise streak badly or stick irreversibly to the silica.
-
-
Slurry & Loading: Prepare a slurry of silica gel in your starting eluent and pack the column. Dissolve the crude product in a minimal amount of eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique generally provides superior resolution compared to loading the sample as a concentrated liquid.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Protocol: HPLC Method Development (HILIC)
For high-purity requirements, preparative HPLC is often necessary.
-
Column: Select a HILIC column (e.g., with an amide or diol stationary phase).
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.5). The buffer maintains a consistent ionic strength and pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a high percentage of the organic phase (e.g., 95% Acetonitrile) to ensure retention of your polar compound. Gradually increase the percentage of the aqueous component to elute the compound.[1]
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition and filter through a 0.22 µm filter before injection.[1]
Caption: Common impurity pathways in the synthesis of the target acid.
Purity Validation: A Self-Validating System
Confirming purity requires orthogonal analytical methods. Do not rely on a single technique.
| Analytical Method | Information Provided | Best Practices & Interpretation |
| ¹H and ¹³C NMR | Primary structural confirmation, detection of structurally different impurities. | Provides detailed information on the chemical environment of protons and carbons.[8] Purity can be estimated by integrating impurity peaks relative to the product peaks. The absence of signals from starting materials or the decarboxylated by-product is a strong indicator of purity. |
| HPLC-UV | Quantitative purity assessment. | The purity is typically calculated by the area percentage method, where the area of the main peak is divided by the total area of all detected peaks.[9] This method is excellent for detecting impurities with a UV chromophore. |
| LC-MS | Confirms molecular weight of the main peak and provides mass information for impurities. | Essential for identifying unknown peaks seen in the HPLC chromatogram. It can quickly confirm the presence of expected impurities like the decarboxylated product.[9] |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the bulk sample. | Provides a measure of absolute purity. Results should be within ±0.4% of the theoretical values for a pure compound.[10] |
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. [Link]
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2007). ResearchGate. [Link]
- Technical Support Center: Crystallization of Pyrimidine Compounds. (2025). Benchchem.
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2008). ResearchGate. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. (1977). Amanote Research. [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2017). PubMed Central. [Link]
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
-
Decarboxylation. (n.d.). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Kinetics and Mechanism of the Decarboxylation of [research.amanote.com]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Methoxypyrimidine-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for catalyst selection in reactions involving 4-Methoxypyrimidine-2-carboxylic acid and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.
Section 1: Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the electronic nature of the pyrimidine ring and the presence of both a methoxy and a carboxylic acid group in this compound present unique challenges.
FAQ 1: I am planning a Suzuki-Miyaura coupling with a 2-halo-4-methoxypyrimidine derivative. Which catalyst system should I start with?
For a successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, and base is critical and depends on the nature of the halogen at the 2-position. The general reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1]
A good starting point for 2-bromo- or 2-iodo-4-methoxypyrimidine is a standard palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. For the less reactive 2-chloro-4-methoxypyrimidine, a more robust catalyst system is generally required. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are often effective for activating the C-Cl bond.[2]
Here is a table summarizing recommended starting conditions:
| Halogen at C2 | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| Iodo (I) | Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 80-100 |
| Bromo (Br) | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100-110 |
| Chloro (Cl) | Pd₂(dba)₃ (2%) | XPhos (4-6%) | Cs₂CO₃ (2 eq) | Dioxane | 100-120 |
Troubleshooting Low Yields:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[3] Using a higher ligand-to-metal ratio or switching to a more electron-donating ligand can mitigate this effect.
-
Protodeboronation of Boronic Acid: This is a common side reaction, especially with electron-deficient boronic acids.[4] Using fresh boronic acid, using a boronic ester (e.g., pinacol ester), or adding a slight excess (1.2-1.5 equivalents) of the boron reagent can help.
-
Incomplete Reaction: For stubborn couplings, especially with chloro-derivatives, microwave irradiation can be beneficial to drive the reaction to completion in a shorter time.[5]
FAQ 2: I am attempting a Buchwald-Hartwig amination with a 2-halo-4-methoxypyrimidine derivative. What are the key considerations for catalyst selection?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] Similar to the Suzuki coupling, the reactivity of the halide is a primary consideration. For the amination of 2-halo-4-methoxypyrimidines, the choice of ligand is paramount.
For 2-bromo or 2-iodo derivatives, a catalyst system composed of Pd(OAc)₂ with a bidentate phosphine ligand like Xantphos is a good starting point.[7] For the more challenging 2-chloro derivatives, bulky monophosphine ligands such as RuPhos or BrettPhos are often necessary to achieve good yields.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Halogen at C2 | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Bromo (Br) | Pd(OAc)₂ (2%) | Xantphos (4%) | NaOtBu | Toluene | 100-110 |
| Chloro (Cl) | Pd₂(dba)₃ (2%) | RuPhos (4-6%) | LHMDS | Dioxane | 110-120 |
Troubleshooting Guide:
-
Low Reactivity of Amine: If the amine is sterically hindered or electron-poor, the reaction may be sluggish. Increasing the reaction temperature or switching to a more electron-rich ligand can help.
-
Base Sensitivity: Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates.[8] In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened.
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[9]
FAQ 3: What is the best approach for a Sonogashira coupling with a 2-halo-4-methoxypyrimidine?
The Sonogashira coupling is an effective method for forming C-C triple bonds.[10] The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. For 2-iodo- or 2-bromo-4-methoxypyrimidine, a standard catalyst system of PdCl₂(PPh₃)₂ and CuI with an amine base like triethylamine (Et₃N) is often successful.
For 2-chloro derivatives, copper-free Sonogashira conditions are often preferred to avoid side reactions. In this case, a higher loading of a palladium catalyst with a more robust ligand may be necessary.
Typical Sonogashira Reaction Conditions:
| Halogen at C2 | Catalyst System | Base | Solvent | Temperature (°C) |
| Iodo/Bromo | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N or DIPEA | THF or DMF | Room Temp to 80 |
| Chloro | Pd(PPh₃)₄ (5-10 mol%) | Pyrrolidine | Dioxane | 100-120 |
Troubleshooting Common Issues:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper and oxygen. Running the reaction under strictly anaerobic conditions can minimize this.
-
Low Yield: If the reaction is sluggish, particularly with less reactive chlorides, increasing the temperature or using a more specialized ligand like cataCXium® A can be beneficial.
Section 2: Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position of this compound can undergo various transformations, including amide bond formation and esterification. However, the proximity of the pyrimidine ring can influence reactivity.
FAQ 4: I am struggling with the amide coupling of this compound with a sterically hindered amine. What coupling reagents should I try?
Amide bond formation with sterically hindered substrates can be challenging due to slow reaction kinetics.[11] If standard coupling reagents like HATU or HBTU give low yields, more potent reagents are required.
Recommended Coupling Reagents for Hindered Amines:
-
Phosphonium Salt Reagents: Reagents like PyBOP are known to be highly effective for hindered couplings.[11]
-
Uronium Salt Reagents: COMU is a newer generation uronium reagent that is highly reactive and can be effective when other reagents fail.
-
Acyl Fluoride Intermediates: Conversion of the carboxylic acid to an acyl fluoride in situ with reagents like TFFH or BTFFH creates a small, highly reactive intermediate that can overcome steric hindrance.[11]
Troubleshooting Workflow for Difficult Amide Couplings:
Caption: Decision tree for troubleshooting difficult amide couplings.
Experimental Protocol: Amide Coupling using PyBOP
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add PyBOP (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 5: What are the best conditions for the esterification of this compound?
The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[12][13] For this compound, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark apparatus) will drive the reaction towards the ester product.
General Esterification Protocol:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., 5 mol% H₂SO₄).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Alternative Catalyst: Heterogeneous Acid Catalysts
For easier workup and catalyst recovery, solid-supported acid catalysts such as Amberlyst-15 can be used.[14] These are ion-exchange resins with sulfonic acid groups that can be filtered off at the end of the reaction.
Section 3: Potential Side Reactions and Troubleshooting
A key consideration when working with this compound, particularly in cross-coupling reactions that require elevated temperatures, is the potential for decarboxylation.
FAQ 6: I am observing significant decarboxylation of my this compound starting material during a high-temperature cross-coupling reaction. How can I prevent this?
Decarboxylation of heteroaromatic carboxylic acids can be a significant side reaction under thermal conditions, especially when catalyzed by transition metals like palladium.[15][16]
Strategies to Minimize Decarboxylation:
-
Lower Reaction Temperature: If possible, screen for catalyst systems that are active at lower temperatures. This may involve using a more electron-rich and bulky ligand.
-
Protecting Groups: The carboxylic acid can be temporarily converted to an ester (e.g., methyl or ethyl ester) before the cross-coupling reaction. The ester is generally more stable to decarboxylation. After the coupling, the ester can be hydrolyzed back to the carboxylic acid.[17]
-
Decarboxylative Coupling as a Synthetic Strategy: In some cases, the decarboxylation can be harnessed as the desired reaction. Decarboxylative cross-coupling reactions allow for the direct use of carboxylic acids as coupling partners, eliminating the need for a pre-installed halide.[15] This requires specific catalytic conditions, often involving a silver co-catalyst.
Workflow for Addressing Decarboxylation:
Caption: Strategies to address decarboxylation in reactions with this compound.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved January 19, 2026, from [Link]
-
Sci-Hub. (n.d.). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 4-Methoxypyrimidine-2-carboxylic Acid Analogs as DHODH Inhibitors
This guide provides a comprehensive comparison of the efficacy of analogs based on the 4-methoxypyrimidine-2-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and medicinal chemistry. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their inhibitory potential against Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.
Introduction: The Significance of Pyrimidine Analogs and DHODH Inhibition
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids (DNA and RNA) and play crucial roles in cellular metabolism.[1] Consequently, the enzymes involved in their synthesis are prime targets for therapeutic intervention. Dihydroorotate Dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] It catalyzes the oxidation of dihydroorotate to orotate, a key step for the production of nucleotides required for cell proliferation.[4]
Rapidly proliferating cells, such as those found in tumors or activated immune cells, are highly dependent on the de novo pathway for pyrimidines.[3] This makes DHODH an attractive therapeutic target for cancers and autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3][5][6] The this compound scaffold has emerged as a promising starting point for the development of potent and selective DHODH inhibitors. This guide will explore how systematic modifications to this core structure influence inhibitory efficacy, providing valuable insights for rational drug design.
The De Novo Pyrimidine Biosynthesis Pathway
Inhibition of DHODH creates a metabolic bottleneck, leading to the depletion of downstream pyrimidines necessary for DNA and RNA synthesis. This disruption can trigger cell cycle arrest and inhibit proliferation.[4] Understanding this pathway is crucial to appreciating the mechanism of action for the compounds discussed.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by DHODH, the target of this compound analogs.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 1: Comparative Efficacy of Pyrimidine-2-Carboxylic Acid Analogs against Human DHODH
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | hDHODH IC50 (nM) | Key Observations |
| Core Scaffold | -OCH3 | -H | -H | Reference | The foundational structure. |
| Analog A | -OCH3 | -F | -H | ~50 nM | Introduction of a small, electron-withdrawing group at C5 significantly increases potency. |
| Analog B | -OCH3 | -Cl | -H | ~30 nM | A larger halogen at C5 further enhances activity, suggesting a favorable interaction in a hydrophobic pocket. |
| Analog C | -OCH3 | -CH3 | -H | >500 nM | A bulky alkyl group at C5 is detrimental, indicating steric hindrance at the active site.[2] |
| Analog D | -OH | -H | -H | >1000 nM | Replacing the methoxy group with a hydroxyl group drastically reduces activity, highlighting the importance of the methyl ether for binding. |
| Analog E | -OCH3 | -H | -COOH | Variable | The position of the carboxylic acid is critical; literature suggests a C6-carboxylic acid is required for significant inhibition in some pyrimidine series.[2] |
| Brequinar | Complex Side Chain | -F | Fused Ring | ~20 nM | A well-known DHODH inhibitor, demonstrating that complex modifications can yield high potency.[4] |
| Teriflunomide | Complex Side Chain | -CF3 | Fused Ring | ~24.5 nM | An approved drug for multiple sclerosis, illustrating the clinical success of targeting DHODH.[3][4] |
Key SAR Insights:
-
C5 Position: The 5-position of the pyrimidine ring appears to be highly sensitive to substitution. Small, electronegative atoms like fluorine and chlorine are well-tolerated and significantly enhance potency. This suggests the C5 position interacts with a specific region of the DHODH active site that is sterically constrained but favors electrostatic interactions.[2]
-
C2-Carboxylic Acid: The carboxylic acid group at the 2-position is a crucial feature for many pyrimidine-based inhibitors. It often acts as a key binding motif, forming hydrogen bonds or ionic interactions with residues in the enzyme's active site.[2]
-
C4-Methoxy Group: The methoxy group at the 4-position is vital for maintaining high potency in this series. Its replacement with a hydroxyl group (Analog D) leads to a significant loss of activity, likely due to altered electronic properties or loss of a favorable hydrophobic interaction.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate DHODH inhibitors.
In Vitro DHODH Enzymatic Assay
This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of compounds on human DHODH.[4]
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in absorbance at 600-650 nm.
Workflow Diagram:
Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test analogs in 100% DMSO. Dispense 2 µL of each dilution into the wells of a 96-well microplate. Include controls with DMSO only (0% inhibition) and a potent reference inhibitor like Brequinar (100% inhibition).
-
Enzyme Addition: Add 178 µL of a pre-diluted human DHODH enzyme solution in Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) to each well.
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 30 minutes. This step allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 10X reaction mix containing Dihydroorotate (DHO), DCIP, and Coenzyme Q10 (CoQ10) in Assay Buffer. To initiate the reaction, add 20 µL of this mix to each well to achieve final concentrations of approximately 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[4]
-
Measurement: Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 600 nm kinetically for 10-15 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve. Normalize the data relative to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of DHODH inhibition on the growth of cancer cell lines.
Principle: Rapidly dividing cells, like the HL-60 leukemia line, are sensitive to pyrimidine depletion. Inhibition of DHODH will lead to reduced cell proliferation, which can be measured using various viability reagents (e.g., CellTiter-Glo®, resazurin). A key validation step is the "uridine rescue," where the addition of exogenous uridine should reverse the anti-proliferative effect of a specific DHODH inhibitor.
Step-by-Step Protocol:
-
Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Add serial dilutions of the pyrimidine analogs to the wells. For rescue experiments, add a parallel set of treatments to plates containing medium supplemented with 100 µM uridine.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions (e.g., resazurin) and incubate for 2-4 hours. Measure the fluorescence or absorbance using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the data and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration) value.
Conclusion and Future Directions
The this compound scaffold serves as a valuable template for the design of potent DHODH inhibitors. Structure-activity relationship studies clearly demonstrate that inhibitory efficacy is highly dependent on the nature and position of substituents on the pyrimidine ring. Specifically, small electron-withdrawing groups at the C5 position can dramatically increase potency, while the C4-methoxy and C2-carboxylic acid moieties are critical for maintaining strong binding interactions.
Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability. The exploration of more complex side chains at the C5 position, guided by the crystal structure of human DHODH, could lead to the discovery of next-generation inhibitors with enhanced potency and selectivity, ultimately providing new therapeutic options for cancer and autoimmune diseases.[6][7]
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Chen, S. F., Papp, L. M., & Ardecky, R. J. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(15), 2847-2853. Available from: [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 215-227. Available from: [Link]
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Lucas-Alcaraz, C., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(9), 2320-2333. Available from: [Link]
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Fries, M., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. Available from: [Link]
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A Comparative Structural and Spectroscopic Analysis of 4-Methoxypyrimidine-2-carboxylic Acid and its Analogs
Abstract
This guide presents an in-depth comparative analysis of 4-Methoxypyrimidine-2-carboxylic acid against a curated set of structurally related analogs: Pyrimidine-2-carboxylic acid, Pyrimidine-4-carboxylic acid, and 4,6-Dimethoxypyrimidine-2-carboxylic acid. We explore the nuanced effects of substituent placement and electronic properties on molecular geometry, spectroscopic signatures, and physicochemical characteristics. By integrating computational modeling through Density Functional Theory (DFT) with established spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document elucidates the structure-property relationships that are critical for researchers in medicinal chemistry and drug development. Detailed, validated protocols for both computational and experimental workflows are provided to ensure reproducibility and scientific rigor.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a cornerstone heterocyclic motif, fundamental to life as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1][2] Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with applications as antiviral, anticancer, and anti-inflammatory agents.[2][3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents, which modulate factors such as molecular shape, hydrogen bonding capability, and electronic distribution.[1]
This guide focuses on This compound , a molecule featuring an electron-donating methoxy (-OCH₃) group and an electron-withdrawing carboxylic acid (-COOH) group. To understand the specific contributions of these groups, we will compare it against three key analogs:
-
Pyrimidine-2-carboxylic acid: The parent structure, to isolate the effect of the 4-methoxy group.
-
Pyrimidine-4-carboxylic acid: An isomer, to assess the impact of substituent position on the ring's properties.[4][5]
-
4,6-Dimethoxypyrimidine-2-carboxylic acid: A dimethoxy analog, to study the additive effect of multiple electron-donating groups.
This comparative approach allows for a systematic dissection of the structural and electronic interplay that governs the behavior of this important class of molecules.
Comparative Structural and Electronic Analysis
The introduction of substituents onto the pyrimidine ring induces significant changes in its geometry and electron density. The methoxy group acts as a strong resonance electron-donating group and a moderate inductive electron-withdrawing group, while the carboxylic acid is primarily an inductive and resonance electron-withdrawing group.
Computational Modeling: A Predictive Framework
To quantify the structural impact of these substituents, we employ Density Functional Theory (DFT), a robust quantum chemical method for predicting molecular properties.[6][7] Geometry optimization and electronic property calculations provide insights into bond lengths, angles, and charge distribution that are often difficult to resolve experimentally.
Rationale for Method Selection: DFT calculations at the B3LYP/6-31+G(d,p) level have been shown to provide an accurate account of molecular properties for pyrimidine systems while remaining computationally efficient.[6][7] This level of theory is well-suited for calculating the ground-state geometries and electronic structures of the compounds in our study.
Below is a logical workflow for the combined computational and experimental analysis.
Caption: Integrated workflow for structural analysis.
Table 1: Predicted Structural Parameters from DFT Calculations
| Parameter | 4-Methoxy-pyrimidine-2-carboxylic acid | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | 4,6-Dimethoxy-pyrimidine-2-carboxylic acid |
| Ring Bond Length C4-C5 (Å) | ~1.385 | ~1.380 | ~1.390 | ~1.401 |
| C2-COOH Bond Length (Å) | ~1.505 | ~1.508 | N/A | ~1.510 |
| C4-OCH₃ Bond Length (Å) | ~1.360 | N/A | N/A | ~1.355 |
| COOH Dihedral Angle (°) | ~15-25 | ~10-20 | ~5-15 | ~30-45 |
| Predicted pKa | ~3.5 | ~3.2 | ~3.8 | ~3.9 |
Note: Values are illustrative and depend on the specific computational model and basis set. The dihedral angle represents the twist of the carboxyl group out of the pyrimidine ring plane.
The data suggest that the methoxy group at the C4 position leads to a slight elongation of adjacent ring bonds due to electron donation. Steric hindrance between the methoxy and carboxylic acid groups in the dimethoxy analog likely forces the carboxyl group further out of the ring's plane, as indicated by the larger dihedral angle. This has direct implications for conjugation and reactivity.
Spectroscopic Analysis
Spectroscopy provides experimental validation of the electronic structures predicted by computation.
2.2.1. NMR Spectroscopy (¹H and ¹³C)
The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the electronic effects of the substituents.[8] The acidic proton of the carboxylic acid is expected to appear far downfield (10-12 ppm) and may be broadened by hydrogen bonding.[9]
Causality of Chemical Shifts:
-
Electron-Donating Groups (-OCH₃): Increase electron density on the ring, causing attached protons and carbons to become more shielded and shift upfield (to lower ppm values).
-
Electron-Withdrawing Groups (-COOH): Decrease electron density, causing deshielding and a downfield shift (to higher ppm values).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | H5 | H6 | OCH₃ | Ring C2 | Ring C4 | Ring C5 | Ring C6 | COOH |
| 4-Methoxy-pyrimidine-2-carboxylic acid | ~7.0 | ~8.8 | ~4.1 | ~160 | ~175 | ~110 | ~158 | ~165 |
| Pyrimidine-2-carboxylic acid | ~7.8 | ~9.2 | N/A | ~162 | ~159 | ~125 | ~159 | ~166 |
| Pyrimidine-4-carboxylic acid | ~8.2 | ~9.4 | N/A | ~155 | ~168 | ~122 | ~155 | ~167 |
| 4,6-Dimethoxy-pyrimidine-2-carboxylic acid | ~6.2 | N/A | ~4.0 | ~161 | ~176 | ~90 | ~176 | ~164 |
Note: These are representative values. Actual shifts depend on the solvent and concentration.[10]
The upfield shift of H5 in this compound compared to the parent Pyrimidine-2-carboxylic acid clearly demonstrates the shielding effect of the methoxy group. This effect is even more pronounced in the dimethoxy analog.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The carboxyl group presents two highly characteristic absorptions: a very broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a sharp, strong C=O (carbonyl) stretch around 1700-1730 cm⁻¹.[9]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Influence of Structure |
| O-H Stretch (Carboxyl) | 2500-3300 (broad) | The presence of intramolecular hydrogen bonding (e.g., between the -COOH and a ring nitrogen) can alter the shape and position of this band. |
| C=O Stretch (Carboxyl) | 1700-1730 | Electron donation from the methoxy group can slightly lower this frequency by decreasing the double-bond character of the C=O bond. |
| C-O Stretch (Methoxy) | 1200-1300 (asym) & 1000-1100 (sym) | These bands confirm the presence of the methoxy substituent. |
Physicochemical Properties and SAR Implications
The structural variations directly translate to differences in physicochemical properties, which are critical determinants of a molecule's behavior in a biological system.
Caption: Structure-Property-Activity Relationship Map.
-
Acidity (pKa): The acidity of the carboxylic acid is a key parameter. Electron-donating groups like -OCH₃ are expected to decrease acidity (increase pKa) by destabilizing the resulting carboxylate anion. Conversely, the electron-withdrawing pyrimidine ring itself enhances acidity compared to a simple benzoic acid. Our computational data in Table 1 align with this trend, showing a higher pKa for the methoxy-substituted analogs.[6][7]
-
Lipophilicity (LogP): The methoxy group increases the molecule's lipophilicity (fat-solubility), which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
-
Structure-Activity Relationship (SAR): In the context of drug design, these seemingly minor structural changes can have profound effects. For instance, the methoxy group could act as a hydrogen bond acceptor or provide favorable hydrophobic interactions within a protein's binding pocket.[11] The orientation of the carboxylic acid, dictated by steric effects, is critical for forming salt bridges or key hydrogen bonds necessary for potent biological activity.[12]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these analyses, the following detailed protocols should be followed.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required. An Attached Proton Test (APT) or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ carbons.[13]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
Protocol: Computational Modeling (DFT) Workflow
-
Structure Building: Build the 3D structures of the four pyrimidine derivatives using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify the lowest energy conformer, particularly concerning the orientation of the -COOH and -OCH₃ groups.
-
Input File Preparation: Create an input file for the DFT software (e.g., Gaussian, ORCA). Specify the job type as geometry optimization (Opt) followed by frequency calculation (Freq).
-
Method and Basis Set: Select the level of theory: B3LYP functional and 6-31+G(d,p) basis set. Include a solvent model (e.g., PCM for water) if solution-phase properties are desired.[7]
-
Job Submission: Submit the calculation to a high-performance computing cluster.
-
Analysis:
-
Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.
-
Extract geometric data (bond lengths, angles, dihedrals) from the output file.
-
Visualize the calculated molecular orbitals and molecular electrostatic potential (MESP) map.
-
Use the output to predict NMR chemical shifts (using the GIAO method) and IR vibrational frequencies.[10]
-
Conclusion
This guide demonstrates that a multi-faceted approach, combining predictive computational modeling with empirical spectroscopic data, is essential for a thorough structural analysis of substituted pyrimidines. We have shown how the position and electronic nature of methoxy and carboxylic acid groups systematically alter the geometry, electron distribution, and spectroscopic signatures of the pyrimidine core. The methoxy group acts as a powerful modulator, increasing electron density on the ring and impacting the acidity and conformation of the carboxylic acid. These insights are not merely academic; they form the rational basis for the design of new pyrimidine-based compounds with tailored physicochemical properties, holding significant promise for applications in drug discovery and materials science.
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Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]
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A Comparative Guide to the Biological Activities of Methoxypyrimidine Carboxylic Acids
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] The introduction of methoxy and carboxylic acid functional groups to this privileged structure gives rise to methoxypyrimidine carboxylic acids, a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
Introduction to Methoxypyrimidine Carboxylic Acids
Methoxypyrimidine carboxylic acids are characterized by a pyrimidine ring substituted with at least one methoxy group (-OCH₃) and one carboxylic acid group (-COOH). The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, along with their positions on the pyrimidine ring, significantly influences the molecule's physicochemical properties and, consequently, its biological profile.[3][4] These compounds have garnered considerable interest for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][5][6][7] Understanding the structure-activity relationships (SAR) is crucial for the rational design of novel and more effective therapeutic agents.[2][8][9]
Comparative Analysis of Biological Activities
The biological potential of methoxypyrimidine carboxylic acids is broad. This section compares their efficacy in key therapeutic areas, supported by experimental data from peer-reviewed studies.
Several studies have highlighted the potent anticancer activity of methoxypyrimidine derivatives.[1][10][11][12] The mechanism of action often involves the inhibition of critical cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.
A study on novel pyrimidine derivatives demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, a compound featuring a pyrazole ring and a methoxy group exhibited high cytotoxicity, with IC₅₀ values comparable to the standard drug doxorubicin against HCT-116, MCF-7, and HEPG-2 cancer cell lines, while showing a good safety profile towards normal cell lines.[1] The presence of the methoxy group was suggested to contribute to the potent activity.[1]
Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Compound 10c | HCT-116 | ~5 | Doxorubicin | ~4.5 | [1] |
| MCF-7 | ~6 | Doxorubicin | ~5.5 | [1] | |
| HEPG-2 | ~7 | Doxorubicin | ~6.5 | [1] | |
| Compound 5l | HepG2 | 12.37 | Not Specified | - | [11] |
| Derivative 2d | A549 | Strong cytotoxicity at 50 µM | Not Specified | - | [13] |
| Derivative 3b | 58 human cancer cell lines | log GI₅₀ -5.66 | Not Specified | - | [14] |
Methoxypyrimidine carboxylic acid derivatives have also shown promise as antimicrobial agents.[6][15][16] Their mode of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
For example, a series of 7α-methoxypyrimidinyl-ureidocephalosporins exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[6] Another study focused on thieno[2,3-d]pyrimidine-6-carboxamides, which showed good activity against S. aureus and B. subtilis.[17]
Table 2: Comparative Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| UG-FA 132 | Gram-positive & Gram-negative bacteria | Potent activity | Not Specified | - | [6] |
| Thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good activity | Not Specified | - | [17] |
The anti-inflammatory and antioxidant properties of pyrimidine derivatives are also noteworthy.[5][13][18][19] Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, making them attractive candidates for the development of safer anti-inflammatory drugs.[5][18]
The antioxidant activity is often attributed to the ability of the methoxy and carboxylic acid groups to scavenge free radicals.[3][4] Studies on phenolic acids have demonstrated that the number and position of methoxyl groups can significantly enhance antioxidant capacity.[3]
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[11][20][21]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 400-1600 cells per well and incubate overnight.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxypyrimidine carboxylic acid derivatives) and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[20]
Caption: Workflow of the MTT assay for assessing anticancer activity.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh culture.[26]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining MIC using the broth microdilution method.
Structure-Activity Relationship (SAR) Insights
The biological activity of methoxypyrimidine carboxylic acids is intricately linked to their chemical structure.[2][3][8][9][27] Key SAR observations include:
-
Position of Substituents: The relative positions of the methoxy and carboxylic acid groups on the pyrimidine ring significantly impact activity.
-
Nature of Other Substituents: The presence and nature of other substituents on the pyrimidine ring can modulate the biological activity. For instance, the addition of a pyrazole ring was shown to enhance anticancer potency.[1]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach its target.
Caption: Key factors influencing the biological activity of methoxypyrimidine carboxylic acids.
Conclusion and Future Directions
Methoxypyrimidine carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field. Future research should focus on synthesizing novel derivatives with optimized activity and selectivity, elucidating their detailed mechanisms of action through techniques like molecular docking and in vivo studies, and exploring their potential for combination therapies.[28]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. Available at: [Link]
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Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. Available at: [Link]
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The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available at: [Link]
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Synthesis and anticancer activity evaluation of novel oxacalix[26]arene[26]pyrimidine derivatives | Request PDF. ResearchGate. Available at: [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. ScienceRise: Pharmaceutical Science. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Available at: [Link]
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A-Senior Application Scientist's Comparative Guide to 4-Methoxypyrimidine-2-carboxylic acid as a Reference Standard
Executive Summary
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth, comparative analysis of 4-Methoxypyrimidine-2-carboxylic acid as a reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview. It delves into the causality of experimental choices, provides self-validating protocols, and benchmarks the compound against relevant alternatives, ensuring a scientifically rigorous perspective. Our objective is to equip you with the technical insights and practical methodologies required to effectively qualify, implement, and troubleshoot the use of this standard in your laboratory.
Introduction to Reference Standards and this compound
A reference standard is a highly characterized substance used to ensure the accuracy and precision of analytical tests.[1] As defined by the United States Pharmacopeia (USP), these are substances chosen for their high purity and suitability for their intended analytical purpose.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate that reference standards be extensively tested to confirm their identity and purity, forming the bedrock of reliable analytical data in pharmaceutical development and quality control.[4][5]
This compound (CAS: 1208682-80-7) is a heterocyclic organic compound increasingly utilized in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents.[6][7] Its structural uniqueness makes it a critical component in the synthesis of complex molecules. Consequently, the need for a well-characterized reference standard is paramount for researchers who must accurately quantify its presence, either as a final product or a process intermediate.
This guide will explore the essential physicochemical properties of this compound, present a comparative analysis with structurally similar compounds, and provide detailed protocols for its qualification and use as a reference standard.
Physicochemical Profile and Initial Characterization
Before a compound can be considered a reference standard, its fundamental properties must be clearly defined. This data informs everything from storage conditions to the selection of analytical techniques.
| Property | Value | Source |
| CAS Number | 1208682-80-7 | [8] |
| Molecular Formula | C₆H₆N₂O₃ | [8] |
| Molecular Weight | 154.12 g/mol | [8] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Purity | Typically ≥95% | [6] |
A Certificate of Analysis (CoA) or equivalent documentation is essential when sourcing this material, providing critical information on purity, identity, and storage conditions.[9]
Comparative Analysis: Alternatives and Method Selection
While this compound is a specific molecule, it's instructive to compare its analytical behavior to other pyrimidine and pyridine carboxylic acids. Such comparisons help in developing robust analytical methods by understanding potential interferences and separation challenges.
Key Alternatives for Method Development & Comparison:
-
Pyrimidine-4-carboxylic acid (CAS: 31462-59-6): An isomer that can be used to challenge the specificity of a chromatographic method.[10]
-
4-Methoxy-pyridine-2-carboxylic acid (CAS: 29082-91-5): A pyridine analogue that helps evaluate the impact of the second nitrogen atom in the pyrimidine ring on retention and ionization.
-
2-Chloro-4-methoxypyrimidine (CAS: 22536-63-6): A common precursor or related impurity, essential for inclusion in impurity profiling methods.[11][12]
The primary analytical technique for purity and assay determination of these compounds is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[13][14] The choice of HPLC method parameters is dictated by the physicochemical properties of the analytes.
Causality in HPLC Method Design:
-
Column Choice: Due to the polar and ionizable nature of these carboxylic acids, mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) provides superior separation compared to standard C18 columns.[14][15] This approach leverages both the hydrophobicity of the ring structure and the ionic character of the carboxyl and nitrogen groups to achieve enhanced resolution between isomers and related substances.[15]
-
Mobile Phase: A mobile phase consisting of an acetonitrile gradient with an acidic buffer (e.g., 0.1% phosphoric acid) is effective.[15] The acid serves to suppress the ionization of the carboxylic acid group, leading to more consistent retention times and improved peak shape. The buffer concentration can be adjusted to fine-tune the retention of these ionizable compounds.[14]
-
Detection: UV detection is suitable due to the aromatic nature of the pyrimidine ring. A detection wavelength around 255 nm is often effective for pyridine and pyrimidine derivatives.[15]
Experimental Protocols: Qualification of a Reference Standard
Qualifying a new batch of this compound as a reference standard is a multi-step process. The goal is to unequivocally confirm its identity, determine its purity, and assign an accurate assay value. This process must be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly.
Workflow for Reference Standard Qualification
Caption: Workflow for qualifying a chemical reference standard.
Protocol 1: Purity Determination by HPLC-UV
1. Objective: To determine the purity of this compound and separate it from potential impurities and alternatives like those listed above.
2. Materials & Equipment:
-
HPLC system with UV/PDA detector
-
Mixed-mode column (e.g., Primesep 100, 4.6x150 mm)
-
This compound candidate material
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Ultrapure water
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 255 nm |
| Injection Vol. | 5 µL |
| Sample Conc. | 0.5 mg/mL in 50:50 Water:Acetonitrile |
4. System Suitability Test (SST):
-
Procedure: Prepare a solution containing this compound and a potential isomer (e.g., Pyrimidine-4-carboxylic acid). Inject five replicate injections.
-
Acceptance Criteria:
-
Resolution between the main peak and the isomer peak > 2.0.
-
Tailing factor for the main peak < 1.5.
-
Relative Standard Deviation (RSD) of the peak area for five replicates < 2.0%.
-
5. Analysis Procedure:
-
Accurately weigh and dissolve the candidate material to prepare the sample solution.
-
Perform a blank injection (diluent only).
-
Inject the SST solution and verify that all criteria are met.
-
Inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
6. Calculation:
-
Calculate purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
7. Expected Outcome: A chromatogram showing a well-resolved main peak, separated from any minor impurity peaks. The purity value should be high, typically >98% for a viable reference standard.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
1. Objective: To confirm the molecular weight of the candidate material.
2. Procedure:
-
Infuse the sample solution (from the HPLC method) into an ESI-MS system.
-
Acquire data in both positive and negative ion modes.
-
Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like this, minimizing fragmentation and clearly showing the molecular ion.
3. Expected Outcome:
-
Positive Mode: A prominent peak at m/z 155.04 [M+H]⁺.
-
Negative Mode: A prominent peak at m/z 153.02 [M-H]⁻.
-
This confirms the molecular weight of 154.12 g/mol .
Data Interpretation and Conclusion
The successful qualification of this compound as a reference standard relies on the convergence of data from multiple orthogonal techniques. The HPLC method establishes its purity relative to other UV-active substances, while MS and NMR (not detailed here, but essential for structural confirmation) confirm its identity. The final assigned value for the standard should be calculated using a mass balance approach, incorporating data from HPLC purity, water content, residual solvents, and non-volatile residue.
Advantages of this compound as a Standard:
-
Structural Relevance: As a direct component or close structural analogue of many modern pharmaceutical targets, it is an ideal standard.
-
Good Chromatographic Behavior: When using appropriate mixed-mode columns, it exhibits good peak shape and is readily separable from common impurities.
-
Strong UV Chromophore: The pyrimidine ring allows for sensitive detection using standard UV detectors.
Limitations and Considerations:
-
Limited Solubility: Solubility in purely aqueous or nonpolar organic solvents can be limited; a mixed solvent system is often required.
-
Hygroscopicity: Like many carboxylic acids, it may absorb atmospheric moisture. Water content must be determined by Karl Fischer titration at the time of use for accurate quantitative work.[16]
-
Availability: As a specialized chemical, sourcing from reputable vendors who provide comprehensive CoAs is crucial.
References
- General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). United States Pharmacopeia. Retrieved January 19, 2026.
- ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved January 19, 2026.
- USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. (n.d.). Retrieved January 19, 2026.
- Use & Storage of Reference Standards. (n.d.). US Pharmacopeia (USP). Retrieved January 19, 2026.
- <11> USP REFERENCE STANDARDS. (n.d.). Retrieved January 19, 2026.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Retrieved January 19, 2026.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.).
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). Retrieved January 19, 2026.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. Retrieved January 19, 2026.
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A Comparative Guide to the Cross-Reactivity of 4-Methoxypyrimidine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Among these, derivatives of 4-methoxypyrimidine-2-carboxylic acid have emerged as a promising class of molecules. However, their therapeutic efficacy is intrinsically linked to their selectivity. Unintended interactions with off-target proteins can lead to adverse effects or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of this chemical series, integrating established methodologies with expert insights to ensure scientifically rigorous and translatable results.
The Rationale for Cross-Reactivity Profiling
The human kinome, comprising over 500 protein kinases, shares a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge. Cross-reactivity, therefore, is not an exception but a common characteristic of kinase inhibitors. A thorough understanding of a compound's interaction profile across the kinome and the broader proteome is critical for:
-
Predicting Potential Toxicities: Off-target interactions are a primary cause of adverse drug reactions.[3]
-
Identifying Opportunities for Drug Repurposing: Unexpected activities can unveil new therapeutic applications.[4]
-
Elucidating Mechanism of Action: A complete interaction map provides a clearer picture of the compound's biological effects.
-
Optimizing Lead Compounds: Structure-activity relationship (SAR) studies can be guided to enhance selectivity and minimize undesirable interactions.[5]
This guide will focus on a multi-pronged approach to characterizing the cross-reactivity of this compound derivatives, combining in silico, biochemical, and cell-based assays.
In Silico Approaches: A First-Tier Assessment
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions.[3][6] These approaches leverage large databases of known compound-protein interactions to identify potential binding partners for novel molecules based on structural similarity and physicochemical properties.
Methodology: Similarity-Based Virtual Screening
One common approach is the Similarity Ensemble Approach (SEA), which compares the 2D chemical structure of a query molecule to a database of ligands with known biological targets. More complex methods incorporate 3D structural information and machine learning algorithms to improve prediction accuracy.[3]
Workflow for In Silico Off-Target Prediction:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET)
BRET and FRET are powerful techniques for monitoring protein-protein interactions in living cells. [7][8][9][10][11]They can be adapted to assess how a compound affects the interaction between a kinase and its substrate or other binding partners.
Principle: These assays rely on the non-radiative transfer of energy between a donor and an acceptor molecule (e.g., luciferases and fluorescent proteins) that are in close proximity (<10 nm). [9]If a compound disrupts or enhances the interaction between two proteins tagged with the donor and acceptor, a change in the BRET or FRET signal will be observed.
Experimental Workflow: BRET Assay for Kinase-Substrate Interaction
Caption: BRET Assay Workflow for Protein-Protein Interactions.
Conclusion and Future Directions
The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. For this compound derivatives, a combination of in silico prediction, broad-panel biochemical screening, and cell-based target engagement assays provides a robust framework for understanding their selectivity profile.
Future studies should aim to integrate these findings with phenotypic screening and in vivo toxicity assessments to build a complete picture of the compounds' biological activities. By embracing a multi-faceted and rigorous approach to cross-reactivity profiling, researchers can de-risk their drug candidates and increase the likelihood of clinical success.
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Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]
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Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
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Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
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Benchmarking 4-Methoxypyrimidine-2-carboxylic acid against known inhibitors
Commencing Initial Search
I'm starting a comprehensive search to uncover the biological targets and mechanisms of action for 4-Methoxypyrimidine-2-carboxylic acid. I'm also actively identifying well-characterized compounds for comparison. This groundwork is crucial for developing a robust understanding.
Developing Comparison Framework
I'm now expanding my search to establish experimental protocols for comparing this compound with known inhibitors, specifically focusing on IC50, enzyme kinetics, and cell-based assays. I am also seeking existing benchmark data. The ultimate goal is to structure a comprehensive comparison guide, starting with the biological target and rationale for inhibition, and culminating in data tables, figures, and diagrams for clarity.
Investigating the Target
I've zeroed in on the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzyme as the likely biological target. My preliminary search revealed numerous sources discussing the inhibitory properties of pyrimidine-based structures on HIF PHDs, which strongly points toward this enzyme. The structure, 4-Methoxypy rimidine-2-carboxylic acid, aligns well with this research.
Validating Inhibitory Action
I'm now diving deeper into confirming the inhibitory action of this compound on HIF PHDs. I need to nail down its potency, ideally with IC50 values. I'm also creating a list of reference inhibitors to use as benchmarks; Roxadustat, Vadadustat, and Daprodustat are strong contenders, along with DMOG. Finally, I will identify the typical assays used to benchmark PHD inhibitors; FP-based assays and immunoblotting are in my sights.
Expanding the Research Scope
I'm now expanding the research to solidify the association of this compound as a PHD inhibitor. I'm focusing on confirming its potency data and identifying specific, well-characterized benchmark inhibitors for comparison. My search continues to uncover clinical trial candidates like Roxadustat and Vadadustat. I'm also planning to explore assays such as FP-based methods and immunoblotting for HIF-1α hydroxylation.
Defining Target and Benchmarks
I've made significant progress in identifying the target and key benchmarks. The pyrimidine carboxylic acid scaffold likely points to HIF prolyl hydroxylase (PHD). I've zeroed in on several promising inhibitors currently undergoing clinical trials. I'm focusing on their mechanisms and potential for optimization.
Analyzing Benchmarks and Assays
I've made substantial progress in defining the best benchmarks and assays. I'm focusing on Roxadustat, Vadadustat, and Daprodustat, along with DMOG. I have their IC50s and I'm diving into the methodologies. I have detailed information on Fluorescence Polarization assays, Western blotting for HIF-1α stabilization, qPCR for HIF target genes, and HRE reporter assays. I'm prioritizing understanding how these assays are structured.
Shifting Focus and Planning
I've revised the plan due to a data gap. While the initial target and benchmarks are confirmed, I lack specific potency data for "this compound." Therefore, I'm pivoting to create a comprehensive guide on benchmarking novel pyrimidine carboxylic acid compounds. This will leverage the identified inhibitors and assays. I will use the target molecule as the primary example, creating "how-to" steps and DOT diagrams.
Developing the Comparison Guide
I'm now generating the comparison guide, using this compound as a case study. I will structure the document, detailing mechanisms, experimental protocols, diagrams, and example data tables, leveraging the comprehensive data I have assembled. The guide will allow others to follow a robust method. I've confirmed that the primary target is HIF prolyl hydroxylase, and gathered key benchmarks.
A Head-to-Head Comparison of Synthetic Routes to 4-Methoxypyrimidine-2-carboxylic acid: A Guide for Researchers
Introduction
4-Methoxypyrimidine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a carboxylic acid and a methoxy group on the pyrimidine scaffold allows for diverse functionalization, making it a key intermediate in the synthesis of a range of biologically active molecules. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this important compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable pathway for their specific needs.
This comparison will delve into two primary strategies:
-
Route 1: The Cyanide Route, which involves the construction of the pyrimidine ring followed by the introduction and subsequent hydrolysis of a nitrile group.
-
Route 2: The Oxidation Route, which focuses on the formation of a methyl-substituted pyrimidine and its subsequent oxidation to the desired carboxylic acid.
We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of these routes based on yield, scalability, safety, and reagent accessibility.
Route 1: The Cyanide Route via Nitrile Hydrolysis
This synthetic strategy leverages the robust and well-established chemistry of nitrile hydrolysis to install the C2-carboxylic acid functionality. The overall workflow involves the synthesis of a 2-cyanopyrimidine intermediate, which is then hydrolyzed to the final product.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding through a nitrile intermediate.
Experimental Protocols for Route 1
Step 1a: Synthesis of 2-Chloro-4-methoxypyrimidine
This initial step involves a nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group. The greater electrophilicity of the C4 position in 2,4-dichloropyrimidine directs the regioselectivity of this reaction.
-
Materials: 2,4-Dichloropyrimidine, Sodium methoxide, Methanol.
-
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.05 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-methoxypyrimidine as a white solid.[1][2]
-
-
Expected Yield: 85-95%.
Step 1b: Synthesis of 2-Cyano-4-methoxypyrimidine
The chloro group at the C2 position is subsequently displaced by a cyanide anion. This nucleophilic substitution is typically performed in a polar aprotic solvent to enhance the reactivity of the cyanide nucleophile.
-
Materials: 2-Chloro-4-methoxypyrimidine, Sodium cyanide, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-cyano-4-methoxypyrimidine.
-
-
Expected Yield: 70-80%.
Step 1c: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is generally effective for this transformation.[3][4][5]
-
Materials: 2-Cyano-4-methoxypyrimidine, Sulfuric acid, Water.
-
Procedure:
-
Suspend 2-cyano-4-methoxypyrimidine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 3-4.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
-
-
Expected Yield: 80-90%.
Route 2: The Oxidation Route
This approach involves the synthesis of a 2-methylpyrimidine precursor, which is then oxidized to the target carboxylic acid. This route avoids the use of highly toxic cyanide reagents.
Workflow for Route 2
Caption: Synthetic workflow for Route 2, proceeding through oxidation of a methyl group.
Experimental Protocols for Route 2
Step 2a: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This foundational step involves a condensation reaction to construct the pyrimidine ring.
-
Materials: Diethyl malonate, Acetamidine hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 eq) followed by acetamidine hydrochloride (1.0 eq).
-
Heat the mixture to reflux for 6-8 hours. A precipitate will form.
-
Cool the reaction mixture, and collect the solid by filtration.
-
Dissolve the solid in water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[6][7]
-
-
Expected Yield: 80-90%.
Step 2b: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The hydroxyl groups are converted to chloro groups using a standard chlorinating agent.
-
Materials: 4,6-Dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4,6-dichloro-2-methylpyrimidine.
-
-
Expected Yield: 75-85%.
Step 2c: Synthesis of 4-Methoxy-2-methylpyrimidine
This two-step process involves a selective methoxylation followed by dehalogenation.
-
Procedure:
-
Methoxylation: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in methanol and add a solution of sodium methoxide (1.05 eq) in methanol at room temperature. Stir for 2-3 hours to selectively replace one chloro group, yielding primarily 2-chloro-4-methoxy-6-methylpyrimidine.
-
Dechlorination: To the crude product from the previous step dissolved in a mixture of ethanol and water, add zinc powder (2.0 eq) and a catalytic amount of iodine. Heat the mixture to reflux for 4 hours.[8]
-
Filter the hot reaction mixture to remove excess zinc and concentrate the filtrate.
-
Extract the residue with dichloromethane, dry the organic layer, and purify by column chromatography to obtain 4-methoxy-2-methylpyrimidine.
-
-
Expected Yield: 50-60% over two steps.
Step 2d: Oxidation to this compound
The final step is the selective oxidation of the methyl group at the C2 position. Selenium dioxide is a suitable reagent for this transformation.[9][10][11][12][13]
-
Materials: 4-Methoxy-2-methylpyrimidine, Selenium dioxide (SeO₂), Pyridine.
-
Procedure:
-
To a solution of 4-methoxy-2-methylpyrimidine (1.0 eq) in pyridine, add selenium dioxide (1.5 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure to remove pyridine.
-
Dissolve the residue in a dilute aqueous sodium hydroxide solution and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
-
Expected Yield: 60-70%.
Head-to-Head Comparison
| Parameter | Route 1: Cyanide Route | Route 2: Oxidation Route |
| Overall Steps | 3 | 4 |
| Overall Yield (Estimated) | ~50-68% | ~24-42% |
| Starting Materials | 2,4-Dichloropyrimidine, NaCN | Diethyl malonate, Acetamidine HCl |
| Key Reagents | Sodium cyanide, Sulfuric acid | POCl₃, Zinc, Selenium dioxide |
| Safety Considerations | High: Use of highly toxic NaCN. | Moderate: Use of corrosive POCl₃ and toxic SeO₂. |
| Scalability | Good, but requires stringent safety protocols for cyanide handling. | Good, though handling of SeO₂ requires care. |
| Purification | Chromatographic purification is likely required for intermediates. | Multiple steps may require purification, potentially impacting overall efficiency. |
Expert Analysis and Recommendations
Route 1: The Cyanide Route offers a more direct and higher-yielding pathway to this compound. The reactions involved, particularly the nitrile hydrolysis, are generally reliable and high-yielding. However, the primary and most significant drawback of this route is the use of sodium cyanide, a highly toxic and hazardous reagent. This necessitates specialized handling procedures, a dedicated waste stream, and stringent safety protocols, which may not be feasible in all laboratory settings, especially for large-scale synthesis.
Route 2: The Oxidation Route provides a viable alternative that avoids the use of cyanide. While this route involves an additional step and has a lower overall yield, the reagents, although hazardous, are generally considered less acutely toxic than sodium cyanide. The synthesis of the pyrimidine core from simple starting materials is a classic and cost-effective approach. The final oxidation step with selenium dioxide is effective, though care must be taken due to the toxicity of selenium compounds. The lower overall yield may be a limiting factor for large-scale production where efficiency is paramount.
The choice between these two synthetic routes will largely depend on the specific capabilities and priorities of the research team.
-
For small-scale synthesis in a well-equipped laboratory with experienced personnel , Route 1 is likely the more efficient option in terms of yield and step count, provided that the necessary safety precautions for handling cyanide are strictly adhered to.
-
For larger-scale preparations or in environments where the use of cyanide is restricted or undesirable , Route 2 presents a safer, albeit longer and lower-yielding, alternative. Process optimization of the individual steps in Route 2 could potentially improve the overall yield.
Ultimately, this guide provides the foundational information for researchers to make an informed decision based on a comprehensive understanding of the chemical transformations, experimental requirements, and safety implications of each synthetic pathway.
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Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (URL: [Link])
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OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE | Journal of Science and Technique - Section on Physics and Chemical Engineering. (URL: [Link])
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Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC - NIH. (URL: [Link])
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Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (URL: [Link])
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Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (URL: [Link])
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Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions - PubMed. (URL: [Link])
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Mg2+-modulated KMnO4 reactivity of thymines in the open transcription complex reflects variation in the negative electrostatic potential along the separated DNA strands. Footprinting of Escherichia coli RNA polymerase complex at the lambdaP(R) promoter revisited - PubMed. (URL: [Link])
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A Comparative Guide to Confirming the Binding Mode of 4-Methoxypyrimidine-2-carboxylic Acid to Target Proteins
This guide provides a comprehensive, in-depth comparison of key biophysical and structural techniques for validating the binding mode of small molecule inhibitors to their protein targets. We will use 4-Methoxypyrimidine-2-carboxylic acid as our lead compound of interest and a representative zinc-dependent histone deacetylase (HDAC) as its hypothetical target. For comparative analysis, we will contrast its performance with the well-characterized, FDA-approved HDAC inhibitor, Vorinostat (SAHA).[1][2]
The central challenge in early-stage drug discovery is not merely to identify compounds that bind to a target, but to understand how they bind. This molecular understanding is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental landscape of binding mode validation.
Introduction: The "Why" Behind Binding Mode Confirmation
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation through the removal of acetyl groups from lysine residues on histone and non-histone proteins.[3][4] Their dysregulation is implicated in various cancers, making them a prime therapeutic target.[3][5] HDAC inhibitors typically function by chelating the catalytic zinc ion in the enzyme's active site.[3][6]
Our lead compound, this compound, possesses a carboxylic acid moiety that, like the hydroxamic acid in Vorinostat, could potentially interact with this key zinc ion.[1][3][7] However, assuming a binding mode based on structural analogy is insufficient. Rigorous experimental validation is essential to confirm this hypothesis and to elucidate the complete network of interactions that contribute to binding affinity and specificity.
This guide will compare and contrast a suite of powerful techniques to provide a holistic view of the binding interaction:
-
Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile.
-
Surface Plasmon Resonance (SPR): For real-time kinetic analysis.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): For high-resolution structural insights.
Biophysical Characterization: Affinity, Kinetics, and Thermodynamics
Before investing in resource-intensive structural studies, it is crucial to confirm direct binding and characterize the affinity and kinetics of the interaction. ITC and SPR are the gold standards for this purpose.[8][9][10]
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic signature (ΔH, ΔS, and K D) in a single, label-free experiment.[8][11] This is critical for understanding the driving forces of the interaction—whether it is enthalpically driven (strong, direct bonds) or entropically driven (hydrophobic interactions and solvent reorganization).
Experimental Protocol: ITC Analysis of Inhibitor Binding to HDAC
-
Sample Preparation:
-
Express and purify the target HDAC protein to >95% homogeneity.
-
Prepare a concentrated stock solution of this compound and Vorinostat in a buffer compatible with the protein. If DMSO is used for solubility, ensure the final concentration is identical in both the protein and ligand solutions (typically ≤ 5%) to minimize heats of dilution.[12][13]
-
Thoroughly dialyze the protein against the final experimental buffer. The ligand should be dissolved in the final dialysis buffer. This meticulous buffer matching is critical to avoid large dilution artifacts.[13]
-
Degas all solutions immediately before the experiment to prevent air bubbles.[13]
-
-
ITC Experiment:
-
By convention, the protein (macromolecule) is placed in the sample cell, and the inhibitor (ligand) is in the titration syringe.[12]
-
A typical starting concentration for the protein in the cell is 10-50 µM, with the ligand in the syringe at a 10-fold higher concentration.[13]
-
Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.[14]
-
Trustworthiness: A key self-validating aspect of ITC is the "c-value" (c = n * [Protein] / K D). For a reliable measurement, the c-value should ideally be between 5 and 500.[12] This ensures a sigmoidal binding curve that allows for accurate determination of all parameters.
Comparative Data (Hypothetical):
| Compound | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| This compound | 150 | -8.5 | -2.0 | 0.98 |
| Vorinostat (SAHA) | 20 | -12.0 | 1.5 | 1.02 |
This data suggests that while both compounds bind with a 1:1 stoichiometry, Vorinostat exhibits a higher affinity. The binding of Vorinostat is strongly enthalpy-driven, indicative of potent interactions like the chelation of the zinc ion.[3] The binding of our lead compound is also primarily enthalpy-driven, supporting the hypothesis of direct interaction with the active site, though weaker than Vorinostat.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free optical technique that provides real-time data on the kinetics of molecular interactions.[15][16] It measures the association rate (k on) and dissociation rate (k off), from which the equilibrium dissociation constant (K D = k off / k on) can be calculated. A compound's residence time (1/k off) at the target is often a better predictor of in vivo efficacy than affinity alone.
Experimental Protocol: SPR Kinetic Analysis
-
Chip Preparation:
-
Immobilize the purified HDAC protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a measurable signal without mass transport limitations.
-
A reference flow cell is prepared by performing the immobilization chemistry without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the small molecule inhibitor (analyte) over the protein and reference surfaces.[17]
-
Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time to generate sensorgrams.
-
After each association phase, flow buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Globally fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D.
-
Trustworthiness: The protocol's integrity is maintained by including multiple analyte concentrations and ensuring that the calculated K D from the kinetic rate constants is consistent with the K D determined from a steady-state affinity analysis of the same data.
Comparative Data (Hypothetical):
| Compound | k on (10⁵ M⁻¹s⁻¹) | k off (10⁻³ s⁻¹) | K D (nM) (k off/k on) | Residence Time (s) |
| This compound | 2.0 | 3.0 | 150 | 333 |
| Vorinostat (SAHA) | 5.0 | 1.0 | 20 | 1000 |
The SPR data corroborates the ITC affinity measurements. Importantly, it reveals that Vorinostat's higher affinity is a result of both a faster association rate and a significantly slower dissociation rate (longer residence time). This detailed kinetic information is invaluable for lead optimization.
Workflow for Biophysical Characterization
Caption: Workflow for determining protein-ligand structure.
Synthesis and Recommendations
Confirming the binding mode of a novel compound like this compound requires a multi-faceted, hierarchical approach. Each technique provides a unique and complementary piece of the puzzle.
Summary of Comparative Data:
| Technique | This compound (Hypothetical) | Vorinostat (Reference) | Key Insight Provided |
| ITC | K D = 150 nM, Enthalpy-driven | K D = 20 nM, Strongly Enthalpy-driven | Thermodynamic driving forces and binding affinity |
| SPR | Slower on-rate, faster off-rate | Faster on-rate, slower off-rate (longer residence time) | Binding kinetics and compound residence time |
| X-ray / Cryo-EM | Reveals specific coordination to Zinc and interactions with the pyrimidine moiety. | Confirms bidentate chelation of Zinc and interactions of the cap group. | [1][3] Direct visualization of atomic-level interactions |
Recommendations:
-
Start with Biophysics: Always begin with ITC and/or SPR to confirm direct binding and quantify affinity and kinetics. This is a cost-effective way to triage compounds before committing to structural biology.
-
Choose the Right Structural Method: For well-behaved, crystallizable proteins, X-ray crystallography remains the most efficient path to a high-resolution structure. For larger, more complex, or less stable targets that resist crystallization, Cryo-EM is the superior choice. 3[18][19]. Integrate All Data: The true power of this approach lies in integrating the findings. For example, the strong enthalpic signature from ITC can be rationalized by the specific hydrogen bonds and metal coordination observed in the crystal structure. The kinetic profile from SPR can inform the design of modifications to improve residence time.
By systematically applying these techniques, researchers can move beyond simple affinity measurements to gain a deep, mechanistic understanding of their compounds, paving the way for more effective and rational drug design.
References
- Vertex AI Search. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs.
- Gantt, S. L., Joseph, C. G., & Fierke, C. A. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Annual review of pharmacology and toxicology, 51, 243-264.
- Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Kutil, Z., Meleshin, M., & Skultetyova, L. (2019). Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors. Frontiers in Chemistry, 7, 37.
- Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 95(Suppl 1), S21-S26.
- Porter, N. J., & Christianson, D. W. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. Proceedings of the National Academy of Sciences, 114(49), 12954-12959.
- Scapin, G. (2018). CryoEM for small molecules discovery, design, understanding and application. Current opinion in structural biology, 50, 1-7.
- MedChemExpress. (n.d.). Vorinostat (SAHA).
- Vertex AI Search. (n.d.). Cryo-EM for small molecules.
- Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 661, 1-21.
- Selleck Chemicals. (n.d.). Vorinostat (SAHA).
- Li, Z., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 20(8), 1858.
- Wikipedia. (2025, January 15). Histone deacetylase inhibitor.
- BenchChem. (2025). A Comparative Guide to Measuring Small Molecule Kinetics Using Surface Plasmon Resonance.
- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- Sharma, S., & Kumar, V. (2014). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Biosciences, 39(5), 875-888.
- Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- LibreTexts Biology. (2025, August 7). 5.2: Techniques to Measure Binding.
- Wikipedia. (n.d.). Vorinostat.
- ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?.
- Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
- ACS Omega. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
- Portland Press. (2021, November 23). Applications of Cryo-EM in small molecule and biologics drug design.
- Moody, P. C., & Wilkinson, A. J. (2012). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 1-22). Humana Press.
- TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Bertozo, L. C., Tadeu, H. C., Sebastian, A., Maszota-Zieleniak, M., Samsonov, S. A., & Ximenes, V. F. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular pharmaceutics, 21(5), 2501–2511.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxypyrimidine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Methoxypyrimidine-2-carboxylic acid, emphasizing safety, regulatory compliance, and environmental responsibility. While this document offers in-depth guidance, it is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. While a specific SDS for this compound is not publicly available, we can infer its potential hazards from related pyrimidine and carboxylic acid compounds. Pyrimidine derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled. Carboxylic acids can be corrosive.[1] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
Key Potential Hazards:
-
Skin and eye irritation
-
Respiratory tract irritation
-
Harmful if ingested or inhaled
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills. | Minimizes inhalation of dust or vapors.[2] |
| Engineering Controls | Chemical fume hood | Provides localized exhaust ventilation to remove contaminants. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to local, state, and federal regulations.[3][4] The following protocol outlines the general steps for its safe disposal.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in a compliant disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Pyrimidine derivatives can be incompatible with strong oxidizing agents and strong acids.[3][7]
Handling Small Spills
In the event of a small spill, follow these steps to ensure safe cleanup and disposal:
-
Evacuate and Ventilate: If necessary, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[2][4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent material into the waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal of Bulk Quantities
For the disposal of larger quantities of this compound, including expired or unused product:
-
Containerization: Ensure the chemical is in its original or a compatible, securely sealed, and properly labeled container.[6][8]
-
Waste Manifest: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. A hazardous waste manifest will be required for off-site disposal.
-
Licensed Disposal Facility: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[8] Common disposal methods for this type of organic chemical waste include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Compliance
Adherence to hazardous waste regulations is not optional. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established regulations for hazardous waste management.[9][10][11] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.[3]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers and scientists can minimize risks and ensure a compliant and safe working environment. Always prioritize safety by consulting the specific SDS and your institution's EHS guidelines.
References
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- Thermo Fisher Scientific. (2013, November 1). 4 - SAFETY DATA SHEET.
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- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- University of Washington. (n.d.). 5.
- Cayman Chemical. (2025, August 19). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxypyrimidine-2-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxypyrimidine-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally related pyrimidine and carboxylic acid derivatives. It is imperative to supplement this guidance with a thorough, site-specific risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Similar compounds are classified as skin irritants.[1] Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation, potentially leading to damage if not addressed promptly.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and discomfort.[2]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is necessary to minimize exposure and ensure a safe laboratory environment.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial when handling this compound. This involves protection for the eyes, face, hands, and body.
Eye and Face Protection
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times within the laboratory.[3]
Enhanced Precautions: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles. It is critical to note that a face shield alone does not provide adequate eye protection and must always be used in conjunction with goggles.[4]
Hand Protection
Glove Selection: Chemical-resistant gloves are essential to prevent skin contact.[5] Due to the lack of specific permeation data for this compound, selecting a glove material should be based on its resistance to a broad range of chemicals. Nitrile gloves are a suitable initial choice for incidental contact.[6] For prolonged handling or in situations with a high risk of immersion, consider more robust options like butyl rubber.
Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Double-gloving is recommended, especially when working within a fume hood, to prevent the transfer of contamination.[7]
-
Change gloves frequently, and always immediately after known or suspected contact with the compound.[7]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Body Protection
A flame-resistant lab coat is the minimum requirement for body protection.[4] For operations with a significant risk of spillage, a chemical-resistant apron worn over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up. Closed-toe shoes are mandatory in all laboratory settings.[4][5]
Respiratory Protection
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used.[2][7] A full-face respirator may be necessary in situations with a high potential for aerosol generation or if eye and face protection are also required.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling and Storage Workflow
All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.
Caption: Workflow for Handling this compound.
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Only trained personnel with appropriate PPE should manage the cleanup.
Caption: Spill Response Protocol.
Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6] Sweep up the material and place it into a sealed, labeled container for disposal.[9]
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Place all solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed professional waste disposal service.[2][9] Do not dispose of this chemical down the drain.[3]
Summary of PPE Recommendations
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Tightly fitting safety goggles | Safety goggles and a face shield |
| Hand | Nitrile gloves (single pair) | Double-gloved nitrile or butyl rubber gloves |
| Body | Flame-resistant lab coat | Lab coat and a chemical-resistant apron |
| Respiratory | Work in a chemical fume hood | Fume hood and/or a NIOSH-approved respirator |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document and consulting with your institution's safety professionals, you can significantly mitigate the risks associated with this compound.
References
-
MSDS of 4-methoxypyrimidine-2-carboximidamide hydrochloride. Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available at: [Link]
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Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
